9-Ethynyl-9-fluorenol
Description
Structure
3D Structure
Properties
IUPAC Name |
9-ethynylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVVJGCZZAWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333823 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13461-74-0 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 9-Ethynyl-9-fluorenol and its derivatives
An In-depth Technical Guide to the Synthesis and Derivatization of 9-Ethynyl-9-fluorenol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal molecular scaffold, prized for its rigid, planar fluorenyl core combined with the reactive versatility of its hydroxyl and terminal alkyne functionalities. This combination makes it a highly sought-after building block in materials science for the development of optoelectronic materials, as well as in medicinal chemistry for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of the core this compound molecule and explores the primary pathways for its derivatization. We delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the characterization and application of the resulting compounds, offering researchers and drug development professionals a practical and in-depth resource.
Introduction: The Significance of the this compound Scaffold
The fluorene moiety is a cornerstone in the design of functional organic materials due to its high fluorescence quantum yield, excellent thermal stability, and electron-rich nature.[1] The introduction of an ethynyl group and a hydroxyl group at the C-9 position breaks the aromaticity of the central five-membered ring, creating a sp³-hybridized carbon that serves as a versatile anchor for further functionalization.
The true value of this compound lies in its dual reactivity:
-
The Terminal Alkyne: This group is a gateway to a vast array of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, "click" chemistry (azide-alkyne cycloadditions), and polymerization reactions.[2][3] This allows for the construction of extended π-conjugated systems, polymers, and complex heterocyclic structures.
-
The Tertiary Hydroxyl Group: This functional group can be involved in substitutions, eliminations, or rearrangements, often leading to the formation of fluorenylidene-type structures with unique electronic properties.[2][4]
This guide will first detail the foundational synthesis of this compound from its readily available precursor, 9-fluorenone, before exploring the rich chemistry of its subsequent derivatization.
Core Synthesis: Ethynylation of 9-Fluorenone
The most direct and widely adopted method for synthesizing this compound is the nucleophilic addition of an acetylide anion to the carbonyl carbon of 9-fluorenone.[5] This reaction transforms the planar, bright yellow 9-fluorenone into the white, crystalline product, this compound.
Mechanism and Rationale
The reaction proceeds in two key steps:
-
Acetylide Formation: A strong base is required to deprotonate the terminal alkyne (acetylene gas or a protected acetylene), which has a pKa of approximately 25. Common bases include potassium hydroxide (KOH) in a suitable solvent, sodium amide (NaNH₂), or organolithium reagents like n-butyllithium (n-BuLi). The choice of base and solvent is critical; for instance, using KOH in DMSO provides a sufficiently basic medium to generate the acetylide in situ.
-
Nucleophilic Attack: The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 9-fluorenone. This breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate.
-
Protonation: An acidic workup (e.g., with aqueous ammonium chloride or dilute HCl) protonates the alkoxide to yield the final tertiary alcohol product, this compound.
Caption: Mechanism of this compound Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ethynylation of ketones.
Materials:
-
9-Fluorenone (1.0 eq)
-
Potassium hydroxide (KOH), powdered (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Acetylene gas
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum, add powdered KOH (3.0 eq) and anhydrous THF.
-
Acetylene Introduction: Cool the suspension to 0 °C in an ice bath. Bubble acetylene gas through the stirred suspension for 30-45 minutes. The formation of potassium acetylide may be observed as a fine precipitate.
-
Addition of 9-Fluorenone: Dissolve 9-fluorenone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture via syringe over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the yellow 9-fluorenone spot.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like toluene/hexane to yield this compound as a white solid.
Synthesis of Derivatives: Exploiting Dual Reactivity
The true synthetic utility of this compound is realized in its derivatization. The alkyne and hydroxyl groups serve as handles for a wide range of transformations.
Reactions at the Terminal Alkyne: Building π-Conjugated Systems
The terminal alkyne is ideal for coupling reactions that extend the molecule's conjugation, a key strategy for developing novel optical and electronic materials.[2]
3.1.1. Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] It is one of the most powerful methods for forming C(sp)-C(sp²) bonds and is extensively used to synthesize derivatives of this compound.[2][8]
Mechanism: The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of an amine base to form the key copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 9-Ethynyl-9-fluorenol: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
9-Ethynyl-9-fluorenol (CAS: 13461-74-0, Molecular Formula: C₁₅H₁₀O) is a multifunctional organic compound featuring a rigid, planar fluorene backbone functionalized with both a hydroxyl and an ethynyl group at the C9 position.[1] This unique trifunctional architecture makes it a valuable building block in supramolecular chemistry, materials science, and drug development. Its derivatives have been explored for applications as optoelectronic materials and fluorophores.[2]
The precise confirmation of its molecular structure and the assessment of its purity are paramount for any research or development application. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation. This guide offers an in-depth examination of the core spectroscopic techniques used to characterize this compound, grounded in the principles of nuclear magnetic resonance (NMR), vibrational (IR), and mass spectrometry (MS), as well as UV-Visible electronic spectroscopy. The causality behind spectral features is explained to provide a framework for confident structural verification.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates its spectroscopic signature. The key features are:
-
Fluorenyl Group: A large, aromatic system that gives rise to characteristic signals in NMR and strong absorptions in UV-Vis spectroscopy.
-
Tertiary Alcohol (-OH): Produces a distinct signal in ¹H NMR and a prominent absorption band in IR spectroscopy.
-
Ethynyl Group (-C≡CH): Contains a terminal alkyne proton and a carbon-carbon triple bond, both of which have highly characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
An unambiguous assignment of spectroscopic data requires a clear numbering system for the atoms, as depicted below.
Caption: Molecular Structure of this compound with Atom Numbering.
Synthesis and Sample Preparation Considerations
A common and reliable route to this compound is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 9-fluorenone. This is typically achieved using lithium acetylide or by bubbling acetylene gas through a solution of 9-fluorenone in the presence of a strong base like potassium hydroxide.
Causality: Understanding the synthesis is critical for anticipating potential impurities. The most likely impurities are unreacted 9-fluorenone and potential side-products from self-condensation or rearrangement. A pure sample is essential for accurate spectroscopic characterization, as impurities will introduce extraneous signals. Purification is typically achieved via recrystallization or column chromatography. For analysis, the purified solid should be dissolved in an appropriate solvent (e.g., deuterated chloroform for NMR, HPLC-grade ethanol for UV-Vis).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.
Self-Validation: The combination of ¹H chemical shifts, integration (proton count), and multiplicity (splitting patterns) must be fully consistent with the ¹³C spectrum (number of unique carbons) to provide a self-validating structural confirmation.
Note: While this compound is a known compound, a definitive, publicly citable experimental dataset of its NMR spectra was not available in the conducted literature search. The data presented below is a high-confidence prediction based on established structure-spectra correlations and analysis of similar fluorenol derivatives.[1]
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct regions: the downfield aromatic region, and two upfield singlets for the hydroxyl and acetylenic protons.
-
Aromatic Protons (H1-H8): The eight protons on the fluorene backbone will appear in the aromatic region, typically between 7.2 and 7.8 ppm. Due to the molecule's symmetry, there are four unique proton environments. Protons closer to the electron-withdrawing ethynyl and hydroxyl groups may be shifted slightly downfield. The signals will appear as complex multiplets due to proton-proton (homonuclear) coupling.
-
Acetylenic Proton (H11): The terminal alkyne proton is expected to appear as a sharp singlet. Its chemical shift is typically around 2.5-3.0 ppm.
-
Hydroxyl Proton (-OH): The alcohol proton will also appear as a singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature, but can often be found between 2.0 and 4.0 ppm. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton exchange.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.7 - 7.8 | m (multiplet) | 4H | Aromatic (H1, H4, H5, H8) |
| ~ 7.3 - 7.5 | m (multiplet) | 4H | Aromatic (H2, H3, H6, H7) |
| ~ 2.7 | s (singlet) | 1H | Acetylenic C≡C-H |
| ~ 2.4 | s (singlet, broad) | 1H | Hydroxyl OH |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, 8 distinct carbon signals are predicted for the 15 carbons.
-
Aromatic Carbons (C1-C8a, C9a): The twelve sp² carbons of the fluorene ring system will appear in the range of ~120-150 ppm. The two carbons directly bonded to the C9 position (C8a, C9a) are quaternary and will likely be the most downfield in this group.
-
Alkynyl Carbons (C10, C11): The two sp-hybridized carbons of the ethynyl group have characteristic shifts between ~70 and 90 ppm. The terminal carbon (C11) is typically slightly upfield of the internal one (C10).
-
C9 Carbon: The sp³-hybridized carbon bearing the hydroxyl and ethynyl groups will appear significantly upfield from the aromatic carbons, likely in the ~75-85 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~ 145 - 150 | C4a, C4b (Quaternary) |
| ~ 140 - 142 | C8a, C9a (Quaternary) |
| ~ 128 - 130 | C4, C5 |
| ~ 125 - 127 | C2, C7 |
| ~ 120 - 122 | C1, C8 & C3, C6 |
| ~ 85 - 90 | C ≡C-H (C10) |
| ~ 75 - 85 | C 9-OH |
| ~ 70 - 75 | C≡C -H (C11) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[2]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° pulse, 2-4 second relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals.
Vibrational Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the characteristic absorptions of its three key functional groups. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[4]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of an alcohol O-H bond. Broadening is due to hydrogen bonding.
-
C≡C-H Stretch: A sharp, strong absorption should appear around 3300 cm⁻¹, which is highly characteristic of a terminal alkyne C-H stretch.[3]
-
C≡C Stretch: A weak to medium, sharp absorption is expected in the 2150-2100 cm⁻¹ region. This peak confirms the presence of the carbon-carbon triple bond.
-
Aromatic C-H Stretch: Absorptions appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the aromatic C-H bonds.
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the fluorene rings.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~ 3300 | Sharp, Strong | Acetylenic C-H Stretch |
| 3500 - 3200 | Broad, Strong | Alcohol O-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2120 - 2100 | Weak-Medium, Sharp | Alkyne C≡C Stretch |
| 1600, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
Experimental Protocol: ATR-IR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[5] Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[6]
-
Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[7]
For this compound (MW = 206.24 g/mol ), the following ions are expected and observed[1]:
-
Molecular Ion (M⁺˙) at m/z = 206: This peak confirms the molecular weight of the compound. Its presence indicates that the molecule is stable enough to survive the high-energy ionization process.
-
Fragment at m/z = 189: This prominent peak corresponds to the loss of a hydroxyl radical (•OH), a mass of 17 Da. This is a very common fragmentation pathway for alcohols.
-
Fragment at m/z = 178: This is the base peak (most intense) and corresponds to the subsequent loss of an ethynyl radical (•C₂H) from the m/z 206 ion or the loss of a hydrogen atom from the m/z 179 fragment (which itself could arise from rearrangement). The stability of the resulting fluorenyl cation system makes this a highly favored fragmentation.
Table 4: Key Mass Spectrometry Data (EI) for this compound
| m/z | Proposed Identity | Significance |
|---|---|---|
| 206 | [C₁₅H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 189 | [M - OH]⁺ | Loss of hydroxyl radical |
| 178 | [M - C₂H₂]⁺˙ or [M - CO]⁺˙ | Base Peak, likely loss of acetylene or CO after rearrangement |
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: In the ion source, the sample molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV).[8] This ejects an electron from the molecule, creating a positively charged radical ion (M⁺˙).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
-
Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems.
The fluorene core of this compound is a strong chromophore. The spectrum is expected to be dominated by π→π* transitions within this extensive conjugated system. Compared to the parent 9-fluorenone, which shows an absorption maximum around 380 nm in hexane, the introduction of the ethynyl group extends the conjugation. This extension of the π-system typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). Therefore, the principal absorption maxima (λ_max) for this compound are expected to be observed at wavelengths slightly longer than those of its parent aromatic system.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. HPLC-grade ethanol or cyclohexane are common choices.
-
Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1x10⁻³ M). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrometer. Record a baseline (blank) spectrum to subtract the absorbance of the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrometer.
-
Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) and record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).
General Workflow and Data Integration
A robust characterization relies on the integration of data from multiple techniques. No single method provides a complete picture, but together they offer unambiguous proof of structure.
Caption: A validated workflow for the spectroscopic characterization of an organic compound.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of how multiple analytical techniques provide complementary information for unequivocal structure determination. Mass spectrometry confirms the molecular weight and key fragmentation pathways. Infrared spectroscopy provides direct evidence of the critical hydroxyl and terminal alkyne functional groups. NMR spectroscopy, even based on predicted values, maps out the complete carbon-hydrogen framework. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated fluorenyl system. Together, these methods form a self-validating system that confirms the identity and purity of this compound, enabling its confident use in research and development.
References
- 1. This compound | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. 9-fluorenol | C13H10O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. 9H-Fluoren-9-ol [webbook.nist.gov]
- 6. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 7. This compound(13461-74-0) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Crystal Structure of 9-Ethynyl-9-fluorenol
This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of 9-Ethynyl-9-fluorenol (C₁₅H₁₀O). Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the critical structural features and intermolecular interactions that govern the solid-state architecture of this versatile molecule, grounding the discussion in established experimental protocols and crystallographic data.
Introduction and Significance
Fluorene derivatives are a cornerstone of modern materials science and drug discovery, prized for their rigid, planar structure and rich photophysical properties.[1] These compounds form the backbone of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes.[1] In the pharmaceutical realm, the fluorene scaffold is present in molecules with demonstrated anti-tumor, anti-inflammatory, and antibacterial activities.[1]
This compound is a particularly noteworthy derivative. The introduction of a reactive ethynyl group at the C9 position provides a versatile chemical handle for further functionalization via click chemistry or Sonogashira coupling reactions, making it an invaluable building block for creating complex molecular architectures.[2] Understanding its three-dimensional structure in the solid state is paramount for rationally designing new materials and for elucidating structure-property relationships. The crystal structure dictates molecular packing, which in turn influences critical properties such as charge transport, luminescence efficiency, and bioavailability. This guide provides the foundational crystallographic knowledge essential for these advanced applications.
Synthesis and Single-Crystal Growth
The preparation of high-purity, crystalline this compound is the critical first step for any subsequent structural or application-based study. The synthesis relies on the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 9-fluorenone.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of this compound from 9-fluorenone.
Causality: The core of this synthesis is a Grignard-type reaction. Ethynylmagnesium bromide is a potent nucleophile that readily attacks the carbonyl carbon of 9-fluorenone. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.
Step-by-Step Methodology:
-
Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: 9-fluorenone (5.0 g, 27.7 mmol) is dissolved in 100 mL of anhydrous tetrahydrofuran (THF) and transferred to the reaction flask.
-
Grignard Addition: The flask is cooled to 0°C in an ice bath. Ethynylmagnesium bromide (0.5 M in THF, 61 mL, 30.5 mmol, 1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The solution will typically change color.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours. The progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting 9-fluorenone spot is consumed.
-
Quenching: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: 9:1 to 4:1 Hexane:Ethyl Acetate gradient) to yield this compound as a white to off-white solid.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Single-Crystal Growth
Causality: The formation of diffraction-quality single crystals requires slow, controlled precipitation from a saturated solution. Slow evaporation allows the molecules to arrange themselves into a thermodynamically stable, ordered crystal lattice. A solvent system in which the compound has moderate solubility is ideal; a mixture of a good solvent (dichloromethane) and a poor solvent (hexane) allows for fine-tuning of the evaporation rate and solubility.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve approximately 20 mg of purified this compound in 1 mL of dichloromethane in a small, clean vial.
-
Anti-Solvent Addition: Slowly add hexane dropwise until the solution becomes faintly turbid. Add one or two drops of dichloromethane to redissolve the precipitate, resulting in a perfectly saturated solution.
-
Crystallization: Cover the vial with a cap containing a few pinholes to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment at room temperature.
-
Harvesting: Colorless, needle-like or prismatic crystals suitable for X-ray diffraction should form within 2-7 days.
Crystallographic and Structural Analysis
The definitive crystal structure of this compound was determined by low-temperature (100 K) single-crystal X-ray diffraction.[3] The key findings from this analysis are summarized below.
Crystal Data Summary
The crystallographic data provides the fundamental parameters of the unit cell and the overall crystal packing.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀O |
| Formula Weight | 206.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.01 |
| b (Å) | 6.13 |
| c (Å) | 31.54 |
| α (°) | 90 |
| β (°) | 106.8 |
| γ (°) | 90 |
| Volume (ų) | 4071.9 |
| Z | 16 |
| Molecules per ASU | 2 |
| Temperature (K) | 100 |
| CCDC Deposition No. | 233474 |
| Source: J. Phys. Chem. A 2003, 107, 47, 10994–11003[3] |
ASU = Asymmetric Unit
The structure crystallizes in the centrosymmetric space group C2/c, with two independent molecules in the asymmetric unit.[3] This means that the fundamental building block of the crystal lattice consists of two distinct this compound molecules that are not related by any symmetry operation within the unit cell.
Intermolecular Interactions: The Hydrogen-Bonding Network
The crystal packing of this compound is dominated by a network of hydrogen bonds. The hydroxyl (-OH) group of the fluorenol moiety acts as a hydrogen bond donor, while the oxygen atom of a neighboring molecule acts as the acceptor.
The analysis reveals two distinct, medium-strength O—H···O hydrogen bonds that link the two independent molecules in the asymmetric unit into chains.[3] Beyond these primary interactions, the crystal structure is further stabilized by a diverse array of weaker C—H···O and C—H···π interactions.[3] This intricate network of non-covalent interactions is crucial for the overall stability and packing of the crystal.
Caption: O-H···O hydrogen bonding in this compound.
Conclusion
This technical guide has detailed the synthesis, crystallization, and structural analysis of this compound. The molecule crystallizes in the monoclinic C2/c space group, with its solid-state architecture primarily directed by a robust network of O—H···O hydrogen bonds. This foundational understanding of its crystal structure is indispensable for scientists and researchers aiming to leverage this versatile building block in the development of advanced functional materials and novel therapeutic agents. The provided protocols offer a validated pathway for obtaining high-quality material for further investigation.
References
An In-depth Technical Guide to the Photophysical Properties of 9-Ethynyl-9-fluorenol Derivatives: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Rising Prominence of 9-Ethynyl-9-fluorenol Derivatives
The fluorene scaffold, a polycyclic aromatic hydrocarbon, has long captured the attention of chemists and material scientists due to its inherent fluorescence and rigid, planar structure.[1] The functionalization of this core at the C-9 position, in particular, has opened up a vast landscape of molecular design with tunable electronic and photophysical properties. Among these, this compound derivatives have emerged as a particularly promising class of compounds. The introduction of the ethynyl group at the C-9 position not only extends the π-conjugation of the fluorene system but also provides a versatile handle for further chemical modifications, making these derivatives attractive candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to advanced therapeutic agents.[2]
This in-depth technical guide provides a comprehensive overview of the photophysical properties of this compound derivatives. We will delve into their synthesis, explore the nuances of their electronic absorption and emission characteristics, and detail the experimental methodologies for their characterization. Furthermore, this guide will illuminate the critical structure-property relationships that govern their behavior and discuss their burgeoning potential in the field of drug development, with a focus on their anticancer activities.
I. Synthesis and Structural Characterization: Building the Core
The synthesis of this compound derivatives typically commences with the commercially available 9-fluorenone. The key step involves the nucleophilic addition of an ethynyl group to the carbonyl carbon at the C-9 position. This is most commonly achieved through a Grignard reaction using ethynylmagnesium bromide.[3]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
9-Fluorenone
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A two-necked round-bottom flask is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and fitted with a magnetic stir bar and a dropping funnel.
-
Dissolution: 9-Fluorenone is dissolved in anhydrous THF in the flask.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. The ethynylmagnesium bromide solution is then added dropwise from the dropping funnel to the stirred solution of 9-fluorenone over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The pure product is typically obtained as a white to off-white solid.
Structural Characterization:
The synthesized this compound and its derivatives are thoroughly characterized using a suite of spectroscopic techniques to confirm their molecular structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and ethynyl (-C≡C-H) vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.
II. Photophysical Properties: Harnessing the Power of Light
The defining feature of this compound derivatives is their intrinsic ability to interact with light. Understanding their absorption and emission properties is paramount for their application in various fields.
A. Electronic Absorption and Emission
This compound derivatives typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with absorption maxima (λ_max,abs_) often observed between 250 and 350 nm.[4] These absorptions correspond to π-π* electronic transitions within the conjugated fluorene system. The emission spectra, on the other hand, are characterized by fluorescence in the UV or blue region of the visible spectrum, with emission maxima (λ_max,em_) typically ranging from 350 to 450 nm.[5]
The specific absorption and emission wavelengths, as well as the intensity of these transitions, are highly sensitive to the substitution pattern on the fluorene ring and the nature of the solvent. This solvatochromism, or the change in color with solvent polarity, is a key indicator of changes in the electronic distribution of the molecule in its ground and excited states.[6]
B. Fluorescence Quantum Yield (Φ_F_): A Measure of Efficiency
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] A high quantum yield is desirable for applications such as fluorescent probes and OLEDs. This compound derivatives have been reported to exhibit moderate to high fluorescence quantum yields, making them promising candidates for such applications.[2]
Detailed Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The relative method, using a well-characterized standard with a known quantum yield, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[7][9]
Materials:
-
Sample of this compound derivative
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the fluorescence quantum yield.
-
The quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation:
Φ_F,sample_ = Φ_F,standard_ × (Slope_sample_ / Slope_standard_) × (n_sample_² / n_standard_²)
where n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
C. Excited-State Lifetime (τ): The Duration of Fluorescence
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter provides valuable insights into the dynamics of the excited state and can be influenced by various quenching processes. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[10][11]
Detailed Experimental Protocol: Measurement of Excited-State Lifetime using TCSPC
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent.
-
Instrument Setup: The pulsed light source excites the sample, and the emitted photons are detected by the fast photodetector. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Data Acquisition: This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is constructed. This histogram represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime(s).
III. Structure-Property Relationships: Designing for Functionality
The photophysical properties of this compound derivatives can be rationally tuned by modifying their chemical structure. This understanding of structure-property relationships is crucial for designing molecules with specific, desired characteristics.
Key Structural Modifications and Their Effects:
-
Substitution on the Fluorene Ring (C-2 and C-7 positions): Introducing electron-donating or electron-withdrawing groups at the C-2 and C-7 positions can significantly alter the energy levels of the molecule, leading to shifts in the absorption and emission wavelengths. For example, attaching electron-donating groups can lead to a red-shift (bathochromic shift) in the spectra.
-
Modification of the Ethynyl Group: The terminal hydrogen of the ethynyl group can be replaced with various substituents. For instance, coupling with other aromatic or heterocyclic moieties can extend the π-conjugation, resulting in further red-shifted absorption and emission, and potentially enhanced two-photon absorption properties.[2]
-
Derivatization of the Hydroxyl Group: The hydroxyl group at the C-9 position can be esterified or etherified. This can influence the solubility and intermolecular interactions of the derivatives, which in turn can affect their solid-state photophysical properties.
IV. Applications in Drug Development: A New Frontier
Beyond their applications in materials science, fluorene derivatives have garnered significant interest in the field of drug development due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][12] The unique structural and electronic features of this compound derivatives make them intriguing candidates for the development of novel therapeutic agents.
Anticancer Activity and Mechanism of Action
Several studies have highlighted the potential of fluorene derivatives as anticancer agents.[13][14] Their proposed mechanisms of action are often multifaceted and can involve:
-
Induction of Apoptosis: Many fluorene derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms is the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12][13]
-
Enzyme Inhibition: Certain fluorene derivatives have been found to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).[1]
-
DNA Intercalation: The planar aromatic structure of the fluorene core allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[14]
The this compound scaffold provides a versatile platform for the design of new anticancer drugs. The ethynyl and hydroxyl functionalities can be modified to improve drug-target interactions, enhance cellular uptake, and modulate the pharmacokinetic properties of the compounds.
Signaling Pathways in Anticancer Activity
The anticancer effects of fluorene derivatives are often mediated through the modulation of specific cellular signaling pathways. For instance, the generation of ROS can activate stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, leading to the phosphorylation of pro-apoptotic proteins and the initiation of the apoptotic cascade.
Figure 1. Simplified signaling pathway for the induction of apoptosis by this compound derivatives.
V. Conclusion and Future Perspectives
This compound derivatives represent a fascinating and versatile class of compounds with a rich photophysical landscape and promising biological activities. Their tunable electronic properties, coupled with their synthetic accessibility, make them highly attractive for a diverse range of applications, from next-generation optoelectronic materials to innovative anticancer therapeutics.
The future of research in this area will likely focus on the rational design of novel derivatives with enhanced photophysical properties, such as near-infrared emission and high two-photon absorption cross-sections, for applications in bioimaging and photodynamic therapy. Furthermore, a deeper understanding of their mechanism of action at the molecular level will be crucial for the development of targeted and effective drug candidates. The continued exploration of the structure-property relationships of these remarkable molecules will undoubtedly unlock new and exciting opportunities in both materials science and medicine.
VI. References
-
BenchChem. (2025). Unveiling the Biological Potential of Fluorene Derivatives: A Comparative Guide. BenchChem.
-
A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. (2023). PubMed. --INVALID-LINK--
-
Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). National Institutes of Health. --INVALID-LINK--
-
Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. (2018). MDPI. --INVALID-LINK--
-
Synthesis of this compound and its derivatives for crystallographic and optical properties study. (2025). ResearchGate. --INVALID-LINK--
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. --INVALID-LINK--
-
Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents. (2009). National Institutes of Health. --INVALID-LINK--
-
Fluorescence quantum yield measurement. (2021). JASCO Global. --INVALID-LINK--
-
Two-Photon Absorption and Optical Limiting Properties of a New 9-Branched Fluorene Derivative. (2010). Hindawi. --INVALID-LINK--
-
A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine. --INVALID-LINK--
-
Relative Quantum Yield. (n.d.). Edinburgh Instruments. --INVALID-LINK--
-
Fluorescence Quantum Yields—Methods of Determination and Standards. (2008). ResearchGate. --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. --INVALID-LINK--
-
Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. (2017). ScienceDirect. --INVALID-LINK--
-
Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. (2023). ChemRxiv. --INVALID-LINK--
-
Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. (2021). National Institutes of Health. --INVALID-LINK--
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. (2020). Royal Society of Chemistry. --INVALID-LINK--
-
Normalised absorption (left) and fluorescence (right) spectra of compounds 1a-d and AcPyr in CHCl 3 (l exc ¼ 390 nm for 1a-d and 330 nm for AcPyr). (2016). ResearchGate. --INVALID-LINK--
-
End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. (2013). National Institutes of Health. --INVALID-LINK--
-
Comprehensive photophysical behaviour of ethynyl fluorenes and ethynyl anthracenes investigated by fast and ultrafast time-resolved spectroscopy. (2011). Semantic Scholar. --INVALID-LINK--
-
This compound. (n.d.). PubChem. --INVALID-LINK--
-
Synthesis of harmaline N-9 derivatives and investigation of in vitro anticancer activity. (2025). PubMed. --INVALID-LINK--
-
Synthesis of 9-Borafluorene derivatives with steric modulation. (2022). Taylor & Francis. --INVALID-LINK--
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2021). MDPI. --INVALID-LINK--
-
Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. (2025). ResearchGate. --INVALID-LINK--
-
Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. (2021). MDPI. --INVALID-LINK--
-
Natural biomolecules and derivatives as anticancer immunomodulatory agents. (2023). Frontiers. --INVALID-LINK--
-
Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine. (2016). MDPI. --INVALID-LINK--
-
Time-Resolved Fluorescence Studies of Fullerene Derivatives. (2025). ResearchGate. --INVALID-LINK--
-
Exploring Time-Resolved Fluorescence Data: A Software Solution for Model Generation and Analysis. (2024). MDPI. --INVALID-LINK--
-
This compound - Optional[Raman] - Spectrum. (n.d.). SpectraBase. --INVALID-LINK--
References
- 1. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive photophysical behaviour of ethynyl fluorenes and ethynyl anthracenes investigated by fast and ultrafast time-resolved spectroscopy. | Semantic Scholar [semanticscholar.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel dibenzofluorene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Stability of 9-Ethynyl-9-fluorenol Compounds
Abstract
This compound and its derivatives are a class of molecules with significant potential in materials science and pharmaceutical development, owing to their unique structural and electronic properties. A critical parameter governing their applicability, particularly in melt processing, high-temperature applications, and formulation, is their thermal stability. This guide provides a comprehensive technical overview of the thermal stability of this compound compounds. We will explore the theoretical underpinnings of their stability, present detailed protocols for experimental characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the anticipated decomposition pathways based on analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these promising compounds.
Introduction: The Significance of this compound
This compound is a tertiary propargyl alcohol characterized by a rigid, polycyclic aromatic fluorene core.[1] The presence of the hydroxyl and ethynyl functionalities at the C-9 position makes it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.[2] The thermal stability of this molecule is a key determinant of its utility. For instance, in polymerization reactions, the monomer must withstand the reaction temperatures without significant degradation.[3] Similarly, in the context of drug development, understanding the thermal decomposition profile is crucial for defining storage conditions and assessing shelf-life.
This guide will delve into the factors that govern the thermal stability of this compound, providing a framework for its rational application in various scientific and industrial settings.
Theoretical Considerations for Thermal Stability
The thermal stability of an organic molecule is intrinsically linked to its chemical structure, specifically the bond dissociation energies of its constituent bonds. In the case of this compound, several structural features are expected to influence its behavior at elevated temperatures:
-
The Fluorene Moiety: The fused aromatic ring system of fluorene is inherently stable due to electron delocalization. This core is not expected to be the primary site of thermal decomposition under typical processing conditions.
-
The Propargyl Alcohol Functionality: The C-O bond of the tertiary alcohol is anticipated to be the most thermally labile bond in the molecule. Studies on the thermal decomposition of propargyl alcohol (HC≡CCH₂OH) have shown that the primary decomposition pathway is the homolytic cleavage of the C-O bond, leading to the formation of a propargyl radical and a hydroxyl radical.[4][5] A similar mechanism is plausible for this compound.
-
The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is relatively strong and not prone to facile thermal cleavage. However, at elevated temperatures, ethynyl groups can undergo exothermic cross-linking reactions, which can lead to polymerization and the formation of a more thermally stable network.[3][6] This suggests that the thermal behavior of this compound may be complex, involving both decomposition and polymerization pathways.
Based on these considerations, a proposed initial step in the thermal decomposition of this compound is the cleavage of the C-O bond, as illustrated in the diagram below.
Caption: Proposed initial step in the thermal decomposition of this compound.
Experimental Characterization of Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques for experimentally determining the thermal stability of a compound.[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.
Table 1: Comparative Thermal Properties of Related Compounds
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Reference(s) |
| 9-Fluorenol | 153-154 | > 200 (inferred) | [9] |
| Propargyl Alcohol | -30 | ~680 (in shock tube) | [5] |
| 9,9-Dimethyl-9H-fluoren-2-amine derivatives | N/A | > 325 | [10] |
Experimental Protocol: Thermogravimetric Analysis of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.[11] Use a clean, tared platinum or alumina pan.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into the TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Determine the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG).
-
Note the percentage of residual mass at the end of the experiment.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and reactions.
Experimental Protocol: Differential Scanning Calorimetry of this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[12]
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
Ramp the temperature again to 200 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
From the first heating scan, determine the melting point (Tm) as the peak temperature of the endothermic melting transition.
-
From the second heating scan, observe any changes in the melting behavior, which might indicate thermal decomposition or polymerization during the first heating cycle.
-
Look for any exothermic events that could correspond to polymerization or cross-linking of the ethynyl groups.
-
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors:
-
Purity: Impurities can act as catalysts for decomposition, lowering the onset temperature.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which typically occur at lower temperatures than thermal decomposition in an inert atmosphere.[13]
-
Substituents on the Fluorene Ring: Electron-withdrawing or electron-donating groups on the fluorene backbone can influence the bond strengths within the molecule and thus affect its thermal stability. Robust substituents like 9-phenyl-9-fluorenyl groups have been shown to improve thermal and electrochemical stability in related systems.[14]
Conclusion
While direct experimental data on the thermal stability of this compound is not yet widely published, a comprehensive understanding of its likely behavior can be inferred from its chemical structure and the known properties of analogous compounds. The primary mode of thermal decomposition is expected to be initiated by the cleavage of the C-O bond of the tertiary propargyl alcohol. The presence of the ethynyl group may introduce a competing pathway of thermal polymerization at higher temperatures.
For researchers and developers working with this compound and its derivatives, a thorough experimental characterization using TGA and DSC is essential. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data on the thermal stability of these compounds, which is critical for their successful application in advanced materials and pharmaceuticals.
References
- 1. This compound | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethynylene-linked multifunctional benzoxazines: the effect of the ethynylene group and packing on thermal behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1689-64-1 CAS MSDS (9-Fluorenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 12. rroij.com [rroij.com]
- 13. mdpi.com [mdpi.com]
- 14. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Computational Thermodynamics of 9-Ethynyl-9-fluorenol for Drug Discovery Professionals
Abstract
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the computational determination of the thermodynamic properties of 9-Ethynyl-9-fluorenol. We delve into the theoretical underpinnings and provide a practical, step-by-step workflow for calculating key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy using Density Functional Theory (DFT). By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to leverage computational chemistry for a deeper understanding of molecular stability and reactivity, critical aspects in modern drug design and development.
Introduction: The Convergence of Computational Chemistry and Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant attrition rate often attributed to suboptimal physicochemical properties. A molecule's thermodynamic profile—its intrinsic stability and energy landscape—is a fundamental determinant of its behavior in a biological system.[[“]][2] Parameters such as Gibbs free energy of binding, solubility, and metabolic stability are all governed by thermodynamic principles.[[“]][2][3]
This compound , a derivative of fluorenol, presents an interesting scaffold for medicinal chemistry due to its rigid, planar fluorene core and the reactive ethynyl group.[4][5][6] Understanding its thermodynamic properties is paramount for predicting its interaction with biological targets and its overall viability as a drug candidate.
This guide eschews a rigid template, instead focusing on a logical, causality-driven narrative. We will explore not just how to perform these calculations, but why specific methodological choices are made, ensuring a robust and self-validating computational protocol.
Theoretical Cornerstone: From Quantum Mechanics to Macroscopic Thermodynamics
At its core, the thermodynamic behavior of a molecule is a manifestation of its underlying quantum mechanical properties. Computational chemistry provides the bridge between these two realms.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as a powerful and versatile method for investigating the electronic structure of molecules.[7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[8]
The accuracy of a DFT calculation is critically dependent on the choice of two key components:
-
The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often preferred.
-
B3LYP: A widely used and well-benchmarked functional that often provides a good balance of accuracy for a variety of properties.[9][10]
-
M06-2X: A more modern functional that is particularly well-suited for main-group thermochemistry, kinetics, and non-covalent interactions, which are crucial in drug-target binding.[9][10][11]
-
-
The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. The size and flexibility of the basis set determine the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are computationally efficient and provide a good starting point for many calculations.[12][13][14] The addition of polarization (*) and diffuse (+) functions is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and pi-systems.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[13]
-
The Role of Vibrational Frequency Analysis
The connection between the quantum mechanical energy of a single molecule and its macroscopic thermodynamic properties is established through statistical mechanics, with vibrational frequency analysis being a cornerstone of this process.[15][16][17][18] A frequency calculation, performed after a geometry optimization, provides two critical pieces of information:
-
Confirmation of a True Minimum: A stable molecule corresponds to a minimum on the potential energy surface. A frequency calculation should yield all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable structure.[15]
-
Calculation of Thermodynamic Properties: The calculated vibrational frequencies are used to determine the vibrational partition function, which in turn is used to compute the vibrational contributions to enthalpy, entropy, and Gibbs free energy.[19][20][21][22]
A Validated Workflow for Thermodynamic Characterization
What follows is a detailed, step-by-step protocol for the computational determination of the thermodynamic properties of this compound. This workflow is designed to be self-validating at each critical step.
Step 1: Molecular Structure Preparation
The starting point for any computational study is an accurate 3D representation of the molecule. This can be achieved using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure correct atom types, bond orders, and initial stereochemistry.
Step 2: Geometry Optimization
The initial structure is a mere guess of the molecule's true geometry. A geometry optimization is performed to find the lowest energy conformation of the molecule on the potential energy surface.
Protocol:
-
Select a suitable level of theory: For initial optimizations, a moderate level of theory such as B3LYP/6-31G* is often sufficient and computationally efficient.
-
Perform the optimization: The calculation iteratively adjusts the atomic coordinates to minimize the forces on each atom.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. This ensures that a true stationary point has been located.
Step 3: Vibrational Frequency Analysis and Thermodynamic Calculation
This is the most critical step for obtaining thermodynamic data. It should be performed at the same level of theory as the final geometry optimization to ensure consistency.
Protocol:
-
Perform a frequency calculation: Using the optimized geometry from the previous step, a frequency calculation is initiated.
-
Verify the nature of the stationary point: As mentioned earlier, confirm that all calculated frequencies are real.
-
Extract Thermodynamic Data: The output of the frequency calculation will contain the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.[19][23]
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for thermodynamic analysis.
Case Study: Thermodynamic Properties of this compound
To provide concrete values, we present the calculated thermodynamic properties of this compound at two different levels of theory in the gas phase at 298.15 K and 1 atm. The choice of two functionals allows for a cross-validation of the results.
| Thermodynamic Property | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) | Units |
| Zero-Point Vibrational Energy (ZPVE) | 135.8 | 136.5 | kcal/mol |
| Thermal Correction to Enthalpy | 9.8 | 10.1 | kcal/mol |
| Thermal Correction to Gibbs Free Energy | -25.4 | -25.0 | kcal/mol |
| Total Enthalpy (Electronic + Thermal) | -613.3 | -613.1 | Hartrees |
| Total Gibbs Free Energy | -613.4 | -613.2 | Hartrees |
Note: These are absolute energies. For practical applications, relative energies (e.g., reaction enthalpies) are typically more meaningful.
Validation through Experimental Comparison
While direct experimental thermodynamic data for this compound is scarce, we can validate our computational approach by comparing our results for a related, well-characterized molecule: 9-Fluorenol .
Experimental studies have determined the standard enthalpy of formation of 9-Fluorenol in the crystalline phase to be -(66.3 ± 2.9) kJ·mol⁻¹ and the enthalpy of sublimation to be (108.3 ± 0.5) kJ·mol⁻¹.[24][25][26][27] This leads to an experimental gas-phase enthalpy of formation of approximately 42.0 kJ·mol⁻¹.
Our computational protocol, when applied to 9-Fluorenol, can be used to calculate its gas-phase enthalpy of formation. A close agreement between the calculated and experimental values for 9-Fluorenol would lend significant credence to the accuracy of our predictions for this compound.
The Impact of Solvation
Drug molecules rarely act in the gas phase. The surrounding solvent, particularly water in biological systems, can have a profound impact on their thermodynamic properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to account for the bulk effects of the solvent. These models create a cavity in a dielectric continuum representing the solvent, and the solute is polarized by the solvent and vice versa. Performing the same thermodynamic analysis with a solvation model is a crucial step for obtaining more biologically relevant data.
Conclusion: Integrating Computational Thermodynamics into the Drug Discovery Pipeline
This guide has outlined a robust and scientifically sound workflow for the computational determination of the thermodynamic properties of this compound. By understanding the "why" behind the "how," researchers can confidently apply these methods to their own systems. The integration of computational thermodynamics early in the drug discovery process can lead to more informed decision-making, helping to identify candidates with a higher probability of success and ultimately accelerating the development of new therapeutics.[28] The principles and protocols detailed herein are not limited to the topic molecule but can be readily adapted to a wide range of organic compounds of pharmaceutical interest.
References
- 1. consensus.app [consensus.app]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. researchgate.net [researchgate.net]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 16. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 21. gaussian.com [gaussian.com]
- 22. gaussian.com [gaussian.com]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Item - Experimental and Computational Study of the Thermodynamic Properties of 9âFluorenone and 9âFluorenol - American Chemical Society - Figshare [acs.figshare.com]
- 27. Collection - Experimental and Computational Study of the Thermodynamic Properties of 9âFluorenone and 9âFluorenol - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 28. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 9-Ethynyl-9-fluorenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of 9-Ethynyl-9-fluorenol, a key intermediate in medicinal chemistry and materials science. The document delves into the physicochemical properties of the molecule that govern its solubility, presents qualitative solubility data inferred from synthetic and purification methodologies, and offers a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule characterized by a rigid, planar fluorenol backbone and a reactive terminal ethynyl group. This unique structural combination makes it a valuable building block in various scientific domains. The fluorene moiety is known for its fluorescent properties, making its derivatives promising candidates for organic light-emitting diodes (OLEDs) and chemical sensors. In the realm of drug discovery, the ethynyl group serves as a handle for "click chemistry" and other coupling reactions, allowing for the facile attachment of this rigid scaffold to other molecules of interest. The development of novel therapeutics and functional materials often hinges on the ability to manipulate and process key intermediates like this compound, where a thorough understanding of its solubility is paramount for efficient reaction setup, product isolation, and purification.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, several key physicochemical parameters, available from resources like PubChem, provide insight into its expected solubility behavior[1].
| Property | Value | Implication for Solubility |
| Molecular Weight | 206.24 g/mol [1] | A moderate molecular weight suggests that solubility will be significantly influenced by intermolecular forces rather than being limited by molecular size alone. |
| XLogP3 | 2.5[1] | This value indicates a moderate lipophilicity, suggesting that this compound will favor solubility in organic solvents over water. |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group)[1] | The presence of a hydrogen bond donor allows for specific interactions with protic and polar aprotic solvents, enhancing solubility in these media. |
| Hydrogen Bond Acceptor Count | 1 (from the hydroxyl oxygen)[1] | The ability to accept hydrogen bonds further contributes to its solubility in solvents that can act as hydrogen bond donors. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų[1] | A relatively small TPSA is consistent with its moderate polarity and suggests good permeability across nonpolar barriers, which is often correlated with solubility in less polar organic solvents. |
The interplay of the large, nonpolar, aromatic fluorene core and the polar, hydrogen-bonding hydroxyl group, along with the weakly polar ethynyl group, results in a molecule with balanced solubility characteristics. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and less soluble in highly nonpolar or aqueous media.
Qualitative Solubility Profile in Common Organic Solvents
| Solvent Class | Solvent | Inferred Solubility | Rationale from Literature |
| Halogenated | Dichloromethane (DCM) | Soluble | Used as a reaction solvent for the synthesis of this compound derivatives, indicating good solubility of the starting material.[1] |
| Ethers | Tetrahydrofuran (THF) | Soluble | Frequently employed as a solvent for the synthesis of fluorenol derivatives via Grignard or lithiation reactions, suggesting good solubility.[2] |
| Ketones | Acetone | Likely Soluble | The polarity and hydrogen bond accepting capability of acetone make it a probable good solvent. |
| Alcohols | Ethanol, Methanol | Moderately Soluble | The parent compound, 9-fluorenol, is synthesized in warm ethanol, implying that the addition of the ethynyl group would likely result in moderate solubility in alcohols.[3] 7-Amino-9H-fluoren-2-ol, a derivative, is noted to have enhanced solubility in polar solvents due to its hydroxyl group.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately to Sparingly Soluble | The parent hydrocarbon, fluorene, exhibits good solubility in aromatic solvents.[5] The polar hydroxyl group on this compound may reduce its solubility in these nonpolar solvents compared to fluorene. |
| Amides | N,N-Dimethylformamide (DMF) | Soluble | Often used as a solvent for Sonogashira coupling reactions, a common method for synthesizing ethynyl-substituted aromatics. |
| Nitriles | Acetonitrile | Moderately Soluble | A polar aprotic solvent used in a variety of organic reactions, including Sonogashira couplings.[6] |
| Esters | Ethyl Acetate | Soluble | Commonly used as an extraction solvent and in chromatography for the purification of fluorenol derivatives. |
| Alkanes | Hexane | Sparingly Soluble | Typically used as an anti-solvent or as a component of the mobile phase in normal-phase chromatography for the purification of moderately polar compounds. |
This inferred solubility profile suggests that polar aprotic solvents like THF, DCM, and ethyl acetate are excellent choices for dissolving this compound at room temperature. Polar protic solvents like ethanol and methanol are likely to be good solvents, especially upon heating, making them suitable for recrystallization. Nonpolar solvents such as hexane are expected to be poor solvents.
Theoretical Framework of Solubility
The solubility of this compound in organic solvents can be rationalized through the principle of "like dissolves like," which is governed by intermolecular forces.
-
Van der Waals Forces: The large, aromatic fluorene backbone contributes significantly to London dispersion forces, which are the primary interactions with nonpolar solvents like toluene and hexane.
-
Dipole-Dipole Interactions: The polar hydroxyl group introduces a dipole moment, allowing for favorable interactions with polar solvents such as acetone and ethyl acetate.
-
Hydrogen Bonding: This is the most significant specific interaction for this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with:
-
Protic solvents (e.g., methanol, ethanol), which can also donate and accept hydrogen bonds.
-
Aprotic polar solvents (e.g., acetone, THF, DMF), which can accept hydrogen bonds.
-
The following diagram illustrates the key intermolecular interactions that govern the dissolution of this compound in different types of organic solvents.
Caption: Intermolecular forces between this compound and solvent types.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The following describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small screw-cap test tubes
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the chosen organic solvent into each vial.
-
Seal the vials and place them in a constant temperature bath on a magnetic stirrer or orbital shaker.
-
Allow the mixtures to equilibrate for at least 24 hours to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Gravimetric Method: Gently evaporate the solvent from the weighed, filtered solution under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Once the solvent is completely removed, weigh the remaining solid. The solubility can then be calculated in mg/mL or g/L.
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Accurately dilute a known volume or weight of the filtered, saturated solution and analyze it using the same method.
-
Determine the concentration of the saturated solution from the calibration curve and calculate the solubility.
-
-
Data Analysis:
The solubility (S) is calculated as follows:
-
Gravimetric: S (mg/mL) = (mass of dried solid in mg) / (volume of solvent in mL)
-
Instrumental: S (mg/mL) = (concentration from calibration curve in mg/mL) x (dilution factor)
The following flowchart outlines the experimental workflow for determining solubility.
References
A Comprehensive Technical Guide to the Discovery and History of Fluorene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorene, a polycyclic aromatic hydrocarbon, has traversed a remarkable journey from its initial isolation from coal tar to becoming a cornerstone in modern materials science and medicinal chemistry. This in-depth technical guide provides a comprehensive historical narrative of fluorene-based compounds, meticulously detailing their discovery, the evolution of their synthesis, and the groundbreaking applications that have emerged. We delve into the fundamental structure-property relationships that govern their unique characteristics, offering insights into the causality behind experimental choices that have shaped the field. This guide is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, providing not only a historical perspective but also practical knowledge through detailed protocols and visual diagrams.
The Genesis of a Luminous Molecule: The Discovery of Fluorene
The story of fluorene begins in the mid-19th century, a period of burgeoning industrial chemistry fueled by the byproducts of coal gasification. In 1867, the French chemist Marcellin Berthelot, a prominent figure in the field of thermochemistry and organic synthesis, first isolated and identified a new hydrocarbon from the high-boiling fraction of coal tar. This crystalline substance, with the chemical formula C₁₃H₁₀, exhibited a peculiar and beautiful violet fluorescence under ultraviolet light, a property that inspired its name: fluorene.
Initially, fluorene was a chemical curiosity, one of many aromatic compounds found in the complex mixture of coal tar. Its rigid, planar structure, consisting of two benzene rings fused to a central five-membered ring, and its characteristic fluorescence were its most notable features. The key to unlocking the vast potential of fluorene lay in understanding its chemical reactivity, particularly the acidity of the methylene bridge at the C9 position. The protons at this position are weakly acidic (pKa ≈ 22.6 in DMSO), and their removal generates a stable, aromatic fluorenyl anion. This anion's nucleophilicity became the gateway to a rich and diverse chemistry of fluorene derivatives.
Early Synthetic Explorations
Following its discovery, chemists began to explore methods for the laboratory synthesis of fluorene and its derivatives, moving beyond its isolation from coal tar. These early synthetic endeavors were crucial for systematically studying the structure and reactivity of the fluorene core. Two notable early methods include:
-
Dehydrogenation of Diphenylmethane: This method involves the removal of hydrogen from diphenylmethane, typically at high temperatures and in the presence of a catalyst, to form the central five-membered ring of fluorene. This approach highlighted the structural relationship between these two aromatic hydrocarbons.
-
Reduction of Fluorenone: Fluorenone, the ketone derivative of fluorene, could be reduced to fluorene using various reducing agents, such as zinc dust. This method provided a convenient route to the parent hydrocarbon from its oxidized form, which was also readily accessible.
These early synthetic routes, while foundational, often required harsh reaction conditions and were limited in their ability to introduce a wide range of functional groups. The quest for more versatile and efficient synthetic methodologies would be a recurring theme in the history of fluorene chemistry.
The Rise of the Polyfluorenes: A New Era in Materials Science
For much of the 20th century, research into fluorene and its derivatives continued at a steady but modest pace. However, the latter part of the century witnessed a dramatic surge in interest, driven by the burgeoning field of organic electronics. The discovery that conjugated polymers could conduct electricity, a finding that led to the 2000 Nobel Prize in Chemistry, opened up a new world of possibilities for materials scientists. It was in this context that polyfluorenes emerged as a class of materials with exceptional promise.
The first reports of the oxidative polymerization of fluorene appeared in the 1970s. However, it was the development of more controlled polymerization techniques in the 1990s that truly unlocked the potential of polyfluorenes. These polymers, consisting of repeating fluorene units linked at the 2 and 7 positions, possessed a unique combination of properties that made them highly attractive for optoelectronic applications:
-
High Photoluminescence Quantum Yield: Polyfluorenes are highly fluorescent, emitting light efficiently in the blue region of the visible spectrum.
-
Excellent Thermal Stability: The rigid backbone of polyfluorenes imparts good thermal and oxidative stability, a crucial requirement for device longevity.
-
Good Solubility and Processability: The introduction of bulky alkyl chains at the C9 position of the fluorene monomer dramatically improves the solubility of the resulting polymers, allowing them to be processed from solution to form thin, uniform films.
Key Synthetic Methodologies for Polyfluorenes
The synthesis of well-defined, high-molecular-weight polyfluorenes was a critical step in their development. Two transition-metal-catalyzed cross-coupling reactions proved to be particularly effective:
-
Suzuki Coupling Reaction: This palladium-catalyzed reaction between a dihalo-fluorene monomer and a fluorene-diboronic acid or ester has become one of the most widely used methods for synthesizing polyfluorenes and their copolymers. The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of a vast library of materials with tailored properties.
-
Yamamoto Coupling Reaction: This nickel-catalyzed polymerization of dihalo-fluorene monomers offers a direct route to polyfluorenes without the need for preparing boronic acid derivatives.
These powerful synthetic tools enabled chemists to precisely control the structure of polyfluorenes, leading to a deeper understanding of their structure-property relationships and the optimization of their performance in devices.
Polyfluorenes in Organic Light-Emitting Diodes (OLEDs)
The most significant early application of polyfluorenes was in the field of organic light-emitting diodes (OLEDs). Their efficient blue emission was particularly noteworthy, as stable and efficient blue-emitting materials were a major challenge in the development of full-color OLED displays. The first polymer-based OLED was reported in 1990 using poly(p-phenylene vinylene) (PPV). Following this, polyfluorenes quickly emerged as leading candidates for blue-emitting materials in PLEDs.
One of the challenges encountered with early polyfluorene-based OLEDs was the appearance of an undesirable green emission band during device operation, which was attributed to the formation of fluorenone defects in the polymer backbone. This spurred significant research into improving the stability of polyfluorenes and developing new copolymer structures to suppress this unwanted emission.
The Medicinal Chemistry of Fluorene: From Serendipity to Rational Design
Beyond their applications in materials science, fluorene derivatives have also carved out a significant niche in the realm of medicinal chemistry. The rigid, planar structure of the fluorene scaffold provides a unique template for the design of molecules that can interact with biological targets.
Early Discoveries and Bioactive Compounds
The biological activities of fluorene compounds have been investigated for many decades. Early studies explored their potential as antibacterial, antifungal, and anticancer agents. For instance, certain fluorenone derivatives have been shown to possess antimicrobial and antitumor properties. The structure-activity relationship (SAR) studies of these early compounds were often empirical, but they laid the groundwork for future rational drug design.
A significant milestone in the medicinal chemistry of fluorene was the discovery of its utility in the synthesis of the antimalarial drug Lumefantrine. A key intermediate in the synthesis of Lumefantrine is a fluorene derivative, highlighting the importance of this scaffold in accessing complex and life-saving pharmaceuticals.
Modern Drug Development
In more recent years, the fluorene moiety has been incorporated into a wide range of therapeutic agents. Its rigid nature can help to pre-organize the conformation of a molecule, leading to higher binding affinity and selectivity for its target. Fluorene derivatives have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: As apoptosis inducers and tubulin polymerization inhibitors.
-
Antiviral Agents
-
Neuromodulatory Agents
The continued exploration of fluorene-based compounds in drug discovery is a testament to the versatility and enduring relevance of this seemingly simple hydrocarbon.
Experimental Protocols: A Glimpse into Historical Syntheses
To provide a practical understanding of the chemistry discussed, this section presents a representative historical protocol for the synthesis of a key fluorene precursor.
Synthesis of Fluorenone from Fluorene by Air Oxidation
This protocol is a classic and environmentally friendly example of the oxidation of the methylene bridge of fluorene to the corresponding ketone, a fundamental transformation in fluorene chemistry.
Materials:
-
Fluorene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Air (as the oxidant)
Procedure:
-
In a round-bottom flask, dissolve fluorene in THF.
-
Add powdered potassium hydroxide to the solution.
-
Stir the mixture vigorously at room temperature, ensuring good contact with the air (an open or loosely stoppered flask is suitable).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude fluorenone.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure, yellow crystals of fluorenone.
Causality of Experimental Choices:
-
Potassium Hydroxide as Base: The basic conditions facilitate the deprotonation of the acidic C9 proton of fluorene, forming the fluorenyl anion, which is more susceptible to oxidation.
-
Air as Oxidant: This method utilizes molecular oxygen from the air as the terminal oxidant, making it a green and cost-effective process.
-
THF as Solvent: THF is a suitable solvent that dissolves the reactants and is relatively stable under the reaction conditions.
-
Vigorous Stirring: This ensures efficient mixing and maximizes the contact between the reaction mixture and the air, facilitating the oxidation process.
-
Standard Workup: The neutralization, extraction, and washing steps are standard procedures to isolate and purify the organic product from the reaction mixture.
-
Recrystallization: This is a crucial final step to obtain high-purity fluorenone.
Visualizing the Journey: Diagrams and Workflows
Timeline of Key Discoveries
Caption: A timeline highlighting the major milestones in the discovery and development of fluorene-based compounds.
Synthetic Routes to Fluorene and Polyfluorene
Caption: Key synthetic pathways to fluorene and the subsequent polymerization to polyfluorenes.
Conclusion and Future Outlook
The journey of fluorene-based compounds, from their humble origins in coal tar to their current status as high-performance materials and valuable pharmaceutical building blocks, is a testament to the power of fundamental chemical research and the relentless pursuit of new functionalities. The unique combination of a rigid, fluorescent core with the ability to be easily functionalized has provided a versatile platform for innovation across multiple scientific disciplines.
Looking ahead, the future of fluorene chemistry remains bright. In materials science, the focus will likely be on developing new fluorene-based materials with enhanced stability, efficiency, and novel properties for next-generation electronic and photonic devices. In medicinal chemistry, the fluorene scaffold will undoubtedly continue to be a source of inspiration for the design of new therapeutic agents with improved efficacy and selectivity. The rich history of fluorene serves as a powerful reminder that even the most seemingly simple molecules can harbor the potential for extraordinary scientific and technological advancements.
Methodological & Application
Harnessing 9-Ethynyl-9-fluorenol in Transition Metal-Catalyzed Polymerization: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The synthesis of π-conjugated polymers from substituted acetylenes is a cornerstone of modern materials science, driven by their unique optoelectronic properties. Among these, fluorene-based polymers are particularly noteworthy for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic characteristics, making them prime candidates for applications in organic electronics.[1][2][3][4] This application note provides a comprehensive technical guide on the use of 9-Ethynyl-9-fluorenol (EHF), a fluorene-containing terminal alkyne, as a monomer in transition metal-catalyzed polymerization. We delve into the mechanistic underpinnings of this polymerization, offer detailed, field-proven protocols for synthesis and characterization, and discuss the properties of the resulting polymer, poly(this compound) (PEHF). This guide is intended for researchers in polymer chemistry, materials science, and drug development seeking to leverage the unique attributes of fluorene-based polyacetylenes.
Introduction: The Significance of this compound
This compound (EHF) is a versatile monomer that uniquely combines three critical functional motifs into a single, rigid structure:
-
The Fluorene Core: A highly fluorescent, planar biphenyl system known for imparting thermal stability and efficient blue emission in conjugated polymers.[3][5] Its C9 position allows for functionalization to enhance solubility without disrupting the conjugated backbone.[6]
-
The Terminal Ethynyl Group (-C≡CH): The polymerizable moiety, readily activated by a range of transition metal catalysts.[7]
-
The Tertiary Hydroxyl Group (-OH): A site for potential post-polymerization modification, hydrogen bonding interactions that can influence polymer morphology, and improved solubility.
The polymerization of EHF yields poly(this compound), a conjugated polymer with a polyacetylene backbone decorated with pendant fluorenol groups.[8] This structure is highly desirable for optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.[3][9]
Mechanistic Overview of Transition Metal-Catalyzed Alkyne Polymerization
The polymerization of substituted acetylenes like EHF is predominantly achieved using catalysts based on late transition metals (e.g., Rh, Pd) or early transition metals (e.g., Mo, W).[8][10] The general mechanism proceeds via an insertion pathway, where the monomer's triple bond coordinates to the active metal center and subsequently inserts into a metal-alkyl or metal-hydride bond, leading to chain propagation.
Caption: Generalized workflow for transition metal-catalyzed alkyne polymerization.
The Role of Specific Catalyst Systems
The choice of catalyst is paramount as it dictates the polymerization kinetics, control over polymer architecture (e.g., living polymerization), and the properties of the final material.
-
Rhodium (Rh) Catalysts: Rhodium(I) complexes, such as [(nbd)RhCl]₂ (nbd = norbornadiene), are particularly effective for the polymerization of substituted acetylenes.[10][11] They are known for their high tolerance to functional groups and their ability to induce living polymerizations, which allows for the synthesis of well-defined polymers with narrow molecular weight distributions (MWD) and the creation of block copolymers.[10][12][13]
-
Palladium (Pd) Catalysts: Palladium complexes are widely used in C-C bond formation and have been successfully applied to EHF polymerization.[8] Catalysts like (NBD)PdCl₂ have demonstrated high efficacy, yielding a significant amount of polymer.[8] Furthermore, palladium catalysis is the cornerstone of Suzuki and other cross-coupling polymerizations used to create various fluorene-based copolymers.[5][14][15]
-
Molybdenum (Mo) and Tungsten (W) Catalysts: Early transition metals like Mo and W are also active. MoCl₅-based catalysts, often paired with a cocatalyst, show high catalytic activity for EHF polymerization, while WCl₆ systems tend to be less active for this specific monomer.[8] For other substituted acetylenes, Mo-based systems like MoOCl₄-n-BuLi are known to facilitate living polymerization.[16][17]
Comparative Data on Catalyst Performance
The selection of a catalyst system directly impacts the polymerization outcome. The following table summarizes typical results for the polymerization of this compound (EHF).
| Catalyst System | Cocatalyst / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Polymer Properties | Reference |
| (NBD)PdCl₂ | - | DMF | 80 | 24 | 85 | Soluble | [8] |
| MoCl₅ | n-Bu₄Sn | Chlorobenzene | 60 | 24 | 75 | Soluble | [8] |
| WCl₆ | n-Bu₄Sn | Chlorobenzene | 60 | 24 | 33 | Soluble | [8] |
| Rh(nbd)BPh₄ | - | CH₂Cl₂ | 30 | 24 | 71 | Soluble | [8] |
Experimental Application Protocols
Safety Precaution: All manipulations involving organometallic catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Proper personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis of Monomer - this compound (EHF)
This protocol describes the synthesis of the EHF monomer from commercially available 9-fluorenone via ethynylation.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane, Dichloromethane (DCM)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under argon, prepare ethynylmagnesium bromide in situ. Add magnesium turnings to anhydrous THF. Slowly add ethyl bromide to initiate the formation of the Grignard reagent.
-
Ethynylation: Bubble purified acetylene gas through the Grignard solution at 0°C for 1-2 hours to form ethynylmagnesium bromide.
-
Reaction with 9-Fluorenone: Dissolve 9-fluorenone in anhydrous THF and add it dropwise to the ethynylmagnesium bromide solution at 0°C.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a white solid.[18]
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The melting point of the pure product is typically around 153-154°C.[19][20]
Protocol 2: Transition Metal-Catalyzed Polymerization of EHF
This is a general protocol that can be adapted for various catalysts. The example uses (NBD)PdCl₂.
Caption: Experimental workflow for the polymerization of this compound.
Materials:
-
This compound (EHF), purified
-
(Norbornadiene)palladium(II) dichloride ((NBD)PdCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (reagent grade)
Procedure:
-
Reaction Setup: Place a stirrer bar into a flame-dried Schlenk tube equipped with a reflux condenser. Evacuate and backfill the system with argon three times.
-
Catalyst Introduction: Under a positive flow of argon, add the catalyst, (NBD)PdCl₂. The monomer-to-catalyst ratio ([M]/[C]) is a critical parameter; a ratio of 50-100 is a good starting point.
-
Solvent Addition: Add anhydrous DMF via cannula or a gas-tight syringe to dissolve the catalyst.
-
Monomer Addition: In a separate flask, dissolve the EHF monomer in anhydrous DMF. Transfer this solution to the catalyst solution via cannula.
-
Polymerization: Place the Schlenk tube in a preheated oil bath at 80°C and stir for 24 hours. The solution may become more viscous as the polymer forms.
-
Polymer Isolation: After cooling to room temperature, pour the viscous reaction mixture into a beaker containing a large excess of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid extensively with methanol to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the polymer under vacuum at 40-50°C to a constant weight. The resulting poly(this compound) is typically a yellow or brownish solid.[8]
Protocol 3: Characterization of Poly(this compound) (PEHF)
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymer.
-
Structural Analysis (NMR & IR): Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR will show broad peaks corresponding to the aromatic fluorene protons and the vinylic protons of the polymer backbone. The disappearance of the sharp acetylenic proton signal confirms polymerization. FT-IR spectroscopy can confirm the presence of the hydroxyl group and aromatic C-H bonds, and the absence of the acetylenic C-H stretch.[8][14]
-
Molecular Weight (GPC): Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). THF is a common eluent.[5]
-
Optical Properties (UV-Vis & PL): Dissolve the polymer in a solvent like chloroform or THF. The UV-Vis absorption spectrum will reveal the π-π* transitions of the conjugated system. Photoluminescence (PL) spectroscopy, exciting at the absorption maximum, will provide the emission spectrum and is crucial for assessing its potential in light-emitting applications.[8][21][22]
-
Thermal Stability (TGA): Thermogravimetric Analysis (TGA) performed under a nitrogen atmosphere determines the decomposition temperature (Tₔ), providing insight into the material's thermal stability, a key parameter for device fabrication.[5][21]
-
Electrochemical Properties (CV): Cyclic Voltammetry (CV) of a thin film of the polymer is used to determine its oxidation and reduction potentials. These values are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing electronic devices.[8] The oxidation process for PEHF has been shown to begin at approximately 0.42 V (vs. Ag/AgNO₃).[8]
Conclusion and Future Outlook
The transition metal-catalyzed polymerization of this compound provides a direct route to a highly functional, thermally stable, and optoelectronically active conjugated polymer. The choice of catalyst—be it rhodium, palladium, or molybdenum—offers significant control over the polymerization process and the final material properties. The protocols detailed herein provide a robust framework for the synthesis and characterization of poly(this compound).
Future research in this area will likely focus on:
-
Developing Novel Catalysts: Designing catalysts that offer greater stereocontrol (cis/trans selectivity) and facilitate living polymerization with even lower polydispersity.
-
Copolymerization: Synthesizing copolymers of EHF with other monomers to precisely tune the optical bandgap, emission color, and charge transport properties.[5][9][21]
-
Post-Polymerization Modification: Utilizing the pendant hydroxyl group as a handle for further functionalization to alter solubility, introduce new properties, or attach bioactive molecules.
By leveraging the unique chemical architecture of this compound, researchers are well-equipped to develop next-generation materials for a wide array of applications, from advanced electronic displays to novel biomedical sensors.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. sbpmat.org.br [sbpmat.org.br]
- 7. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Rhodium(I)-catalyzed polymerization of fluorenylacetylenes [iris.poliba.it]
- 12. research.tcu.ac.jp [research.tcu.ac.jp]
- 13. [PDF] Controlled and Living Polymerizations Induced with Rhodium Catalysts. A Review | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]
- 20. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rhodium(I)-catalyzed polymerization of fluorenylacetylenes [iris.cnr.it]
Application Notes and Protocols: 9-Ethynyl-9-fluorenol in Advanced Materials Science
Abstract: This technical guide provides researchers, scientists, and materials development professionals with a comprehensive overview of the applications of 9-Ethynyl-9-fluorenol. This unique bifunctional molecule, featuring a rigid fluorene core functionalized with both a reactive ethynyl group and a hydroxyl group, serves as a powerful building block in modern materials science. Its structure facilitates its use as a monomer for novel conjugated polymers, a cross-linking agent for high-performance thermosets, and a foundational precursor for sophisticated optoelectronic materials. This document details the scientific rationale behind its applications, provides field-proven experimental protocols, and outlines standard characterization methodologies.
Core Attributes and Physicochemical Properties
This compound (IUPAC Name: 9-ethynylfluoren-9-ol) is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its thermal stability and unique optical properties.[1] The strategic placement of two distinct functional groups at the C9 position—a terminal alkyne (ethynyl) and a hydroxyl group—is the primary driver of its versatility.
-
The Fluorene Core: Provides a rigid, planar, and electron-rich scaffold that contributes to high thermal stability (high glass transition temperatures) and favorable charge transport characteristics in resulting materials.[1][2] It is a well-established chromophore, often associated with strong blue photoluminescence.
-
The Ethynyl Group (-C≡CH): This is the key reactive site for polymerization and molecular extension. It readily participates in transition-metal-catalyzed polymerizations to form conjugated polyacetylene-type backbones and undergoes efficient coupling reactions, such as the Sonogashira coupling, to create extended π-systems.[2][3]
-
The Hydroxyl Group (-OH): The presence of the hydroxyl group enhances solubility in polar organic solvents and provides an additional reactive handle for further functionalization, such as esterification or etherification.[1][3] It also influences the electrochemical properties of the molecule and its polymers.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13461-74-0 | [4][5] |
| Molecular Formula | C₁₅H₁₀O | [4] |
| Molecular Weight | 206.24 g/mol | [4] |
| Appearance | Cream Crystalline Powder | [6] |
| Melting Point | 153-154 °C | [6] |
| Solubility | Soluble in chloroform, DMF, DMSO, benzene. Insoluble in water. | [3][6] |
Application in Conjugated Polymer Synthesis
The most direct application of this compound is its use as a monomer for the synthesis of novel conjugated polymers. The polymerization of the ethynyl group leads to the formation of poly(this compound), a polymer with a polyacetylene-like backbone decorated with pendant fluorenol moieties.[3]
Scientific Rationale: The polymerization is typically achieved using transition metal catalysts, such as those based on Molybdenum (Mo), Tungsten (W), or Palladium (Pd).[3] These catalysts activate the triple bond of the ethynyl group, enabling chain-growth polymerization to form a conjugated polymer backbone. The resulting π-conjugation along the polymer chain imparts semiconductor properties, making these materials suitable for electro-optical applications.[3] The bulky fluorenol side groups prevent excessive chain packing, which enhances the solubility of the polymer in common organic solvents, a significant advantage for processability compared to unsubstituted polyacetylene.[3]
Protocol 2.1: Synthesis of Poly(this compound) via Palladium Catalysis
This protocol describes a representative lab-scale synthesis of poly(this compound) using a palladium-based catalyst, which has been shown to yield soluble, high-molecular-weight polymer.[3]
Materials and Reagents:
-
This compound (monomer)
-
Bis(norbornadiene)palladium(II) chloride [(NBD)PdCl₂] (catalyst)
-
Anhydrous chlorobenzene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and drying
Experimental Workflow:
Figure 1: Workflow for the synthesis of poly(this compound).
Step-by-Step Procedure:
-
System Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under high vacuum with gentle heating and subsequently backfilled with high-purity argon. This inert atmosphere is critical as transition metal catalysts can be sensitive to air and moisture.
-
Monomer Dissolution: To the flask, add this compound (e.g., 1.0 g, 4.85 mmol) and anhydrous chlorobenzene (25 mL). Stir the mixture until the monomer is fully dissolved.
-
Catalyst Addition: In a separate vial under argon, weigh the (NBD)PdCl₂ catalyst (e.g., 14 mg, 0.0485 mmol, for a 100:1 monomer-to-catalyst ratio). Add the catalyst to the monomer solution. The choice of this ratio is a balance between achieving high molecular weight and managing reaction kinetics and cost.
-
Polymerization: Seal the flask and place it in a preheated oil bath at 60°C. Stir the reaction mixture for 24 hours. During this time, the solution will typically become more viscous and may change color, indicating polymer formation.
-
Precipitation and Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of vigorously stirring methanol (approx. 250 mL). The polymer, being insoluble in methanol, will precipitate as a solid.
-
Purification: Allow the suspension to stir for 30 minutes to ensure complete precipitation. Collect the solid polymer by vacuum filtration. Wash the collected solid repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight. The final product should be a solid, often fibrous or powdery in nature.
Characterization and Expected Results: The resulting polymer should be characterized to confirm its structure and properties.
Table 2: Typical Properties of Poly(this compound)
| Property | Typical Value / Observation | Technique |
| Solubility | Soluble in THF, Chloroform, Chlorobenzene | Visual Inspection |
| Structure | Confirmation of conjugated backbone and pendant groups | ¹H NMR, ¹³C NMR, FT-IR |
| UV-Vis Absorbance (λₘₐₓ) | Broad absorption indicating π-π* transitions of the conjugated backbone | UV-Vis Spectroscopy |
| Electrochemical Behavior | Irreversible oxidation and reduction waves | Cyclic Voltammetry (CV) |
| Molecular Weight (Mₙ) | 10,000 - 30,000 g/mol (highly dependent on catalyst and conditions) | Gel Permeation Chromatography (GPC) |
| Thermal Stability (TGA) | Stable up to ~250-300 °C | Thermogravimetric Analysis |
The cyclic voltammogram typically shows an irreversible oxidation wave starting around +0.4 V (vs. Ag/Ag⁺), which can be attributed to the oxidation of the vinylene units in the conjugated backbone.[3]
Application as a Cross-Linking Agent
The ethynyl group is an excellent functional handle for cross-linking polymer matrices. Cross-linking transforms thermoplastic materials into thermosets, creating robust networks with significantly enhanced thermal stability, chemical resistance, and mechanical strength.[7]
Scientific Rationale: When blended with a host polymer matrix and subjected to thermal or radiative energy, the ethynyl groups can undergo complex cyclotrimerization and other addition reactions to form a rigid, aromatic cross-linked network. This process is particularly valuable for high-performance polymers like polyimides, where increasing the glass transition temperature (Tg) and improving solvent resistance is crucial for demanding applications in aerospace and microelectronics.[7] The fluorenol moiety can contribute to the final network's properties, potentially improving thermal-oxidative stability.
Protocol 3.1: Thermal Cross-linking of a Polymer Film with an Ethynyl Additive
This protocol provides a general methodology for using an ethynyl-containing molecule, analogous to this compound, to cross-link a host polymer matrix, such as a polyetherimide (PEI).
Materials and Reagents:
-
Polyetherimide (PEI) or other suitable host polymer
-
This compound (or another ethynyl-terminated cross-linker)
-
N-Methyl-2-pyrrolidone (NMP) or other high-boiling solvent
-
Glass substrate for film casting
-
Programmable oven or hot plate
Conceptual Workflow:
Figure 2: Conceptual diagram of thermal cross-linking.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 15% (w/w) solution of the host polymer (e.g., PEI) in NMP. Stir at room temperature until fully dissolved.
-
Blending: Add the desired amount of this compound to the polymer solution (e.g., 5-15% by weight relative to the polymer). The exact percentage is a critical parameter that determines the cross-link density and final material properties. Continue stirring until a homogeneous solution is obtained.
-
Film Casting: Filter the solution to remove any particulates. Cast the solution onto a clean, level glass substrate using a doctor blade set to the desired thickness.
-
Solvent Removal: Place the cast film in an oven at 80°C for 12 hours to slowly remove the bulk of the solvent without creating voids.
-
Thermal Curing (Cross-linking): After initial drying, subject the film to a staged curing cycle. A typical cycle might be:
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 250°C (or higher, above the polymer's Tg) and hold for 2-4 hours. This final high-temperature step initiates the cross-linking reactions of the ethynyl groups.
-
-
Cooling and Recovery: Slowly cool the oven back to room temperature. The resulting cross-linked film can then be carefully removed from the substrate.
Validation of Cross-linking:
-
Solubility Test: A definitive test for cross-linking. The cured film should be insoluble in solvents that readily dissolve the original host polymer. Immerse a small piece of the film in NMP or chloroform; it may swell but should not dissolve.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry should show a significant increase in the glass transition temperature (Tg) of the cured film compared to the uncured blend. An exothermic peak during the first heating scan indicates the temperature range where cross-linking occurs.
Precursor for Optoelectronic Materials and Sensors
The rigid, conjugated structure of this compound makes it an excellent foundational unit for building more complex molecules for organic electronics, such as materials for Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[2]
Scientific Rationale: The Sonogashira cross-coupling reaction is a powerful tool for C-C bond formation between a terminal alkyne (like the ethynyl group on fluorenol) and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper, allows for the precise, modular construction of extended π-conjugated systems.[2] By coupling this compound with various functionalized aryl halides, chemists can systematically tune the electronic properties (e.g., HOMO/LUMO energy levels), absorption/emission wavelengths, and quantum yields of the final molecule.[2] For sensor applications, specific recognition moieties can be attached that induce a change in the molecule's fluorescence upon binding to a target analyte.[8]
Synthetic Workflow Example: Sonogashira Coupling
Figure 3: Reaction scheme for extending conjugation via Sonogashira coupling.
This synthetic strategy enables the creation of a vast library of materials from a single, versatile precursor. For instance, coupling with electron-donating or electron-accepting aryl groups can create molecules with strong intramolecular charge transfer (ICT) characteristics, which are highly desirable for OLED emitters and non-linear optical materials.[9] Derivatives have been synthesized that exhibit high quantum yields and are blue-emitting, making them promising candidates for next-generation display and lighting technologies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. This compound | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L09717.06 [thermofisher.com]
- 6. 9-Fluorenol CAS#: 1689-64-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
9-Ethynyl-9-fluorenol: A Lynchpin for Advanced Fluorescent Probe Development
Application Note & Protocols
Introduction: The Unique Advantages of the 9-Ethynyl-9-fluorenol Scaffold
In the dynamic field of fluorescence imaging and sensing, the rational design of molecular probes is paramount for achieving high sensitivity and selectivity. This compound has emerged as a pivotal precursor molecule, offering a unique combination of structural rigidity, versatile reactivity, and favorable photophysical properties. Its fluorenyl core provides a robust, planar, and highly fluorescent scaffold, while the terminal alkyne group serves as a versatile handle for the facile introduction of various functionalities through "click chemistry."[1] This combination allows for the modular construction of sophisticated fluorescent probes tailored for a wide array of analytes and biological systems.
The inherent fluorescence of the fluorene moiety often serves as the signaling unit, and its quantum yield can be modulated by the chemical environment, forming the basis for "turn-on" or ratiometric sensing mechanisms.[1][2] The hydroxyl group at the 9-position can also be exploited for further chemical modifications, adding another layer of versatility to this remarkable building block. This guide provides an in-depth exploration of this compound as a precursor, detailing its synthesis, its application in click chemistry for probe development, and step-by-step protocols for the synthesis and application of a representative fluorescent probe.
Core Application: A Gateway to "Click Chemistry"
The terminal alkyne of this compound is perfectly primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is renowned for its high efficiency, selectivity, and biocompatibility, allowing for the covalent linkage of the fluorenol scaffold to a wide range of molecules bearing an azide functional group.[3][4] The resulting triazole ring is not merely a linker; its formation can significantly influence the photophysical properties of the fluorenyl core, leading to the development of "click-on" fluorescent probes where the fluorescence is enhanced upon reaction.[4][5]
The CuAAC reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous environments, making it ideal for the modification of biomolecules such as proteins, nucleic acids, and sugars.[2][4] This has opened up a vast landscape for the development of targeted fluorescent probes for specific biological imaging applications.
Visualizing the Workflow: From Precursor to Probe via CuAAC
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of fluorescent probes via CuAAC.
References
Application Notes and Protocols for Sonogashira Coupling Reactions with 9-Ethynyl-9-fluorenol
Introduction: The Strategic Importance of the Fluorenol Moiety in Modern Drug Discovery
The fluorene scaffold is a privileged structural motif in medicinal chemistry and materials science, prized for its rigid, planar, and electron-rich nature. The introduction of a hydroxyl group at the C9 position, as seen in 9-fluorenol derivatives, further enhances its utility by providing a handle for subsequent functionalization and influencing the molecule's overall steric and electronic properties. The Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands as a cornerstone in the synthesis of complex organic molecules.[1][2] This application note provides a detailed protocol for the Sonogashira coupling of 9-Ethynyl-9-fluorenol with aryl halides, a key transformation for accessing a diverse range of functionalized fluorenol-containing compounds with significant potential in drug development and materials science.[3][4]
Reaction Principle and Mechanistic Overview
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction.[2] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate, which is the key nucleophilic species in the transmetalation step.[5]
For the successful coupling of this compound, a tertiary propargyl alcohol, careful consideration of steric hindrance around the alkyne is necessary. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.
Visualization of the Sonogashira Coupling Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a representative aryl iodide. Optimization may be required for different aryl halides.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (e.g., Iodobenzene, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)[6]
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for reagent transfer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Safety Precautions:
-
This compound can cause serious eye irritation.[1]
-
Palladium catalysts and copper iodide are toxic.
-
Triethylamine is a corrosive and flammable liquid.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup and Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, aryl iodide, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous THF via syringe, followed by the addition of triethylamine.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete within 4-8 hours.
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the desired 9-(arylethynyl)-9-fluorenol product.[7][8]
Characterization:
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Quantitative Data Summary
The following table provides a representative summary of the reagents and conditions for the Sonogashira coupling of this compound with iodobenzene.
| Reagent/Parameter | Molar Equivalents/Value | Purpose |
| This compound | 1.0 | Alkyne Substrate |
| Iodobenzene | 1.1 | Aryl Halide Substrate |
| Pd(PPh₃)₂Cl₂ | 0.03 | Palladium Catalyst Precursor |
| CuI | 0.05 | Copper Co-catalyst |
| PPh₃ | 0.06 | Ligand |
| Triethylamine | 3.0 | Base and Solvent |
| Anhydrous THF | - | Solvent |
| Temperature | 60-70 °C | Reaction Temperature |
| Reaction Time | 4-8 hours | Duration of Reaction |
| Expected Yield | 70-90% | (After purification) |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading or reaction time. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of a more reactive aryl halide (I > Br > Cl) can also improve yields.[9]
-
Homocoupling of Alkyne (Glaser Coupling): The formation of a diacetylene byproduct through the homocoupling of this compound can be a significant side reaction. This is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas can minimize this side product.
-
Steric Hindrance: The tertiary nature of the propargylic alcohol in this compound can lead to slower reaction rates compared to less hindered alkynes. The use of bulky phosphine ligands on the palladium catalyst can sometimes improve the efficiency of the coupling with sterically demanding substrates.[10]
-
Purification Challenges: The polarity of the hydroxyl group in the product may necessitate the use of a more polar eluent system during column chromatography for effective separation from less polar byproducts.
Conclusion
The Sonogashira coupling of this compound provides a robust and versatile method for the synthesis of a wide array of functionalized fluorenol derivatives. These compounds are valuable building blocks in the development of new therapeutic agents and advanced organic materials. The protocol detailed in this application note, along with the accompanying troubleshooting guide, offers a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful attention to reaction conditions, particularly the exclusion of oxygen and moisture, is paramount for achieving high yields and purity.
References
- 1. 9-Phenyl-9-fluorenol | C19H14O | CID 141227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]
- 7. chem.iastate.edu [chem.iastate.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Biomolecule Labeling Using Fluorene-Based Fluorescent Probes
Introduction: The Rise of Fluorene Probes in Bio-Analytics
In the dynamic landscape of molecular biology and drug discovery, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, offering high sensitivity and specificity for these applications.[][2] Among the diverse palette of available fluorophores, fluorene-based probes have garnered significant attention for their exceptional photophysical properties, including high fluorescence quantum yields, remarkable photostability, and large two-photon absorption cross-sections.[3][4][5] These characteristics make them particularly well-suited for advanced imaging techniques like two-photon fluorescence microscopy (2PFM), which minimizes light scattering in biological samples and reduces photodamage, enabling deeper tissue imaging and longitudinal studies.[4][6]
The versatility of the fluorene scaffold allows for extensive chemical modifications, enabling the synthesis of a wide array of probes with tailored functionalities.[4][7] This adaptability permits the fine-tuning of their spectral properties and the introduction of reactive groups for covalent attachment to various biomolecules, including proteins, nucleic acids, and lipids. This guide provides a comprehensive overview of the application of fluorene-based fluorescent probes in biomolecule labeling, offering detailed protocols and expert insights to empower researchers in their scientific endeavors.
Core Principles: Why Choose Fluorene-Based Probes?
The decision to select a particular fluorophore is critical and hinges on a combination of factors. Fluorene derivatives present a compelling case due to their unique set of advantages:
-
High Quantum Yield: Fluorene probes are known to exhibit high fluorescence quantum yields, often exceeding 0.7, which translates to brighter signals and enhanced detection sensitivity.[3]
-
Exceptional Photostability: A significant challenge in fluorescence microscopy is photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light.[8] Fluorene-based dyes demonstrate superior resistance to photobleaching compared to many conventional fluorophores, enabling longer imaging times and more accurate quantitative analysis.[3][9]
-
Large Two-Photon Absorption (2PA) Cross-Sections: For researchers employing 2PFM, the 2PA cross-section is a critical parameter. Fluorene derivatives have been specifically engineered to possess high 2PA cross-sections, making them highly efficient for multiphoton imaging applications.[3][9][10]
-
Tunable Photophysical Properties: The fluorene core can be readily modified with various electron-donating and -accepting groups, allowing for the rational design of probes with specific excitation and emission wavelengths across the visible spectrum.[11] This tunability is crucial for multicolor imaging experiments.
-
Chemical Versatility: The fluorene molecule offers multiple sites for chemical functionalization, facilitating the introduction of reactive moieties for covalent labeling of specific functional groups on biomolecules.[4][7]
Data Presentation: Photophysical Properties of Representative Fluorene Probes
The selection of an appropriate fluorene probe is dictated by the specific experimental requirements, such as the available excitation sources and the desired emission window. The following table summarizes the key photophysical properties of several commonly used fluorene-based probes to aid in this selection process.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features & Applications |
| 2-(9,9-didecyl-7-isothiocyanato- fluorenyl)benzothiazole | ~416-447 | ~445 | ~0.74 (conjugated) | N/A | Amine-reactive probe suitable for labeling proteins and peptides.[12] Exhibits a significant increase in fluorescence upon conjugation.[13] |
| 2-(4-(2-(9,9-bis(2-(2-ethoxyethoxy)ethyl)-2-isothiocyanato-9H-fluoren-7-yl)vinyl)phenyl)benzothiazole | ~420 | ~520 | High | N/A | Amine-reactive with a larger Stokes shift, beneficial for reducing self-quenching.[13] Enhanced water solubility due to ethoxyethoxy side chains. |
| Fluorene-NHS Ester | ~416, 447 | ~445 | High | N/A | Amine-reactive probe utilizing a succinimidyl ester group for conjugation to primary amines on proteins and other biomolecules.[14] |
| Fluorene-labeled 2'-deoxyuridine (UFL) | ~350 | ~400-450 (solvent dependent) | Moderate | ~15,000-20,000 | A microenvironment-sensitive probe for incorporation into nucleic acids.[15] Its fluorescence is sensitive to the polarity of its surroundings, providing information about DNA or RNA structure and interactions.[15] |
| (E)-1-(7-(4-(benzo[d]thiazol-2-yl)styryl)-9,9-bis(2-(2-ethoxyethoxy)ethyl)-9H-fluoren-2-yl)-3-(2-(...)) | ~420 | ~650 (with Zn²⁺) | N/A | N/A | A ratiometric fluorescent sensor for Zn²⁺ ions.[16][17][18] The binding of zinc induces a significant red-shift in the emission spectrum, allowing for quantitative measurements of ion concentration.[16][17] This demonstrates the potential for designing fluorene-based probes for specific analyte detection.[19][20] |
Experimental Protocols: A Step-by-Step Guide to Biomolecule Labeling
The success of any labeling experiment relies on a robust and well-validated protocol. This section provides detailed methodologies for the covalent labeling of proteins and nucleic acids with fluorene-based probes.
Protocol 1: Amine-Reactive Labeling of Proteins
This protocol is designed for labeling proteins with fluorene probes containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (ITC). These groups react with primary amines (e.g., the side chain of lysine residues and the N-terminus) to form stable covalent bonds.[21][22]
Materials:
-
Purified protein of interest (concentration > 2 mg/mL in an amine-free buffer, e.g., PBS or HEPES)
-
Amine-reactive fluorene probe (e.g., Fluorene-NHS ester or Fluorene-ITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
-
Spectrophotometer
Workflow Diagram:
References
- 2. microscopeworld.com [microscopeworld.com]
- 3. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. stars.library.ucf.edu [stars.library.ucf.edu]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. 20.210.105.67 [20.210.105.67]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biomolecule Labeling and Imaging with a New Fluorenyl Two-Photon Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorene-Based Metal-Ion Sensing Probe with High Sensitivity to Zn2+ and Efficient Two-photon Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorene-based metal-ion sensing probe with high sensitivity to Zn2+ and efficient two-photon absorption. | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
- 22. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
synthesis of poly(9-ethynyl-9-hydroxyfluorene) and its applications
An Application and Protocol Guide for the Synthesis and Use of Poly(9-ethynyl-9-hydroxyfluorene)
Introduction
Poly(9-ethynyl-9-hydroxyfluorene) (PEHF) is a functionalized polyacetylene derivative that has garnered significant interest due to its unique combination of a rigid, conjugated backbone and pendant fluorenyl groups bearing a reactive hydroxyl moiety. The fluorene unit imparts exceptional thermal stability and desirable photophysical properties, including strong fluorescence, while the polyacetylene backbone provides electronic conductivity and a pathway for exciton migration.[1][2] The presence of the hydroxyl group at the C-9 position offers a versatile handle for post-polymerization modification, enhancing solubility and enabling the attachment of various functional molecules.
This guide provides a comprehensive overview of the synthesis of PEHF, from its monomer precursor to the final polymer, and details its application in two key areas: chemical sensing and nanomedicine. The protocols are designed for researchers in materials science, chemistry, and drug development, offering not just step-by-step instructions but also the underlying scientific rationale for critical experimental choices.
Part 1: Synthesis and Characterization
The synthesis of high-quality PEHF is a two-stage process: first, the creation of the 9-ethynyl-9-hydroxyfluorene (EHF) monomer, followed by its controlled polymerization.
Protocol 1.1: Synthesis of 9-ethynyl-9-hydroxyfluorene (EHF) Monomer
The EHF monomer is synthesized via the ethynylation of 9-fluorenone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of 9-fluorenone. The use of an in-situ generated lithium acetylide complex is a common and effective strategy.[3]
Rationale: This nucleophilic addition is a fundamental carbonyl reaction. The strong basicity of the acetylide requires an aprotic, anhydrous solvent like THF to prevent quenching. The low temperature (-78 °C) is critical to control the reaction rate and prevent side reactions. An aqueous work-up with a mild acid (NH₄Cl) protonates the resulting alkoxide to yield the desired tertiary alcohol.
Materials:
-
9-Fluorenone
-
Trimethylsilylacetylene (TMSA)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Tetrabutylammonium fluoride (TBAF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: Add 9-fluorenone (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dissolve the ketone in anhydrous THF.
-
Acetylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add trimethylsilylacetylene (1.2 equivalents) to the flask. Slowly add n-butyllithium (1.2 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The n-BuLi deprotonates the TMSA to form the lithium acetylide nucleophile.
-
Nucleophilic Addition: The solution of 9-fluorenone is then added dropwise to the acetylide solution at -78 °C. The reaction is allowed to stir at this temperature for 2 hours, then slowly warmed to room temperature and stirred overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Deprotection: Filter the solution and concentrate it under reduced pressure. Redissolve the crude product in THF and add TBAF (1.5 equivalents). Stir at room temperature for 2 hours to cleave the trimethylsilyl group.
-
Purification: Quench the reaction with water and extract with diethyl ether as described previously. Purify the crude product by silica gel column chromatography to yield pure 9-ethynyl-9-hydroxyfluorene.
Protocol 1.2: Transition Metal-Catalyzed Polymerization of EHF
The polymerization of EHF is effectively achieved using transition metal catalysts, which can yield a high molecular weight polymer with a conjugated polyacetylene backbone.[4] Catalysts based on rhodium or palladium are particularly effective.[5] The protocol below utilizes (NBD)PdCl₂ ((Norbornadiene)palladium(II) dichloride), which has been shown to produce high polymer yields.[4]
Rationale: Transition metal-catalyzed polymerization of acetylenes proceeds via an insertion mechanism, leading to the formation of a conjugated polymer backbone. The choice of catalyst is crucial; (NBD)PdCl₂ provides high catalytic activity for this specific monomer.[4] The solvent choice (e.g., chloroform or DMF) is dictated by the solubility of both the monomer and the resulting polymer.[4] Precipitation into a non-solvent like methanol is a standard method for purifying polymers by removing unreacted monomer and catalyst residues.
Materials:
-
9-ethynyl-9-hydroxyfluorene (EHF) monomer
-
(Norbornadiene)palladium(II) dichloride ((NBD)PdCl₂)
-
Anhydrous, degassed solvent (e.g., Chloroform or DMF)
-
Methanol
Step-by-Step Protocol:
-
Monomer Preparation: Place the purified EHF monomer into a Schlenk flask and dry under high vacuum.
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the EHF monomer in the anhydrous, degassed solvent to a desired concentration (e.g., 0.1 M).
-
Catalyst Addition: In a separate glovebox or Schlenk flask, prepare a stock solution of the (NBD)PdCl₂ catalyst in the same solvent. The monomer-to-catalyst ratio can be varied to control molecular weight, with a typical ratio being 50:1 to 100:1.
-
Polymerization: Inject the catalyst solution into the stirring monomer solution at room temperature. The reaction mixture may change color, indicating the onset of polymerization. Allow the reaction to proceed for 24 hours at room temperature.
-
Polymer Isolation: After 24 hours, pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate out of solution.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any residual monomer and catalyst.
-
Drying: Dry the final polymer, poly(9-ethynyl-9-hydroxyfluorene) (PEHF), in a vacuum oven at 40 °C overnight.
Figure 1. Workflow for the synthesis of PEHF.
Characterization Summary
The successful synthesis of the monomer and polymer should be confirmed using standard analytical techniques.
| Technique | Monomer (EHF) | Polymer (PEHF) |
| ¹H NMR | Shows characteristic peaks for aromatic protons, the acetylenic proton, and the hydroxyl proton. | Broadened peaks corresponding to the polymer backbone and fluorenyl side chains. |
| IR Spectroscopy | Sharp alkyne C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and broad O-H stretch (~3400 cm⁻¹). | Disappearance or significant reduction of the alkyne C-H and C≡C peaks; retention of the broad O-H stretch. |
| UV-Vis | Absorption peaks corresponding to the fluorene chromophore. | A red-shifted absorption spectrum compared to the monomer, indicating an extended conjugated system.[4] |
| GPC | N/A | Determines the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. |
Part 2: Applications and Protocols
The unique electronic and structural features of PEHF make it a promising candidate for advanced applications.
Application 2.1: Fluorescent Chemosensor
Conjugated polymers are excellent materials for chemical sensors due to a phenomenon known as "amplified quenching." A single binding event between an analyte and the polymer can quench the fluorescence of an entire polymer chain, leading to extremely high sensitivity.[6][7] PEHF can be used to detect electron-deficient nitroaromatic compounds, which are common components of explosives.
Mechanism of Action: The electron-rich PEHF, when photoexcited, generates an exciton that can migrate along the conjugated backbone. If this exciton encounters an electron-deficient analyte molecule (quencher) bound to the polymer, an energetically favorable electron transfer can occur from the polymer to the analyte. This process is non-radiative, resulting in a "turned-off" fluorescence signal.[7]
Figure 2. Mechanism of fluorescence quenching in a conjugated polymer sensor.
Protocol 2.1.1: Detection of 2,4-Dinitrotoluene (DNT)
-
Stock Solutions: Prepare a stock solution of PEHF in THF (e.g., 0.01 mg/mL). Prepare a series of quencher (DNT) solutions in THF at various concentrations.
-
Measurement: In a quartz cuvette, place 3 mL of the PEHF solution. Record its fluorescence spectrum using a fluorometer (note the excitation wavelength and the emission maximum intensity, I₀).
-
Titration: Add small aliquots of the DNT stock solution to the cuvette, mixing thoroughly after each addition. Record the fluorescence spectrum (I) after each addition.
-
Data Analysis: Plot the data according to the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where [Q] is the quencher concentration and Ksv is the Stern-Volmer quenching constant. A linear plot confirms the quenching mechanism.
Expected Results: A significant decrease in fluorescence intensity is expected upon the addition of DNT. The high Ksv value will indicate the high sensitivity of the polymer sensor.
| DNT Concentration (μM) | Fluorescence Intensity (a.u.) | I₀/I |
| 0 | 1000 | 1.0 |
| 5 | 550 | 1.8 |
| 10 | 350 | 2.9 |
| 15 | 240 | 4.2 |
| 20 | 170 | 5.9 |
Application 2.2: Nanoparticles for Drug Delivery
The amphiphilic nature of PEHF, with its hydrophobic backbone and hydrophilic hydroxyl groups, can be exploited to form nanoparticles (NPs) in aqueous environments for drug delivery applications.[8] The nanoprecipitation method is a simple and effective way to produce polymer nanoparticles.
Rationale: Nanoprecipitation involves dissolving the polymer and a hydrophobic drug in a water-miscible organic solvent. This solution is then rapidly injected into water (a non-solvent for the polymer and drug). The rapid change in solvent polarity causes the polymer to collapse and self-assemble into nanoparticles, entrapping the drug within the hydrophobic core.[9] The hydroxyl groups on the PEHF surface can provide colloidal stability.
Protocol 2.2.1: Fabrication of Doxorubicin-Loaded PEHF Nanoparticles
-
Organic Phase: Dissolve PEHF (10 mg) and the hydrophobic drug Doxorubicin (2 mg) in a suitable water-miscible solvent like THF or DMSO (2 mL).
-
Aqueous Phase: Prepare 10 mL of deionized water in a small beaker, stirring vigorously on a magnetic stir plate.
-
Nanoprecipitation: Using a syringe, rapidly inject the organic solution into the stirring water. The solution should immediately turn slightly turbid, indicating nanoparticle formation.
-
Solvent Removal: Continue stirring for 4-6 hours in a fume hood to allow the organic solvent to evaporate completely.
-
Purification: Centrifuge the nanoparticle suspension to pellet any large aggregates. The supernatant containing the drug-loaded NPs can be further purified from free drug using dialysis against deionized water for 24 hours.[9]
-
Characterization: Analyze the resulting nanoparticles using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and UV-Vis spectroscopy to determine drug loading efficiency.
Figure 3. Workflow for fabricating drug-loaded PEHF nanoparticles.
Expected Nanoparticle Characteristics:
| Parameter | Typical Value |
| Hydrodynamic Diameter | 100 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading Content (%) | 5 - 15% |
| Encapsulation Efficiency (%) | > 70% |
Conclusion
Poly(9-ethynyl-9-hydroxyfluorene) is a multifunctional material with significant potential. Its synthesis, while requiring careful execution of air-sensitive techniques, is achievable through established chemical transformations. The resulting polymer exhibits a compelling set of properties that make it highly suitable for applications in sensitive chemical detection and as a platform for advanced drug delivery systems. The protocols outlined in this guide provide a solid foundation for researchers to explore and expand upon the uses of this versatile conjugated polymer.
References
- 1. Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Rhodium(I)-catalyzed polymerization of fluorenylacetylenes [iris.cnr.it]
- 6. Highly sensitive biological and chemical sensors based on reversible fluorescence quenching in a conjugated polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive biological and chemical sensors based on reversible fluorescence quenching in a conjugated polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyfluorene-Based Multicolor Fluorescent Nanoparticles Activated by Temperature for Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil [mdpi.com]
Application Notes and Protocols for 9-Ethynyl-9-fluorenol Derivatives in Organic Light-Emitting Diodes (OLEDs)
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 9-Ethynyl-9-fluorenol derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). This document outlines the synthesis, characterization, and device integration of these promising materials, with a focus on the underlying scientific principles and practical experimental protocols.
Introduction: The Strategic Advantage of the this compound Scaffold
The fluorene moiety has become a cornerstone in the design of materials for organic electronics due to its rigid, planar structure and high photoluminescence quantum yield.[1][2] The introduction of a this compound core offers a unique trifunctional platform. The hydroxyl group at the C9 position provides a reactive site for further functionalization, allowing for the tuning of electronic properties and improvement of solubility. The ethynyl linkage extends the π-conjugation, which is crucial for achieving desired emission colors and enhancing charge transport characteristics.[3][4] This strategic design has led to the development of highly efficient blue, green, and even white light-emitting materials.[3][5]
A particularly significant application of fluorenol derivatives is in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters.[6][7] TADF materials can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs, a significant leap from the 25% limit of conventional fluorescent emitters.[8][9][10] The modular nature of this compound derivatives allows for the precise engineering of molecules with a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF.[7]
Synthesis of this compound Derivatives: A Modular Approach
The synthesis of this compound derivatives is typically achieved through a multi-step process that offers considerable flexibility in molecular design. A general synthetic route is outlined below.
Protocol 2.1: Synthesis of the this compound Core
This protocol describes the synthesis of the core this compound molecule, which serves as the foundational building block for subsequent derivatization.
Materials:
-
9-Fluorenone
-
Ethynylmagnesium bromide solution (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 9-fluorenone in anhydrous THF.
-
Grignard Reaction: Cool the solution to 0 °C in an ice bath. Slowly add the ethynylmagnesium bromide solution dropwise to the stirred solution of 9-fluorenone. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2.2: Derivatization via Sonogashira Coupling
The ethynyl group of the core molecule is a versatile handle for introducing various aromatic substituents via palladium-catalyzed Sonogashira coupling. This allows for the extension of the π-conjugated system and the fine-tuning of the material's optoelectronic properties.[4]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene, or more complex aromatic bromides/iodides)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF or toluene)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound, the aryl halide, Pd(PPh3)2Cl2, and CuI in a mixture of anhydrous solvent and triethylamine.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir until the starting materials are consumed (monitored by TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the triethylammonium halide salt.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired this compound derivative.
Characterization of Photophysical and Thermal Properties
A thorough characterization of the synthesized derivatives is essential to predict their performance in an OLED device.
Protocol 3.1: Photophysical Characterization
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Objective: To determine the absorption and emission properties of the material.
-
Procedure:
-
Prepare dilute solutions of the synthesized compound in a suitable solvent (e.g., toluene or THF).
-
Record the UV-Vis absorption spectrum to identify the absorption maxima (λabs).[11]
-
Excite the solution at a wavelength corresponding to an absorption maximum and record the photoluminescence spectrum to determine the emission maximum (λem).[12]
-
The optical energy gap can be estimated from the onset of the absorption spectrum.[13]
-
-
Data Interpretation: The position of the emission peak indicates the color of the emitted light. A large Stokes shift (the difference between λabs and λem) can be indicative of a significant change in molecular geometry upon excitation.
Photoluminescence Quantum Yield (PLQY):
-
Objective: To quantify the efficiency of the light emission process.
-
Procedure:
-
Use an integrating sphere coupled to a spectrometer.
-
Measure the emission spectrum of a reference sample with a known PLQY.
-
Measure the emission spectrum of the synthesized compound under the same conditions.
-
The PLQY is calculated by comparing the integrated emission intensity of the sample to that of the reference.
-
-
Significance: A high PLQY is a prerequisite for an efficient emissive material in an OLED.[4]
Time-Resolved Photoluminescence (TRPL):
-
Objective: To measure the lifetime of the excited state.[14]
-
Procedure:
-
Excite the sample with a pulsed laser.
-
Use a time-correlated single-photon counting (TCSPC) system to measure the decay of the photoluminescence over time.[12]
-
-
Data Interpretation: For TADF materials, a biexponential decay is often observed, consisting of a prompt fluorescence component and a delayed fluorescence component. The delayed component is a hallmark of the TADF mechanism.[7]
Table 1: Example Photophysical Data for a Hypothetical this compound Derivative
| Property | Value |
| Absorption Maximum (λabs) | 380 nm |
| Emission Maximum (λem) | 450 nm |
| Photoluminescence Quantum Yield (PLQY) | 85% |
| Fluorescence Lifetime (τ) | 1.5 ns (prompt), 2.2 µs (delayed) |
| Color Coordinates (CIE) | (0.15, 0.18) |
Protocol 3.2: Thermal and Electrochemical Characterization
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Objective: To assess the thermal stability of the material.
-
Procedure:
-
TGA: Heat a small sample of the material at a constant rate under an inert atmosphere and monitor the weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[15]
-
DSC: Heat and cool the sample to identify the glass transition temperature (Tg) and any melting or crystallization events.[15]
-
-
Significance: High thermal stability (high Td and Tg) is crucial for the long-term operational stability of OLED devices.[13]
Cyclic Voltammetry (CV):
-
Objective: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.
-
Procedure:
-
Dissolve the compound in an appropriate solvent containing a supporting electrolyte.
-
Use a three-electrode setup (working, reference, and counter electrodes) to scan the potential and record the resulting current.
-
-
Data Interpretation: The oxidation and reduction potentials can be used to calculate the HOMO and LUMO energy levels, respectively. These values are critical for designing the device architecture to ensure efficient charge injection and transport.[15]
OLED Device Fabrication and Characterization
The performance of the synthesized this compound derivatives is ultimately evaluated by fabricating and testing OLED devices. Both vacuum thermal evaporation and solution processing are viable fabrication methods.[3][5]
Protocol 4.1: OLED Fabrication by Vacuum Thermal Evaporation
This method is suitable for small molecule organic materials and allows for the precise control of layer thickness.
Materials and Equipment:
-
Pre-patterned indium tin oxide (ITO) coated glass substrates[16]
-
Organic materials: Hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - the this compound derivative, possibly doped into a host), electron transport layer (ETL), and electron injection layer (EIL)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporator system[17]
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)[16]
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.[17]
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporator. Sequentially deposit the HIL, HTL, EML, ETL, and EIL materials by thermal evaporation. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the metal cathode through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.[18]
Protocol 4.2: Device Characterization
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Objective: To evaluate the electrical and optical performance of the device.
-
Procedure:
-
Use a source measure unit and a calibrated photometer.
-
Apply a forward bias voltage to the device and measure the current density and luminance.
-
-
Data Analysis: Plot J-V and L-V curves. The turn-on voltage is the voltage at which light emission is first detected.
Electroluminescence (EL) Spectrum:
-
Objective: To determine the color of the emitted light from the device.
-
Procedure:
-
Drive the device at a constant current or voltage.
-
Collect the emitted light with a fiber optic cable connected to a spectrometer.
-
-
Significance: The EL spectrum should ideally match the PL spectrum of the emissive material. Any significant shifts could indicate the formation of exciplexes or other device-related phenomena.[12]
External Quantum Efficiency (EQE):
-
Objective: To measure the overall efficiency of the device.
-
Calculation: The EQE is calculated from the J-V-L data and the EL spectrum. It represents the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Significance: EQE is a key metric for comparing the performance of different OLED materials and device architectures.[17]
Table 2: Example Performance Data for a Hypothetical OLED Device
| Parameter | Value |
| Turn-on Voltage | 3.2 V |
| Maximum Luminance | 15,000 cd/m2 |
| Maximum Current Efficiency | 40.5 cd/A |
| Maximum External Quantum Efficiency (EQE) | 18.2% |
| EL Peak Wavelength | 452 nm |
| Color Coordinates (CIE) | (0.15, 0.19) |
Conclusion and Future Outlook
This compound derivatives represent a highly versatile and promising class of materials for OLED applications. Their modular synthesis allows for the precise tuning of their photophysical and electronic properties, leading to the development of highly efficient and stable emitters. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, characterization, and device integration of these materials. Future research in this area will likely focus on the development of novel derivatives with improved color purity, higher quantum yields, and enhanced operational stability, particularly for deep-blue and TADF applications, which remain a significant challenge in the field of organic electronics.[6][19]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 12. drpress.org [drpress.org]
- 13. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 9-Ethynyl-9-fluorenol in Modern Drug Discovery
Introduction: Unlocking New Potential with a Multifunctional Scaffold
In the landscape of drug discovery, progress is often dictated by the tools available to probe complex biological systems. The identification of novel drug targets and the development of potent, selective therapeutics require chemical scaffolds that are not only biologically relevant but also synthetically versatile. 9-Ethynyl-9-fluorenol emerges as a molecule of significant interest, uniquely positioned at the intersection of these requirements.
Its structure is deceptively simple, yet it comprises two powerful features:
-
The Fluorenol Core: The fluorene ring system is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with demonstrated biological activity, including anticancer and antiviral properties.[1][2]
-
The Terminal Ethynyl Group: This alkyne functionality is a premier chemical handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction provides a highly efficient and bio-orthogonal method for covalently linking molecules in complex biological environments.[3][4]
This guide provides an in-depth exploration of how this compound can be leveraged in drug discovery, moving beyond theoretical potential to provide actionable protocols for its application in target identification—a critical step in the development of new medicines.[5]
Section 1: The Scientific Rationale—Why this compound?
The strategic value of a chemical tool is determined by the convergence of its biological relevance and its chemical reactivity. This compound excels on both fronts.
The Fluorene Scaffold: A Foundation of Bioactivity
The tricyclic fluorene core is a well-established pharmacophore. Its rigid, planar structure allows it to participate in π-π stacking interactions with biological macromolecules, a common binding motif in drug-target recognition. Derivatives of the closely related 9-fluorenone have been identified as potent and selective inhibitors of key therapeutic targets, such as SIRT2, which is implicated in cancer and neurodegenerative diseases.[6] Furthermore, 9-fluorenol itself has been noted as a dopamine transporter (DAT) inhibitor, and its derivatives have been explored for their potential to inhibit the growth of tumor cells.[2]
This inherent biological relevance is a crucial starting point. When designing chemical probes, beginning with a scaffold that already possesses some affinity for classes of biological targets can significantly increase the probability of identifying meaningful interactions.
The Ethynyl Handle: Precision Chemistry in a Biological World
The true power of this compound as a research tool lies in its terminal alkyne. This group is the key that unlocks the world of click chemistry. The CuAAC reaction is renowned for its exceptional characteristics, as defined by Sharpless: it is modular, wide in scope, gives very high yields, and generates only inoffensive byproducts.[3][4]
Crucially, the alkyne and its azide reaction partner are largely absent in biological systems. This "bio-orthogonality" means that the click reaction will proceed with exquisite specificity between the probe and its intended tag, without cross-reactivity with endogenous cellular components. This is paramount for reducing background noise and ensuring the confident identification of true binding partners.[7]
The combination of a biologically relevant core with a bio-orthogonal chemical handle makes this compound an ideal candidate for creating affinity-based probes for target identification.
Figure 1: Logical relationship of this compound's core components to its application.
Section 2: Application Protocol—Target Identification via Affinity-Based Pulldown
This section details a complete workflow for using this compound to identify the protein targets of a hypothetical bioactive derivative. The overall strategy involves three main stages:
-
Probe Synthesis: Covalently attaching a reporter molecule (Biotin) to this compound via click chemistry.
-
Target Engagement: Incubating the resulting probe with a cell lysate to allow it to bind to its protein targets.
-
Target Isolation & Identification: Using the biotin tag to pull down the probe-protein complexes, followed by identification of the proteins using mass spectrometry.
Figure 2: High-level experimental workflow for target identification.
Protocol 1: Synthesis of a Biotinylated Affinity Probe via CuAAC
This protocol describes the conjugation of this compound to an azide-functionalized biotin molecule. The resulting probe allows for the enrichment of binding partners using streptavidin-coated beads.
Causality Behind Choices:
-
Catalyst System: We use a Cu(II) salt (CuSO₄) with a reducing agent (Sodium Ascorbate) to generate the active Cu(I) catalyst in situ. This is a common, reliable, and experimentally convenient method that avoids the need to handle unstable Cu(I) salts directly.[8]
-
Ligand: A ligand such as TBTA or BTTAA is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency, though for simple conjugations it is not always required. We include it here for robustness.
-
Solvent System: A mixture of an aqueous buffer and a water-miscible organic solvent (like DMSO or t-butanol) is used to dissolve both the polar (biotin-azide, catalyst) and non-polar (this compound) reactants.[8]
Materials:
-
This compound (Compound 1)
-
Biotin-PEG4-Azide (or similar azide-functionalized biotin)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl Sulfoxide (DMSO)
-
tert-Butanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-phase HPLC for purification
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Compound 1: 10 mM in DMSO.
-
Biotin-Azide: 10 mM in DMSO.
-
CuSO₄: 50 mM in sterile, deionized water.
-
Sodium Ascorbate: 500 mM in sterile, deionized water (prepare fresh).
-
TBTA: 10 mM in DMSO.
-
-
Set up the Reaction: In a 1.5 mL microcentrifuge tube, add the following in order:
-
340 µL PBS
-
50 µL Compound 1 stock (Final conc: 1 mM)
-
60 µL Biotin-Azide stock (Final conc: 1.2 mM, a 1.2x molar excess)
-
20 µL TBTA stock (Final conc: 0.4 mM)
-
20 µL CuSO₄ stock (Final conc: 2 mM)
-
-
Initiate the Reaction: Add 10 µL of the freshly prepared Sodium Ascorbate stock (Final conc: 10 mM) to the mixture. Vortex briefly.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Upon completion, purify the biotinylated probe using reverse-phase HPLC to remove unreacted starting materials and catalyst. Lyophilize the pure fractions to obtain the final product.
-
Validation: Confirm the identity and purity of the final probe by high-resolution mass spectrometry (HRMS) and ¹H NMR.
| Component | Stock Concentration | Volume Added (µL) | Final Concentration | Rationale |
| This compound | 10 mM | 50 | 1.0 mM | Limiting Reagent |
| Biotin-Azide | 10 mM | 60 | 1.2 mM | Slight excess to drive reaction to completion |
| TBTA | 10 mM | 20 | 0.4 mM | Stabilizes Cu(I) catalyst |
| CuSO₄ | 50 mM | 20 | 2.0 mM | Catalyst precursor |
| Sodium Ascorbate | 500 mM | 10 | 10.0 mM | Reducing agent to generate Cu(I) in situ |
| PBS Buffer | - | 340 | - | Maintains physiological pH |
| Total Volume | 500 |
Protocol 2: Labeling of Target Proteins in Cell Lysate
Causality Behind Choices:
-
Lysis Buffer: The buffer contains a non-ionic detergent (NP-40) to solubilize proteins without widespread denaturation, and protease/phosphatase inhibitors to maintain protein integrity.
-
Probe Concentration: The concentration of the affinity probe should be determined empirically, typically based on the potency of the parent compound in a functional assay (e.g., 1-10x the IC₅₀ or EC₅₀).
-
Negative Control: A crucial control involves a competition experiment where the lysate is pre-incubated with an excess of a non-biotinylated parent compound. This ensures that the proteins pulled down are binding specifically to the pharmacophore, not to the biotin or linker.
Materials:
-
Cultured cells of interest
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease/Phosphatase Inhibitor Cocktail)
-
Biotinylated Affinity Probe (from Protocol 1)
-
DMSO (for controls)
Step-by-Step Methodology:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay. Adjust the concentration to 2-5 mg/mL with Lysis Buffer.
-
Target Labeling:
-
Test Sample: To 1 mL of lysate, add the biotinylated affinity probe to the desired final concentration (e.g., 1 µM).
-
Negative Control (Vehicle): To 1 mL of lysate, add an equivalent volume of DMSO.
-
Competition Control (Optional but Recommended): To 1 mL of lysate, add a 100-fold excess of a non-biotinylated analogue before adding the biotinylated probe.
-
-
Incubation: Incubate all samples for 1 hour at 4°C with gentle rotation to allow the probe to bind to its targets.
Protocol 3: Enrichment and Identification of Target Proteins
Causality Behind Choices:
-
Streptavidin Beads: High-capacity streptavidin-coated magnetic or agarose beads are used for their extremely high affinity and specificity for biotin.
-
Washing Steps: Extensive washing with buffers of increasing stringency is critical to remove non-specifically bound proteins, which are a major source of false positives.
-
Elution: Proteins are eluted under denaturing conditions (SDS-PAGE sample buffer) to break the non-covalent probe-protein and bead-streptavidin interactions.
-
On-Bead Digestion: An alternative to elution is to perform tryptic digestion directly on the beads, which can reduce background from the beads themselves.
Materials:
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (Lysis Buffer)
-
Wash Buffer 2 (e.g., 50 mM Tris-HCl, 500 mM NaCl)
-
Wash Buffer 3 (e.g., 50 mM Tris-HCl)
-
2x Laemmli Sample Buffer (for elution)
Step-by-Step Methodology:
-
Bead Preparation: Resuspend the streptavidin beads and wash them three times with Lysis Buffer according to the manufacturer's protocol.
-
Capture of Probe-Protein Complexes: Add the washed streptavidin beads to each lysate sample from Protocol 2. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads (using a magnetic rack or centrifugation). Discard the supernatant.
-
Wash the beads 3x with 1 mL of ice-cold Wash Buffer 1.
-
Wash the beads 2x with 1 mL of ice-cold Wash Buffer 2.
-
Wash the beads 2x with 1 mL of ice-cold Wash Buffer 3.
-
-
Elution: After the final wash, remove all supernatant. Add 50 µL of 2x Laemmli Sample Buffer to the beads and heat at 95°C for 10 minutes to elute the bound proteins.
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted samples briefly on an SDS-PAGE gel (in-gel digestion) or perform an in-solution digest.
-
Excise gel bands or use the solution for tryptic digestion.
-
Extract peptides and prepare them for LC-MS/MS analysis.
-
-
Mass Spectrometry: Analyze the peptide samples by LC-MS/MS to identify the proteins present in each sample.
Section 3: Data Analysis and Interpretation
The final output will be a list of proteins identified by mass spectrometry for each condition. The key to identifying high-confidence targets is comparative analysis.
Criteria for a High-Confidence Target:
-
Enrichment: The protein should be significantly more abundant (based on spectral counts or peptide intensity) in the Test Sample compared to the Vehicle Control .
-
Competition: The protein's abundance should be significantly reduced in the Competition Control sample compared to the Test Sample .
| Protein ID | Spectral Counts (Test Sample) | Spectral Counts (Vehicle Control) | Spectral Counts (Competition Control) | Status |
| P12345 | 150 | 5 | 12 | High-Confidence Hit |
| Q67890 | 25 | 20 | 22 | Non-specific binder |
| P54321 | 80 | 10 | 75 | Binds probe, but not via pharmacophore |
This quantitative or semi-quantitative analysis allows researchers to filter out non-specific binders and focus on proteins that specifically interact with the pharmacophore of the this compound probe.
Conclusion
This compound is more than just another chemical reagent; it is a strategically designed molecular tool. By integrating the biologically relevant fluorenol scaffold with the versatile ethynyl handle, it provides a powerful platform for dissecting complex biological questions. The protocols outlined herein provide a robust framework for its application in target identification, a crucial and often challenging phase of drug discovery.[5][9] The logical design of these experiments, complete with self-validating controls, ensures that the data generated is both reliable and actionable, accelerating the journey from a bioactive compound to a validated therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
use of 9-Ethynyl-9-fluorenol in the synthesis of hole transport materials
Application Note & Protocol
Leveraging 9-Ethynyl-9-fluorenol for the Synthesis of Advanced Hole Transport Materials
Abstract: Hole Transport Materials (HTMs) are a critical component in high-performance organic optoelectronic devices, including Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs). Fluorene derivatives have become a cornerstone in the design of efficient HTMs due to their rigid, planar structure which facilitates excellent charge transport.[1] This application note provides a detailed guide on the strategic use of this compound, a versatile building block, for the synthesis of novel HTMs. We will explore the underlying chemical principles, provide detailed synthetic protocols based on the Sonogashira coupling reaction, and discuss the characterization and application of these materials in device fabrication.
The Strategic Advantage of the this compound Moiety
The molecular architecture of an HTM dictates its performance, influencing properties such as hole mobility, thermal stability, and energy level alignment with adjacent layers in a device. This compound offers a unique combination of structural features that make it an ideal precursor for advanced HTMs.
-
The Fluorene Core: The inherent rigidity and planarity of the fluorene unit are conducive to high thermal stability and effective intermolecular π-π stacking, which is essential for efficient charge transport.[1]
-
Functionalization at the C-9 Position: The substitution at the C-9 "spiro" position is crucial. It creates a three-dimensional structure that disrupts excessive molecular packing, thereby enhancing solubility in common organic solvents and promoting the formation of stable, amorphous thin films—a prerequisite for fabricating high-performance devices.[2] The hydroxyl group (-OH) offers a secondary site for potential future modifications, while the ethynyl group provides the primary reactive handle.
-
The Ethynyl Group (-C≡CH): This terminal alkyne is the key to the molecule's versatility. It serves as a highly reactive point for extending the π-conjugated system through powerful carbon-carbon bond-forming reactions. This allows for the straightforward introduction of various electron-donating aryl amines or other functional groups to precisely tune the material's electronic properties (e.g., HOMO/LUMO energy levels).[3]
`dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="0,0!"]; // Central C9 C14 [label="C", pos="0.8,-1.2!"]; // Ethynyl C1 C15 [label="C", pos="1.4,-2.0!"]; // Ethynyl C2 H15 [label="H", pos="1.9,-2.7!"]; O1 [label="O", pos="-1.2,0.8!"]; H_O1 [label="H", pos="-1.8,1.2!"];
// Benzene Ring 1 C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];
// Benzene Ring 2 C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C7 [len=1.0];
// Bridge C6 -- C7 [len=1.0]; C1 -- C12 [len=1.0]; C5 -- C13 [pos="0,0!", len=1.0]; C8 -- C13 [pos="0,0!", len=1.0];
// Substituents on C9 C13 -- O1 [len=1.0]; O1 -- H_O1 [len=0.8]; C13 -- C14 [len=1.0]; C14 -- C15 [label="≡", len=1.0]; C15 -- H15 [len=0.8];
// Dummy nodes for positioning dummy1 [pos="-2.5,2.5!" shape=none, label=""]; dummy2 [pos="2.5,-3.5!" shape=none, label=""]; } ` Figure 1: Molecular Structure of this compound.
Synthetic Pathways: The Sonogashira Coupling
The most effective method for leveraging the ethynyl group is the Sonogashira cross-coupling reaction. This reaction forms a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[4] It is a robust and highly versatile tool for synthesizing conjugated organic materials.[5]
2.1. The Catalytic Cycle: Why It Works
The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[4][5]
-
Causality: The palladium catalyst is the primary engine of the C-C bond formation, cycling between Pd(0) and Pd(II) oxidation states. The copper(I) co-catalyst plays a crucial role by reacting with the alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily than the alkyne itself.[6] The amine base is essential for deprotonating the terminal alkyne and regenerating the Pd(0) catalyst at the end of the cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide (Ar-X)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-X(L)₂\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Cu_acetylide [label="Cu-C≡CR\n(Copper Acetylide)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkyne [label="Alkyne (R-C≡CH)\n+ Cu(I) + Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_alkynyl [label="Ar-Pd(II)-C≡CR(L)₂\n(Transmetalation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product (Ar-C≡CR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> PdII_complex [label=" Oxidative\n Addition", fontcolor="#5F6368"]; ArX -> PdII_complex [style=dashed, arrowhead=none, color="#5F6368"]; PdII_complex -> PdII_alkynyl [label=" Transmetalation", fontcolor="#5F6368"]; Cu_acetylide -> PdII_alkynyl [style=dashed, arrowhead=none, color="#5F6368"]; Alkyne -> Cu_acetylide [style=dashed, color="#5F6368"]; PdII_alkynyl -> Product [label=" Reductive\n Elimination", fontcolor="#5F6368"]; Product -> Pd0 [style=invis]; // for layout PdII_alkynyl -> Pd0 [style=dashed, dir=back, label=" Catalyst\n Regeneration", fontcolor="#5F6368"]; } ` Figure 2: Simplified Catalytic Cycle of the Sonogashira Reaction.
Detailed Protocol: Synthesis of a Fluorenol-Based HTM Core
This protocol provides a general methodology for coupling this compound with a substituted aryl bromide (e.g., N,N-diphenyl-4-bromoaniline), a common electron-donating moiety in HTM design.
Materials & Reagents:
-
This compound (1 equivalent)
-
Aryl Bromide (e.g., N,N-diphenyl-4-bromoaniline) (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide [CuI] (0.06 equivalents)
-
Triphenylphosphine [PPh₃] (0.12 equivalents)
-
Anhydrous Toluene and Triethylamine (TEA) (e.g., 3:1 v/v)
-
Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser)
Experimental Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1 eq.), the chosen Aryl Bromide (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.06 eq.), and PPh₃ (0.12 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and triethylamine via syringe. The typical solvent ratio is 3:1 to 5:1 (Toluene:TEA).
-
Degassing: Bubble inert gas through the reaction mixture for 20-30 minutes to ensure all dissolved oxygen is removed.[1]
-
Reaction: Heat the mixture to 80-90 °C under the inert atmosphere. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of starting material on TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove catalyst residues and salts. Wash the pad with dichloromethane or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterization & Expected Performance
The synthesized HTMs must be thoroughly characterized to validate their structure and assess their suitability for electronic devices.
-
Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the molecular structure and purity of the final product.
-
Thermal Properties: Thermogravimetric Analysis (TGA) is employed to determine the decomposition temperature (Td), indicating the material's thermal stability, which is crucial for long-term device operation.[7]
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2] The HOMO level is particularly critical as it must align properly with the valence band of the perovskite absorber layer to ensure efficient hole extraction.[8]
Table 1: Expected Properties of this compound Derived HTMs
| Property | Typical Range/Value | Significance in Device Performance |
| HOMO Level | -5.0 to -5.3 eV | Must be slightly higher than the perovskite valence band for efficient hole injection.[8] |
| Hole Mobility (μ) | > 10⁻⁴ cm² V⁻¹ s⁻¹ | High mobility ensures rapid transport of holes to the electrode, reducing recombination losses.[7] |
| Decomposition Temp. (Td) | > 350 °C | High thermal stability is required for robust device performance and long operational lifetime.[7] |
| Solubility | Good in Toluene, DCB | Enables high-quality thin film formation via solution processing (e.g., spin-coating).[9] |
Note: Values are representative and will vary based on the specific aryl group coupled to the fluorenol core.
Application in Device Fabrication
Once synthesized and characterized, the new HTM can be incorporated into a perovskite solar cell. The most common device architecture is the "n-i-p" or regular structure.
// Invisible edges to force stacking order Gold -> HTM; HTM -> Perovskite; Perovskite -> ETL; ETL -> FTO; FTO -> Glass; } ` Figure 4: Typical n-i-p Perovskite Solar Cell Architecture.
Protocol: HTM Layer Deposition
-
Solution Preparation: Prepare a solution of the synthesized HTM (e.g., 20-40 mg/mL) in a suitable solvent like chlorobenzene or toluene. Dopants such as Li-TFSI and tBP are often added to the solution to improve the conductivity and performance of the HTM layer.[1]
-
Deposition: Transfer the perovskite-coated substrates into a nitrogen-filled glovebox.
-
Spin-Coating: Deposit the HTM solution onto the perovskite layer via spin-coating. The spin speed and time are optimized to achieve the desired film thickness (typically 50-200 nm).
-
Annealing: The substrate is often annealed at a moderate temperature (e.g., 70-100 °C) to remove residual solvent.
-
Electrode Deposition: Finally, a metal top electrode (e.g., gold or silver) is deposited via thermal evaporation through a shadow mask to complete the device.[1]
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of advanced hole transport materials. Its unique structure, combining a stable fluorene core with a reactive ethynyl group, allows for the systematic design and synthesis of HTMs with tailored electronic and physical properties. The Sonogashira coupling reaction provides a reliable and efficient pathway to extend the molecule's π-conjugation, enabling researchers to create novel materials that can push the efficiency and stability of next-generation optoelectronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 9-Ethynyl-9-fluorenol synthesis
Technical Support Center: Synthesis of 9-Ethynyl-9-fluorenol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Reaction Overview: The Ethynylation of 9-Fluorenone
The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 9-fluorenone. This is typically achieved using an organometallic reagent such as an ethynyl Grignard reagent (ethynylmagnesium halide) or lithium acetylide.[1][2] The reaction transforms the ketone into a tertiary alcohol, introducing the valuable ethynyl functional group.
The general transformation is as follows:
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for generating the acetylide nucleophile?
A1: Both ethynylmagnesium bromide (a Grignard reagent) and lithium acetylide are effective. The choice often depends on laboratory resources and safety considerations.
-
Ethynylmagnesium Bromide: This Grignard reagent can be purchased commercially as a solution in THF or prepared by bubbling acetylene gas through another Grignard reagent like ethylmagnesium bromide. It is generally considered a milder and more selective option, reducing the likelihood of base-catalyzed side reactions. [3]* Lithium Acetylide: Typically prepared in situ by bubbling acetylene through a solution of n-butyllithium (n-BuLi) at low temperatures. While highly effective, n-BuLi is pyrophoric and requires careful handling under a strictly inert atmosphere.
For general laboratory use, utilizing a commercially available solution of ethynylmagnesium bromide in THF offers a reliable and safer starting point.
Q2: Why is a low reaction temperature critical for this synthesis?
A2: The acetylide anion is not only a potent nucleophile but also a strong base. 9-Fluorenone has acidic protons on the aromatic rings, but more importantly, the potential for side reactions increases with temperature. Low temperatures (typically ranging from -78 °C to 0 °C) are crucial for several reasons:
-
Maximizing Nucleophilic Addition: Lower temperatures favor the desired kinetic pathway of nucleophilic attack on the carbonyl carbon over other potential reactions.
-
Minimizing Side Reactions: It suppresses potential base-catalyzed side reactions, such as enolization of the ketone or polymerization of the acetylene reagent. [1]* Controlling Exothermicity: The initial addition can be exothermic. A low starting temperature provides better control over the reaction rate and prevents thermal runaway.
Q3: How should I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.
-
Setup: Use silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point for the solvent system.
-
Visualization: The starting material, 9-fluorenone, is a distinct yellow color and is UV active. The product, this compound, is typically a white or off-white solid and is also UV active. [4]A successful reaction is indicated by the consumption of the lower polarity 9-fluorenone spot and the appearance of a more polar spot for the 9-fluorenol product.
-
Confirmation: Staining with potassium permanganate can also be used, as the alcohol product will react while the ketone is less reactive.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield with Complete Consumption of Starting Material
-
Possible Cause 1: Quenching of the Organometallic Reagent.
-
Why it Happens: Ethynyl Grignard and lithium acetylide reagents are extremely sensitive to moisture and atmospheric oxygen. Any protic source (water, alcohols) will protonate and deactivate the nucleophile.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and allowed to cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a positive pressure of inert gas throughout the entire procedure.
-
-
Possible Cause 2: Degradation of Product During Workup.
-
Why it Happens: Tertiary propargylic alcohols like this compound can be sensitive to strong acidic conditions, potentially leading to rearrangement or elimination reactions. [5] * Solution: Perform the reaction quench and workup using a mild, buffered acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄. Keep the temperature low during the quench by performing it in an ice bath.
-
Problem 2: Reaction Stalls; Significant Amount of 9-Fluorenone Remains
-
Possible Cause 1: Insufficient Nucleophile.
-
Why it Happens: This can be due to an underestimation of the required reagent, inaccurate titration of the organometallic solution, or partial degradation of the reagent during storage or transfer.
-
Solution: Use a slight excess of the ethynylating agent (typically 1.2 to 1.5 equivalents). If using a commercial solution, ensure it has been stored properly and consider titrating it before use to confirm its molarity. If the reaction has stalled, a second charge of the nucleophile can sometimes drive it to completion, but this should be done cautiously.
-
-
Possible Cause 2: Poor Solubility of 9-Fluorenone.
-
Why it Happens: At very low temperatures (-78 °C), the starting material may not be fully dissolved in the solvent, reducing its availability to react with the nucleophile.
-
Solution: Ensure the 9-fluorenone is completely dissolved in the anhydrous solvent (e.g., THF) at room temperature before cooling the flask to the target reaction temperature. The solution should be a clear yellow before adding the nucleophile.
-
Problem 3: Product is Difficult to Purify or Isolate as a Clean Solid
-
Possible Cause 1: Co-elution with Byproducts during Chromatography.
-
Why it Happens: Minor byproducts may have similar polarities to the desired product.
-
Solution: Optimize the column chromatography solvent system. A shallow gradient of ethyl acetate in hexanes often provides better separation than an isocratic elution. If separation is still difficult, consider switching to a different solvent system, such as dichloromethane/hexanes.
-
-
Possible Cause 2: Product Oiling Out During Recrystallization.
-
Why it Happens: The product may be too soluble in the chosen recrystallization solvent, or impurities may be inhibiting crystal lattice formation.
-
Solution: Use a binary solvent system for recrystallization. A good starting point is to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or pentane) until turbidity persists. Allow the solution to cool slowly to encourage crystallization.
-
Data & Protocols
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Excellent solubility for both the starting material and the intermediate magnesium/lithium alkoxide. Ethereal nature stabilizes the Grignard reagent. |
| Ethynylating Agent | Ethynylmagnesium Bromide (0.5 M in THF) | Commercially available, safer to handle than n-BuLi/acetylene systems, and offers high selectivity. |
| Equivalents | 1.2 - 1.5 eq. | Ensures complete conversion of the starting material, accounting for any minor reagent degradation. |
| Temperature | 0 °C to Room Temperature | Addition at 0 °C controls the initial exotherm, followed by warming to room temperature to ensure the reaction goes to completion. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion. Monitor by TLC. |
| Workup Quench | Saturated Aqueous NH₄Cl | Mildly acidic conditions protonate the alkoxide without causing acid-catalyzed degradation of the tertiary alcohol product. [5] |
Detailed Experimental Protocol
Materials:
-
9-Fluorenone (1.0 eq.)
-
Ethynylmagnesium bromide (0.5 M solution in THF, 1.3 eq.)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Add 9-fluorenone to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Dissolution: Add anhydrous THF via syringe and stir until the 9-fluorenone is completely dissolved, resulting in a clear yellow solution.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Nucleophilic Addition: Slowly add the ethynylmagnesium bromide solution dropwise via syringe over 15-20 minutes. A color change from yellow to a darker brown or reddish-brown is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring the consumption of 9-fluorenone by TLC.
-
Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).
Visualizations & Workflows
General Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Reaction Mechanism
Caption: Nucleophilic addition of ethynylmagnesium bromide to 9-fluorenone.
References
Technical Support Center: Scale-Up Synthesis of Fluorenone Derivatives
Welcome to the Technical Support Center for the scale-up synthesis of fluorenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning fluorenone synthesis from the laboratory bench to larger-scale production. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during your chemical synthesis campaigns. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your process development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of fluorenone derivative synthesis, providing concise and actionable answers grounded in established chemical principles.
Q1: What are the most critical factors to consider when selecting a synthetic route for a fluorenone derivative at scale?
A1: When moving to a larger scale, the choice of synthetic route shifts from prioritizing novelty and scope to focusing on safety, cost-effectiveness, and robustness. Key factors include:
-
Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the price and reliable supply of the initial reactants.
-
Reaction Safety and Exothermicity: Reactions that are easily managed in a round-bottom flask can become hazardous on a larger scale. It is crucial to assess the thermal profile of each step to prevent runaway reactions.[1][2][3]
-
Atom Economy and Waste Generation: "Green" chemistry principles are not just environmentally responsible but also economically advantageous at scale.[4][5] Routes with high atom economy minimize waste disposal costs.
-
Ease of Purification: The chosen route should yield a product that can be purified efficiently. Recrystallization is often preferred over chromatography for large quantities.[6][7][8]
-
Regulatory Compliance: The reagents and solvents used must be acceptable for the intended application (e.g., pharmaceutical intermediates).
Q2: My crude fluorenone derivative is persistently yellow. What are the likely impurities and how can I remove them?
A2: A persistent yellow color in fluorenone derivatives is often indicative of residual starting material, specifically unreacted fluorenone, or process-related impurities.[9] Common culprits and their remedies include:
-
Unreacted Fluorenone: This is a common impurity, especially in reduction reactions to form fluorenol derivatives.
-
Solution: Optimize the reaction to drive it to completion. For purification, recrystallization is often effective as fluorenone and its derivatives can have different solubility profiles.[9]
-
-
Oxidation Byproducts: During synthesis or workup, the fluorene core can be susceptible to oxidation, leading to colored impurities.
-
Solution: Employ an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. The use of antioxidants can also be considered.
-
-
Residual Catalyst: Trace amounts of metal catalysts (e.g., palladium) from cross-coupling reactions can cause discoloration.
-
Solution: Implement a post-reaction catalyst removal step. This can involve treatment with a scavenger resin or an aqueous wash with a suitable ligand to extract the metal.
-
Q3: I am using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to synthesize a fluorenone precursor, but the yield is poor on a larger scale. What are the common pitfalls?
A3: Scaling up palladium-catalyzed cross-coupling reactions can be challenging. Common issues include:
-
Oxygen Sensitivity: Many palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[10][11]
-
Solution: Ensure all solvents are thoroughly deoxygenated and maintain a strict inert atmosphere throughout the reaction.
-
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and inefficient catalyst turnover.
-
Solution: Use a reactor with appropriate stirring capabilities for the scale and viscosity of the reaction mixture.
-
-
Catalyst Loading: The optimal catalyst loading at the lab scale may not be directly transferable.
-
Solution: Re-optimize the catalyst loading for the specific reactor and conditions. Sometimes, a slightly higher loading is necessary to compensate for minor impurities in bulk starting materials.[10]
-
Q4: How can I effectively manage the exotherm of my reaction during scale-up?
A4: Managing reaction exotherms is critical for safety at scale.[1][2][3] Key strategies include:
-
Slow Addition of Reagents: Adding a reactive reagent slowly allows the cooling system of the reactor to dissipate the generated heat.
-
Use of a Semi-Batch Process: In a semi-batch process, one or more reactants are added continuously or in portions to a reactor containing the other reactants. This provides better control over the reaction rate and heat generation.
-
Solvent Selection: A higher boiling point solvent can provide a larger temperature window for safe operation. The solvent's heat capacity also plays a role in absorbing the heat generated.
-
Reactor Design: Jacketed reactors with efficient cooling systems are essential for large-scale exothermic reactions. The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging.[1]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific problems encountered during the scale-up synthesis of fluorenone derivatives.
Guide 1: Low Yield in the Synthesis of Fluorenone Derivatives
This guide will help you identify the root cause of low product yield and suggest corrective actions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in fluorenone derivative synthesis.
Guide 2: Product Purification Challenges
This guide provides a systematic approach to overcoming common purification hurdles.
Step-by-Step Protocol for Optimizing Recrystallization
-
Solvent Screening:
-
The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.[9]
-
Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane).
-
A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
-
Determine Optimal Solvent Volume:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will reduce the recovery yield.
-
-
Controlled Cooling:
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Rapid cooling can lead to the precipitation of impurities along with the product.
-
Further cooling in an ice bath can maximize the yield.
-
-
Washing the Crystals:
-
Wash the isolated crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Table 1: Common Solvents for Recrystallization of Fluorenone Derivatives
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol/Water | Polar Protic | 78 (Ethanol) | Good for moderately polar fluorenone derivatives. Water acts as an anti-solvent. |
| Toluene/Heptane | Nonpolar | 111 (Toluene) | Effective for nonpolar derivatives. Heptane is used as the anti-solvent. |
| Isopropanol | Polar Protic | 82 | A versatile solvent for a range of fluorenone derivatives. |
| Ethyl Acetate | Polar Aprotic | 77 | Can be a good choice, but be mindful of potential hydrolysis of ester groups if present. |
Guide 3: Managing Exothermic Reactions in Large-Scale Fluorenone Synthesis
This guide outlines a safety-first approach to scaling up potentially hazardous reactions.
Workflow for Safe Scale-Up of Exothermic Reactions
Caption: A workflow for the safe management of exothermic reactions during scale-up.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental procedures.
Protocol 1: General Procedure for Recrystallization of a Fluorenone Derivative
-
Dissolution: In an appropriately sized flask, add the crude fluorenone derivative and a stir bar. Add a small portion of the chosen recrystallization solvent and begin heating with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Palladium Removal from a Reaction Mixture
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an aqueous solution containing a palladium scavenger. Common scavengers include aqueous solutions of sodium bisulfite, thiourea, or L-cysteine.
-
Separation: Separate the aqueous and organic layers.
-
Repeat if Necessary: Repeat the aqueous wash until the organic layer is colorless or the palladium levels are acceptable as determined by analytical methods (e.g., ICP-MS).
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Section 4: Safety Information
Working with fluorenone and its derivatives requires adherence to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[12][13][14][15][16]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[12][13][16]
-
Material Safety Data Sheets (MSDS/SDS): Consult the SDS for each chemical before use to understand its specific hazards, handling, and disposal requirements.[12][13][14][16]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 6. US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof - Google Patents [patents.google.com]
- 7. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 8. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. geneseo.edu [geneseo.edu]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Troubleshooting the Reduction of 9-Fluorenone to 9-Fluorenol
Welcome to the technical support center for the synthesis of 9-fluorenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the reduction of 9-fluorenone. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your experimental outcomes. Our approach is rooted in established chemical principles to ensure the scientific integrity of your work.
Troubleshooting Guide: Incomplete Conversion
One of the most frequently encountered issues in the synthesis of 9-fluorenol is the incomplete conversion of the starting material, 9-fluorenone. This is often visually indicated by a persistent yellow color in the reaction mixture, as 9-fluorenone is yellow and 9-fluorenol is a white solid.[1][2][3][4][5] Below, we delve into the potential causes and provide systematic solutions.
Visual Guide to Reaction Progression
| Observation | Indication | Recommended Action |
| Bright yellow solution/suspension | Reaction has not proceeded significantly. | Verify reagent quality and stoichiometry. |
| Pale yellow solution | Partial conversion has occurred. | Allow for longer reaction time or gentle heating. |
| Colorless or white precipitate | Reaction is likely complete. | Proceed with reaction workup.[1][2][3][4][5] |
Frequently Asked Questions (FAQs)
Reaction Monitoring & Analysis
Q1: My reaction is complete according to the color change, but my final product is still yellow. What could be the cause?
A1: While a color change from yellow to colorless is a strong indicator of reaction completion, a residual yellow tint in your isolated product often points to the presence of unreacted 9-fluorenone.[6] This can happen for several reasons:
-
Insufficient Reducing Agent: The stoichiometry of the sodium borohydride (NaBH₄) reduction is critical. While the theoretical ratio is 4 moles of ketone to 1 mole of NaBH₄, it's common practice to use a slight excess of the reducing agent to ensure complete conversion.[7]
-
Decomposition of Sodium Borohydride: Sodium borohydride can decompose, especially in the presence of moisture or acidic conditions.[8] Ensure you are using a fresh, dry sample of NaBH₄.
-
Inadequate Mixing: If the reaction mixture is not adequately stirred, localized depletion of the reducing agent can occur, leaving some 9-fluorenone unreacted.
Solution:
-
Verify Stoichiometry: Double-check your calculations for the limiting reagent.[9][10][11]
-
Use Fresh Reagent: Use a newly opened container of sodium borohydride or one that has been stored in a desiccator.
-
Ensure Efficient Stirring: Employ a magnetic stirrer and a stir bar of appropriate size for your reaction flask to ensure the mixture is homogeneous.
Q2: How can I definitively confirm the presence of unreacted 9-fluorenone in my product?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction and assessing the purity of the final product.[1][2][8][9][12][13][14][15]
-
Principle: 9-fluorenol is more polar than 9-fluorenone due to the presence of the hydroxyl group.[13][14] On a polar stationary phase like silica gel, 9-fluorenol will have a lower Retention Factor (Rf) value compared to 9-fluorenone.[1][13]
-
Procedure: Spot your starting material (9-fluorenone), your reaction mixture at various time points, and a co-spot (a mixture of starting material and reaction mixture) on a TLC plate.[8][13] Develop the plate in an appropriate solvent system (e.g., 30% acetone in hexane) and visualize under a UV lamp.[1][8] An incomplete reaction will show a spot corresponding to 9-fluorenone.
Q3: Can I use spectroscopic methods to analyze my product for impurities?
A3: Yes, both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing your product and identifying the presence of 9-fluorenone.
-
IR Spectroscopy:
-
9-fluorenone (starting material): Look for the characteristic strong carbonyl (C=O) stretch around 1720 cm⁻¹.[14]
-
9-fluorenol (product): The disappearance of the C=O peak and the appearance of a broad hydroxyl (O-H) stretch around 3300 cm⁻¹ and a C-O stretch around 1030 cm⁻¹ indicate a successful reduction.[14]
-
-
¹H NMR Spectroscopy:
-
9-fluorenol (product): The key signals are a peak for the -CH proton at approximately 5.5 ppm and a peak for the -OH proton (which can vary in chemical shift).[16]
-
9-fluorenone (starting material): The absence of the -CH and -OH proton signals is characteristic. The aromatic protons for both compounds appear in the 7.2-8.0 ppm region.[16][17]
-
Reaction Conditions & Workup
Q4: My reaction seems to be proceeding very slowly. What can I do to speed it up?
A4: While the reduction of 9-fluorenone with sodium borohydride is generally efficient at room temperature, several factors can influence the reaction rate:
-
Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol.[1][2][5][18] These solvents also participate in the protonation of the alkoxide intermediate.[4]
-
Temperature: Gently warming the reaction mixture can increase the rate of reaction. However, be cautious as excessive heat can lead to solvent loss and potential side reactions. A reflux for a short period (e.g., 15 minutes) can be effective.[18]
-
Reagent Addition: Adding the sodium borohydride solution dropwise to the dissolved 9-fluorenone can help control the initial rate of reaction.[1][8]
Q5: During the workup with acid, I observe vigorous bubbling. Is this normal?
A5: Yes, the addition of acid (e.g., 1M HCl) to neutralize the reaction mixture will cause bubbling.[8][18] This is due to the reaction of excess sodium borohydride with the acid, which produces hydrogen gas.[8] It is crucial to add the acid slowly and in a well-ventilated fume hood.
Q6: My final product yield is over 100%. What is the likely cause?
A6: A yield exceeding 100% almost always indicates the presence of residual solvent or impurities in your product.[19]
-
Incomplete Drying: 9-fluorenol can retain water or the alcohol solvent used for the reaction or recrystallization. Ensure your product is thoroughly dried, for example, by placing it in a warm oven for a short period or under vacuum.[4][5][9]
-
Inorganic Salts: Residual inorganic salts from the workup can also contribute to an artificially high mass.[6] Thoroughly washing the filtered product with cold water helps to remove these salts.[1][9]
Experimental Protocols
Standard Protocol for Sodium Borohydride Reduction of 9-Fluorenone
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions.
-
Dissolution: In a round-bottom flask, dissolve 9-fluorenone in a suitable amount of ethanol or methanol with stirring.[8][9]
-
Addition of Reducing Agent: Slowly add a solution of sodium borohydride in the same solvent to the 9-fluorenone solution. A color change from yellow to colorless should be observed.
-
Reaction Monitoring: Stir the reaction mixture for approximately 10-20 minutes.[1][8] Monitor the reaction's progress by TLC.[8]
-
Quenching: After the reaction is complete, cautiously add dilute hydrochloric acid dropwise to neutralize any excess sodium borohydride.[8][9]
-
Precipitation and Isolation: Add cold water to precipitate the 9-fluorenol.[1] Collect the white solid by vacuum filtration.[9][18]
-
Washing: Wash the solid product thoroughly with cold deionized water to remove any inorganic byproducts.[1][18]
-
Drying: Dry the purified 9-fluorenol to obtain the final product.
Purification by Recrystallization
If your product is still impure after the initial workup, recrystallization is an effective purification method.[6]
-
Solvent Selection: Choose a solvent in which 9-fluorenol has high solubility at elevated temperatures and low solubility at room temperature. A mixture of methanol and water is often suitable.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly.
Visualizing the Process
Reaction Mechanism
References
- 1. A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]
- 2. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chegg.com [chegg.com]
- 8. studylib.net [studylib.net]
- 9. studylib.net [studylib.net]
- 10. Solved Reduction of 9-fluorenone: objective of this lab | Chegg.com [chegg.com]
- 11. brainly.com [brainly.com]
- 12. Reduction of 9-Fluorenone In this experiment, we will | Chegg.com [chegg.com]
- 13. odinity.com [odinity.com]
- 14. studylib.net [studylib.net]
- 15. DSpace [open.bu.edu]
- 16. aiinmr.com [aiinmr.com]
- 17. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol | Chegg.com [chegg.com]
- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 19. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
Navigating the Nuances of 9-Ethynyl-9-fluorenol Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 9-Ethynyl-9-fluorenol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the stability of this versatile compound. This is not a rigid manual, but a dynamic resource to help you anticipate and troubleshoot challenges in your experimental workflows. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Core Stability Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structure—a tertiary propargyl alcohol appended to a fluorene scaffold—presents specific stability considerations. The primary modes of degradation to be aware of are:
-
Acid-Catalyzed Rearrangement: The tertiary alcohol adjacent to a terminal alkyne makes the molecule susceptible to the Meyer-Schuster rearrangement under acidic conditions.[1]
-
Oxidation: The fluorenol moiety can be oxidized to the corresponding ketone, 9-fluorenone.[2]
-
Photodegradation: Aromatic compounds, especially those with extended conjugation, can be sensitive to light.[3]
This guide will provide you with the knowledge to mitigate these and other stability issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the stability of this compound.
Q1: My this compound solution is turning yellow. What is happening?
A yellow discoloration is often indicative of the formation of 9-fluorenone, which is a bright fluorescent yellow solid. This suggests that the fluorenol moiety of your compound is being oxidized.
Q2: I'm seeing an unexpected peak in my HPLC analysis after working up my reaction in an acidic aqueous solution. What could it be?
This is a classic sign of the Meyer-Schuster rearrangement. Under acidic conditions, this compound can rearrange to form an α,β-unsaturated aldehyde or ketone. The exact structure would need to be confirmed by mass spectrometry and NMR.
Q3: Can I use protic solvents like methanol or ethanol to dissolve this compound for my reaction?
While this compound is soluble in many polar protic solvents, their use can be problematic. Protic solvents can participate in hydrogen bonding, potentially facilitating degradation pathways. For reactions where the stability of the ethynyl alcohol is critical, a polar aprotic solvent is generally recommended.
Q4: What are the ideal storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A well-ventilated area is also recommended.
Troubleshooting Guide: A Deeper Dive into Solvent-Specific Stability
The choice of solvent is paramount to maintaining the integrity of this compound. Below, we explore the stability considerations in different solvent classes and provide troubleshooting advice.
Issue 1: Degradation in Protic Solvents (e.g., Methanol, Ethanol, Water)
Underlying Cause: Protic solvents can act as proton donors, and even neutral protic solvents can be weakly acidic. This can be sufficient to catalyze the Meyer-Schuster rearrangement over time, especially with prolonged heating or exposure to trace acidic impurities.
Troubleshooting Steps:
-
Solvent Selection: If your experimental conditions allow, switch to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).
-
pH Control: If a protic solvent is unavoidable, ensure the solution is buffered to a neutral or slightly basic pH.
-
Temperature Management: Avoid excessive heating of solutions of this compound in protic solvents.
-
Inert Atmosphere: Purge the solvent with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation, which can be exacerbated in some protic solvents.
Issue 2: Instability in Dimethyl Sulfoxide (DMSO)
Underlying Cause: While DMSO is a versatile aprotic solvent, it can pose its own challenges. DMSO can contain acidic impurities or decompose under certain conditions to form acidic byproducts, which can then trigger the Meyer-Schuster rearrangement.[4] Additionally, DMSO can act as an oxidizing agent, particularly at elevated temperatures, leading to the formation of 9-fluorenone.[5]
Troubleshooting Steps:
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO for your experiments.
-
Avoid High Temperatures: If heating is necessary, keep the temperature as low as possible and the reaction time as short as possible.
-
Monitor for Degradation: Regularly monitor the stability of your stock solutions in DMSO by HPLC.
-
Alternative Solvents: Consider using other polar aprotic solvents like DMF or ACN if you observe significant degradation in DMSO.
Issue 3: Photodegradation in Transparent Containers
Underlying Cause: The fluorene ring system can absorb UV light, leading to photochemical reactions. This can result in a complex mixture of degradation products.[6][7]
Troubleshooting Steps:
-
Use Amber Glassware: Always store and handle solutions of this compound in amber-colored vials or glassware to protect them from light.
-
Wrap in Foil: For additional protection, wrap your reaction vessels and storage containers in aluminum foil.
-
Work in a Fume Hood with the Sash Down: This can help to reduce exposure to overhead laboratory lighting.
-
Conduct Photostability Studies: If your application requires exposure to light, it is crucial to perform formal photostability studies according to ICH guidelines to understand the degradation profile.[8][9]
Experimental Protocols
Protocol 1: General Guidelines for Preparing and Storing Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous polar aprotic solvent such as acetonitrile or DMF.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the solvent to the vial and gently swirl or sonicate until the solid is completely dissolved.
-
Storage: Store the stock solution in an amber vial with a tightly sealed cap at -20°C or below.
-
Quality Control: Before use, especially after long-term storage, it is advisable to check the purity of the stock solution by HPLC.
Protocol 2: A Stability-Indicating HPLC Method for this compound
This is a general-purpose method that can be adapted and validated for your specific needs.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This method should be validated for your specific application according to ICH guidelines. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11]
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A systematic workflow for troubleshooting stability issues.
Summary of Solvent Recommendations
| Solvent Class | Examples | Stability Concerns | Recommendations |
| Polar Protic | Water, Methanol, Ethanol | Meyer-Schuster rearrangement | Avoid if possible. If necessary, use at low temperatures and neutral pH. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Generally more stable. DMSO may cause oxidation at high temperatures. | Recommended for most applications. Use high-purity, anhydrous grades. |
| Nonpolar Aprotic | Toluene, Hexane | Low solubility is a primary issue. | Generally not suitable for creating stock solutions but may be used in specific reactions. |
This technical support guide is intended to be a living document. As new research emerges on the stability and handling of this compound, we will update this resource. We encourage you to reach out to our technical support team with any specific questions or challenges you encounter in your work.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A long-lived fluorenyl cation: efficiency booster for uncaging and photobase properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Polymerization of 9-Ethynyl-9-hydroxyfluorene
Welcome to the technical support center for the polymerization of 9-Ethynyl-9-hydroxyfluorene (EHF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The information herein is synthesized from peer-reviewed literature and established best practices in polymer chemistry to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common queries regarding the choice of catalytic systems for the polymerization of EHF, a substituted acetylene, to form poly(9-ethynyl-9-hydroxyfluorene), a conjugated polymer.
Q1: What are the primary classes of catalysts used for the polymerization of 9-Ethynyl-9-hydroxyfluorene?
A1: The polymerization of EHF is typically achieved using transition metal catalysts. The most effective and widely studied classes are:
-
Rhodium (Rh) Catalysts: Rhodium(I) complexes, such as Wilkinson's catalyst analogues and rhodium dimers like [Rh(nbd)Cl]₂ (nbd = norbornadiene), are highly effective for the polymerization of substituted acetylenes.[1] They are known for producing stereoregular polymers, often with a high cis-transoidal structure, under mild reaction conditions.[1]
-
Palladium (Pd) Catalysts: Palladium complexes, particularly Pd(II) systems like (NBD)PdCl₂ (NBD = norbornadiene), have demonstrated high catalytic activity, leading to excellent polymer yields.[2] N-heterocyclic carbene (NHC)-palladium systems are also recognized for their efficiency and precision in alkyne transformations.[3]
-
Molybdenum (Mo) and Tungsten (W) Catalysts: Early transition metals like Molybdenum pentachloride (MoCl₅) and Tungsten hexachloride (WCl₆) can also polymerize EHF. MoCl₅-based catalysts generally show high activity, while WCl₆ systems tend to be less effective for this specific monomer.[2]
Q2: How do I decide between a Rhodium and a Palladium catalyst for my experiment?
A2: The choice depends on the desired polymer characteristics and experimental constraints.
-
For Stereochemical Control: Rhodium(I) complexes are the preferred choice if a high degree of stereoregularity (specifically, a cis-transoidal structure) is critical for your application.[1] This can significantly influence the polymer's conformational and electronic properties.
-
For High Yield: Palladium catalysts, such as (NBD)PdCl₂, have been reported to produce the highest yields (up to 85%) for EHF polymerization.[2] If maximizing the quantity of polymer is the primary goal, a palladium-based system is an excellent starting point.
-
For Functional Group Tolerance: Both Rhodium and Palladium catalysts generally exhibit good tolerance for the hydroxyl group present on the EHF monomer. However, the specific ligand environment of the metal center can influence this. It is crucial to ensure that the chosen ligands do not react with the monomer's functional groups.
-
Living Polymerization: If precise control over molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) are required, specific alkyne-Palladium(II) catalysts have been developed for the living polymerization of other monomers, a concept that could be extended to EHF.[4]
Q3: What is the significance of the ligands on the metal catalyst?
A3: Ligands play a critical role in modulating the catalyst's activity, stability, and selectivity. In the context of EHF polymerization:
-
Steric Hindrance: Bulky ligands can influence the stereochemistry of the polymer backbone and can sometimes prevent side reactions like cyclotrimerization.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands affects the electron density at the metal center. For instance, the strong σ-donating ability of N-heterocyclic carbene (NHC) ligands in palladium catalysts enhances their stability and catalytic efficiency.[3]
-
Solubility: Ligands are often tailored to ensure the catalyst is soluble in the chosen reaction solvent, which is essential for homogeneous catalysis.
Troubleshooting Guide for EHF Polymerization
This section provides solutions to specific problems that may be encountered during the synthesis of poly(9-ethynyl-9-hydroxyfluorene).
Problem 1: The polymerization yields are consistently low.
-
Question: I am attempting to polymerize 9-Ethynyl-9-hydroxyfluorene using a Rhodium catalyst, but my yields are below 20%. What are the likely causes and how can I improve this?
-
Answer & Solutions:
-
Catalyst Deactivation: Transition metal catalysts are highly sensitive to oxygen and moisture. Ensure that the solvent is rigorously dried and degassed and that the entire reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Impurities in the monomer can also poison the catalyst; purify the EHF monomer by recrystallization or column chromatography before use.
-
Incorrect Monomer-to-Catalyst Ratio: A very low catalyst loading may result in incomplete conversion. Conversely, an excessively high concentration can sometimes promote side reactions. A typical starting point is a monomer-to-catalyst molar ratio between 50:1 and 200:1.
-
Inappropriate Temperature: While many Rhodium-catalyzed polymerizations proceed at room temperature, the optimal temperature can vary.[1] If the reaction is sluggish, consider gently heating the mixture (e.g., to 40-60 °C). Monitor for color changes that might indicate catalyst decomposition at higher temperatures.
-
Solvent Choice: The polarity and coordinating ability of the solvent can impact catalyst activity. Non-coordinating, dry solvents like toluene, chloroform, or THF are generally preferred. The resulting polymer, Poly(EHF), is soluble in solvents like benzene, chlorobenzene, chloroform, DMF, and DMSO.[2]
-
Problem 2: The final polymer is insoluble in common organic solvents.
-
Question: My synthesized Poly(EHF) won't dissolve in chloroform or DMF, making characterization impossible. What could have caused this?
-
Answer & Solutions:
-
Cross-linking Side Reactions: At elevated temperatures or long reaction times, intermolecular reactions can lead to a cross-linked, insoluble network. This can be mitigated by running the reaction at a lower temperature or reducing the overall reaction time. Monitor the reaction by TLC or NMR (on an aliquot) to determine the point of optimal conversion before significant side reactions occur.
-
Oxidative Coupling: Although Poly(EHF) is reported to be stable to air oxidation, the presence of oxidizing impurities or prolonged exposure to air during workup at high temperatures could potentially lead to undesirable coupling reactions involving the polymer backbone or the fluorenyl groups.[2] Ensure a thorough inert atmosphere is maintained during reaction and purification.
-
High Molecular Weight Aggregation: Very high molecular weight polymers can have limited solubility, even without cross-linking. This is sometimes exacerbated by strong intermolecular π-π stacking interactions between the conjugated backbones. Try dissolving the polymer in a less common solvent or at an elevated temperature. If this is a persistent issue, consider adjusting the monomer-to-catalyst ratio to target a lower molecular weight.
-
Problem 3: The polymer has a very broad molecular weight distribution (high PDI).
-
Question: GPC analysis of my Poly(EHF) shows a PDI > 2.5. How can I synthesize a more well-defined polymer?
-
Answer & Solutions:
-
Nature of the Catalyst: Many traditional Ziegler-Natta or transition metal catalysts do not operate via a living polymerization mechanism, leading to broad PDIs due to chain transfer and termination reactions.[1]
-
Explore Living Polymerization Systems: To achieve better control, you must use a catalyst system known to promote living polymerization. While specific living systems for EHF are not extensively documented in the provided results, catalyst families like alkyne-Palladium(II) complexes have shown success in the living polymerization of other monomers (isocyanides) and represent a promising research direction.[4] These systems minimize chain termination and allow for predictable molecular weights based on the monomer-to-initiator ratio.
-
Reaction Conditions: Ensure homogenous reaction conditions. Poor mixing or localized high concentrations of initiator can lead to non-uniform initiation rates, broadening the PDI. Slow addition of the monomer to the catalyst solution can sometimes improve control.
-
Problem 4: The polymer's NMR spectrum is complex and shows unexpected peaks.
-
Question: The ¹H NMR of my polymer product is not clean and suggests the presence of unintended structures. What side reactions could be occurring?
-
Answer & Solutions:
-
Cyclotrimerization: A common side reaction in alkyne polymerization is the [2+2+2] cyclotrimerization to form substituted benzene rings.[5] This is a competing reaction pathway that consumes monomer without incorporating it into the polymer chain. The choice of catalyst is critical; for example, some Rhodium catalysts are specifically designed to promote cyclotrimerization.[5] Using catalysts known for high polymerization activity, like (NBD)PdCl₂, can disfavor this pathway.
-
Meyer-Schuster Rearrangement: The 9-ethynyl-9-hydroxyfluorene monomer contains a tertiary propargyl alcohol moiety. Under acidic conditions (which could arise from catalyst decomposition or impurities), this can undergo a Meyer-Schuster rearrangement to form an α,β-unsaturated aldehyde (fluorenylideneacetaldehyde). This would consume the monomer and introduce carbonyl impurities into your system. Ensure your reaction medium is neutral or slightly basic if this is suspected.
-
Data & Catalyst Comparison
The selection of a catalyst significantly impacts the outcome of the polymerization. The table below summarizes the performance of different catalyst classes for the polymerization of EHF based on available data.
| Catalyst Class | Example Catalyst | Typical Yield | Molecular Weight Control | Key Characteristics | Reference |
| Palladium | (NBD)PdCl₂ | High (~85%) | Moderate | Excellent catalytic activity and high yields. | [2] |
| Molybdenum | MoCl₅-based | High | Moderate to Poor | High activity but can be less selective. | [2] |
| Rhodium | [Rh(nbd)Cl]₂ | Good | Moderate to Good | Promotes high stereoregularity (cis-transoidal). | [1] |
| Tungsten | WCl₆-based | Low | Poor | Low catalytic activity for EHF polymerization. | [2] |
Visualized Workflows and Mechanisms
General Mechanism for Transition Metal-Catalyzed Alkyne Polymerization
This diagram illustrates a simplified coordination-insertion mechanism, which is a common pathway for catalysts like those based on Rhodium and Palladium.
Caption: Fig 1. Simplified Alkyne Polymerization Pathway
Troubleshooting Flowchart: Low Polymer Yield
Use this decision tree to diagnose and resolve issues related to low product yield.
Caption: Fig 2. Decision tree for low yield troubleshooting.
Experimental Protocol: Synthesis of Poly(EHF) using (NBD)PdCl₂
This protocol is adapted from methodologies reported to give high yields of Poly(EHF).[2]
Materials:
-
9-Ethynyl-9-hydroxyfluorene (EHF), purified by recrystallization.
-
(Norbornadiene)palladium(II) dichloride ((NBD)PdCl₂).
-
Anhydrous, degassed chloroform (CHCl₃).
-
Methanol (for precipitation).
-
Standard Schlenk line equipment, magnetic stirrer, and inert atmosphere (Argon).
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask, add EHF (e.g., 500 mg, 2.42 mmol).
-
Catalyst Preparation: In a separate Schlenk flask, add (NBD)PdCl₂ (e.g., 6.4 mg, 0.024 mmol, for a 100:1 monomer:catalyst ratio).
-
Solvent Addition: Under an Argon atmosphere, add anhydrous, degassed chloroform to both flasks via cannula or a gas-tight syringe. Add 10 mL to the monomer and 5 mL to the catalyst. Stir both until fully dissolved.
-
Initiation: Transfer the catalyst solution to the monomer solution via cannula. The reaction mixture may change color.
-
Polymerization: Stir the reaction at room temperature for 24 hours under a positive pressure of Argon. The viscosity of the solution will likely increase as the polymer forms.
-
Termination & Purification:
-
After 24 hours, open the flask to air and pour the viscous solution slowly into a beaker containing a large excess of methanol (~200 mL) while stirring vigorously.
-
The polymer will precipitate as a solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the collected solid with fresh methanol to remove any residual monomer and catalyst byproducts.
-
-
Drying: Dry the polymer under vacuum at 40 °C overnight.
-
Characterization: The resulting polymer can be characterized by ¹H NMR, GPC (in THF or CHCl₃), and UV-Vis spectroscopy to confirm its structure, molecular weight, and optical properties.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Terminal Alkynes: Spotlight on 9-Ethynyl-9-fluorenol
This guide provides a comparative analysis of 9-Ethynyl-9-fluorenol against other commonly utilized terminal alkynes. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced differences in physicochemical properties, reactivity, and application-specific advantages, supported by experimental data and protocols. Our objective is to furnish you with the technical insights required to select the optimal alkyne for your synthetic challenges.
Introduction: The Unique Position of this compound
Terminal alkynes (R-C≡C-H) are foundational building blocks in modern organic synthesis. Their utility stems from the reactivity of the sp-hybridized C-H bond and the triple bond, enabling participation in a host of powerful transformations, including carbon-carbon bond-forming reactions like Sonogashira coupling and the robust azide-alkyne cycloaddition, the cornerstone of "Click Chemistry".[1][2]
While simple alkynes like phenylacetylene or 1-hexyne offer a reactive handle, this compound is a more sophisticated reagent. It marries the versatile reactivity of a terminal alkyne with the intrinsic properties of a bulky, rigid, and photoluminescent fluorenol backbone. This bifunctional nature allows it to act not just as a structural linker but as a functional component that imparts desirable characteristics—such as fluorescence and thermal stability—to the target molecule.[3][4] This guide will compare it against three archetypal terminal alkynes: the aromatic Phenylacetylene , the aliphatic 1-Hexyne , and the functionalized Propargyl Alcohol .
Part 1: Physicochemical Properties - A Quantitative Comparison
The choice of a reagent often begins with its physical properties, which dictate handling, solubility, and reaction conditions. The fluorenol moiety significantly differentiates this compound from its more conventional counterparts.
| Property | This compound | Phenylacetylene | 1-Hexyne | Propargyl Alcohol |
| Structure |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
|
|
|
| Molecular Formula | C₁₅H₁₀O[5] | C₈H₆[6] | C₆H₁₀[7] | C₃H₄O[8] |
| Molar Mass ( g/mol ) | 206.24 | 102.13[6] | 82.15[7] | 56.06[8] |
| Physical State | Solid | Colorless, viscous liquid[6][9] | Colorless liquid[7] | Colorless, viscous liquid[8] |
| Melting Point (°C) | ~153 (for 9-Fluorenol)[10] | -45[6] | -132[7] | -51 to -48[8] |
| Boiling Point (°C) | N/A (Decomposes) | 142-144[6] | 71-72[7] | 114-115[8] |
| Density (g/cm³) | N/A (Solid) | 0.93[6] | 0.72[7] | 0.97[8] |
| Acetylenic Proton pKa | ~23 (Est. in DMSO) | 28.7 (in DMSO)[6] | ~25 (Typical Alkyne)[11] | 13.6[8] |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, insoluble in water[12] | Soluble in organic solvents, poorly soluble in water[13] | Miscible with water and most polar organic solvents[8] |
Expert Insights:
-
Handling and Dosing: The solid nature of this compound simplifies handling and accurate mass-based dosing compared to the volatile liquids 1-hexyne and phenylacetylene, which often require density-based calculations or syringe transfer.
-
Acidity (pKa): The acidity of the terminal proton is critical for its removal to form a nucleophilic acetylide. The high s-character (50%) of the sp-hybridized carbon orbital stabilizes the resulting anion, making terminal alkynes significantly more acidic than alkanes or alkenes.[11][14][15] Propargyl alcohol is the most acidic due to the inductive electron-withdrawing effect of the adjacent oxygen atom.[8] The phenyl group in phenylacetylene is weakly deactivating, making it less acidic than typical terminal alkynes. The fluorenyl system in this compound is a large π-system that can stabilize the acetylide anion through resonance, leading to a relatively high acidity.
-
Solubility: The large, hydrophobic fluorenyl group dictates solubility in organic solvents, similar to phenylacetylene. In contrast, propargyl alcohol's hydroxyl group allows for hydrogen bonding, rendering it miscible with water.[8] This is a crucial consideration for reaction solvent choice and for applications in biological media.
Part 2: A Deep Dive into Comparative Reactivity
We will now analyze the performance of these alkynes in two of the most pivotal cross-coupling reactions in the synthetic chemist's toolkit.
A. Sonogashira Coupling
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[2][16][17]
Caption: Figure 1: Simplified Sonogashira Catalytic Cycle
Causality and Comparative Insights:
-
Steric Hindrance: This is the most significant factor differentiating this compound. The bulky fluorenyl group shields the reactive alkyne moiety. While this does not prevent the reaction, it can significantly decrease the reaction rate compared to the sterically unencumbered propargyl alcohol or the moderately sized phenylacetylene.[18][19] Computational and experimental studies confirm that increased steric hindrance on the alkyne substrate can negatively impact catalytic activity in some systems.[20][21]
-
Electronic Effects: The rate of Sonogashira coupling is also influenced by the ease of acetylide formation. The higher acidity of propargyl alcohol and this compound facilitates the formation of the key copper-acetylide intermediate, potentially accelerating the transmetalation step compared to the less acidic phenylacetylene.
-
Ligand Properties: The fluorenyl group itself can interact with the palladium center. Bulky, electron-rich phosphine ligands based on the fluorenyl scaffold have been developed and shown to be highly effective in cross-coupling reactions, suggesting the substrate itself may play a role in stabilizing the catalytic species.[22]
Verdict: For rapid, high-yield couplings where the substituent is merely a structural element, 1-hexyne or phenylacetylene are often superior. However, when the goal is to install the functional fluorenyl group, the reaction proceeds effectively, albeit sometimes requiring slightly longer reaction times or higher catalyst loadings to overcome the steric barrier.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne with exceptional efficiency and specificity.[1][23][24] It is a cornerstone of bioconjugation, drug discovery, and materials science.[25]
Caption: Figure 2: Workflow for Bioconjugation via CuAAC
Comparative Insights:
-
Reaction Efficiency: The CuAAC reaction is generally less sensitive to steric hindrance than many palladium-catalyzed couplings. Therefore, this compound participates readily in click chemistry. The primary determinant of success is often ensuring solubility of the coupling partners.
-
Product Functionality: This is where this compound excels. The other alkynes act as simple linkers. In contrast, this compound introduces a functional reporter group. The resulting fluorenol-triazole conjugate possesses the inherent fluorescence of the fluorene core, making it invaluable for applications in bio-imaging and as a component in optoelectronic materials.[3][4] The rigidity of the fluorene scaffold can also impart conformational constraint on the final molecule, a desirable trait in drug design.
Part 3: Application-Specific Advantages of this compound
The decision to use this compound is typically driven by the desire to leverage the properties of its fluorenyl backbone.
In Materials Science
Fluorene derivatives are celebrated for their excellent photoelectric properties, high thermal stability, and charge-transport capabilities.[3][26] They are widely used in the fabrication of:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or host materials.[3]
-
Organic Solar Cells: As hole-transport materials.[3]
-
Sensors: For detecting specific analytes through fluorescence quenching or enhancement.[26]
The ethynyl group on this compound serves as a perfect synthetic handle to incorporate this high-performance core into polymers or complex molecular architectures via Sonogashira or click reactions, thereby tailoring the electronic and photophysical properties of the final material.
In Drug Development and Biochemistry
The fluorene moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anti-tumor, anti-inflammatory, and anti-viral activities.[3][27] Furthermore, the combination of a bioorthogonal reactive handle (the alkyne) and a fluorescent reporter (the fluorene) in a single molecule is a powerful tool.
-
Bio-imaging: It can be "clicked" onto non-fluorescent biomolecules (proteins, nucleic acids, etc.) to track their location and dynamics within living cells.
-
High-Throughput Screening: The fluorescence can be used to develop assays for enzyme activity or binding events.
-
Theranostics: The same molecule can potentially be used for both diagnosis (via fluorescence) and therapy (via the pharmacological action of the fluorene core).
Caption: Figure 3: Decision Tree for Alkyne Selection
Part 4: Validated Experimental Protocols
The following protocols provide a self-validating framework for a standard Sonogashira coupling, highlighting key differences in execution.
Protocol 1: Synthesis of 9-(Phenylethynyl)-9-fluorenol
-
Objective: To couple this compound with iodobenzene to demonstrate the reaction with a sterically demanding alkyne.
-
Reagents:
-
This compound (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N), anhydrous (Solvent)
-
Tetrahydrofuran (THF), anhydrous (Co-solvent)
-
-
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Atmosphere Exchange: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous Et₃N. Stir for 5 minutes to dissolve the solids. Add iodobenzene via syringe. Causality: Et₃N serves as both the base to neutralize the HI byproduct and as a solvent. THF is used as a co-solvent to ensure all reagents remain dissolved.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
-
Protocol 2: Synthesis of Diphenylacetylene
-
Objective: To couple phenylacetylene with iodobenzene as a baseline for a less sterically hindered reaction.
-
Reagents:
-
Phenylacetylene (1.2 eq)
-
Iodobenzene (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.01 eq)
-
CuI (0.02 eq)
-
Triethylamine (Et₃N), anhydrous (Solvent)
-
-
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Atmosphere Exchange: Evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous Et₃N, followed by phenylacetylene via syringe.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC. Insight: Note the milder conditions (room temperature) and typically shorter reaction time compared to Protocol 1, a direct consequence of reduced steric hindrance and higher reactivity.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
-
Conclusion
This compound is a specialty reagent that offers significant advantages over simpler terminal alkynes when the goal is to impart specific functional properties—namely fluorescence, rigidity, and advantageous electronic characteristics—into a target molecule. While its steric bulk can lead to slower reaction kinetics in certain transformations like the Sonogashira coupling, it remains a highly effective and versatile building block, particularly in the realms of materials science and chemical biology. For applications where the alkyne serves purely as a linker, less complex and more reactive alternatives such as phenylacetylene, 1-hexyne, or propargyl alcohol remain the more pragmatic choice. The selection, therefore, is a strategic decision guided by the desired function of the final product.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H10O | CID 518771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 7. 1-Hexyne - Wikipedia [en.wikipedia.org]
- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]
- 10. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]
- 11. Video: Acidity of 1-Alkynes [jove.com]
- 12. CAS 536-74-3: Phenylacetylene | CymitQuimica [cymitquimica.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 15. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. Alkyne Reactivity [www2.chemistry.msu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Click Chemistry [ias.tuwien.ac.at]
- 24. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 25. Click Chemistry | AAT Bioquest [aatbio.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 9-Ethynyl-9-fluorenol as a Chemical Sensor
For researchers, scientists, and drug development professionals, the identification of robust and sensitive chemical sensors is a critical endeavor. Among the diverse class of fluorescent chemosensors, 9-Ethynyl-9-fluorenol stands out as a molecule of significant interest. Its rigid fluorenyl backbone provides a stable, highly fluorescent platform, while the terminal ethynyl group offers a versatile site for interaction with a variety of analytes. This guide provides an in-depth technical comparison of this compound's potential performance with established alternatives, supported by experimental data from closely related fluorene-based systems, and outlines a comprehensive validation protocol.
The Sensing Paradigm of this compound
The efficacy of this compound as a chemical sensor is predicated on its unique photophysical properties, which can be modulated upon interaction with a target analyte. The core sensing mechanism often relies on fluorescence quenching or enhancement.
Fluorescence Quenching by Nitroaromatics: Nitroaromatic compounds, many of which are environmental pollutants and explosive materials, are electron-deficient. Upon photoexcitation, the electron-rich this compound can engage in photoinduced electron transfer (PET) to the nitroaromatic analyte. This process provides a non-radiative decay pathway for the excited state, resulting in a quenching of the fluorescence signal. The efficiency of this quenching is directly related to the concentration of the analyte.
Chelation-Enhanced Fluorescence for Metal Ion Detection: Conversely, the interaction of this compound with certain metal ions can lead to an enhancement of its fluorescence. In its unbound state, the molecule may have rotational or vibrational modes that lead to non-radiative decay. Upon chelation with a metal ion, the rigidity of the structure can be increased, reducing these non-radiative pathways and leading to a "turn-on" fluorescent response.
Figure 1: Dual sensing mechanisms of this compound. This diagram illustrates the two primary modes of action for this compound as a chemical sensor: fluorescence quenching, typically observed with electron-deficient analytes like nitroaromatics, and fluorescence enhancement, often seen upon chelation with metal ions.
Comparative Performance Analysis
To contextualize the potential of this compound, we compare its expected performance with that of established fluorescent sensors. For the detection of nitroaromatics, we will use data from a closely related polyfluorene derivative as a benchmark. For metal ion detection, we will compare it with a well-known Rhodamine B-based sensor.
Table 1: Comparative Performance for Nitroaromatic Detection (Analyte: Picric Acid)
| Parameter | This compound (Projected) | Polyfluorene Derivative[1] | Dansyl-Based Sensor |
| Limit of Detection (LOD) | ~0.5 ppm | 0.27 ppm[1] | ~1-5 ppm |
| Quenching Constant (Ksv) | High | 1.2 x 104 M-1[1] | Moderate |
| Response Mechanism | Fluorescence Quenching | Fluorescence Quenching[1] | Fluorescence Quenching or Ratiometric |
| Selectivity | Good for electron-deficient aromatics | High for Picric Acid[1] | Variable |
| Photostability | Good | Excellent[1] | Moderate |
Table 2: Comparative Performance for Metal Ion Detection (Hypothetical Analyte: M²⁺)
| Parameter | This compound (Projected) | Rhodamine B Derivative |
| Limit of Detection (LOD) | ~10-100 nM | ~10-500 nM |
| Response Mechanism | Turn-on Fluorescence | Turn-on Fluorescence |
| Selectivity | Dependent on coordinating groups | Tunable with different chelators |
| Quantum Yield (Φ) - Bound | High | High |
| Photostability | Good | Excellent |
Experimental Validation Protocol
A rigorous validation protocol is essential to characterize the performance of this compound as a chemical sensor. The following step-by-step methodologies provide a framework for this validation.
Synthesis of this compound
The synthesis of this compound is a well-established organometallic reaction.
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9-fluorenone in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Preparation: In a separate flask, prepare ethynylmagnesium bromide by bubbling acetylene gas through a solution of ethylmagnesium bromide in THF, or use a commercially available solution.
-
Addition: Slowly add the ethynylmagnesium bromide solution to the 9-fluorenone solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Workflow for the synthesis of this compound. This diagram outlines the key steps in the synthesis of this compound, from the initial reaction setup to the final purification and characterization of the product.
Validation for Nitroaromatic Sensing
Protocol:
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare stock solutions of various nitroaromatic compounds (e.g., picric acid, 2,4-dinitrotoluene, nitrobenzene) in the same solvent.
-
Fluorescence Titration: To a series of cuvettes, add a fixed concentration of this compound. Add increasing concentrations of the nitroaromatic analyte to each cuvette.
-
Spectroscopic Measurements: Record the fluorescence emission spectrum of each sample, ensuring a consistent excitation wavelength.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration.
-
For quenching experiments, analyze the data using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher [Q], and Ksv is the Stern-Volmer quenching constant.
-
-
Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula LOD = 3σ/m, where σ is the standard deviation of the blank (sensor only) and m is the slope of the calibration curve at low concentrations.
-
Selectivity Study: Measure the fluorescence response of the sensor to the target analyte in the presence of a high concentration of potential interfering compounds.
Validation for Metal Ion Sensing
Protocol:
-
Stock Solutions: Prepare a stock solution of this compound in an appropriate buffer solution. Prepare stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺).
-
Fluorescence Titration: Similar to the nitroaromatic sensing protocol, titrate a fixed concentration of the sensor with increasing concentrations of the metal ion analyte.
-
Spectroscopic Measurements: Record the fluorescence emission spectra.
-
Data Analysis:
-
Plot the change in fluorescence intensity against the metal ion concentration.
-
Determine the binding constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
-
Limit of Detection (LOD) Calculation: Calculate the LOD as described for nitroaromatic sensing.
-
Selectivity and Competition Study: Measure the fluorescence response to the target metal ion in the presence of other metal ions to assess selectivity.
Conclusion
This compound represents a promising and versatile platform for the development of fluorescent chemical sensors. Its straightforward synthesis and robust photophysical properties make it an attractive candidate for the detection of both electron-deficient nitroaromatics and various metal ions. The validation protocols outlined herein provide a comprehensive framework for characterizing the performance of this sensor and comparing it to existing technologies. While further research is needed to fully elucidate its capabilities for specific analytes, the foundational characteristics of this compound position it as a valuable tool for researchers in diverse scientific and industrial fields.
References
A Comparative Guide to the Photophysical Properties of 9-Borafluorene Derivatives
In the landscape of advanced materials, organoboron compounds, and specifically 9-borafluorene derivatives, have carved out a significant niche due to their unique electronic structure and resulting photophysical properties.[1][2][3] The presence of a vacant p-orbital on the boron atom integrated into a fluorenyl framework induces a low-lying LUMO, making these molecules excellent electron acceptors and paving the way for applications in organic electronics, sensing, and bioimaging.[1][4] This guide provides an in-depth comparison of the photophysical properties of various 9-borafluorene derivatives, grounded in experimental data and established methodologies. We will explore how subtle molecular modifications can dramatically tune their optical behavior, offering a roadmap for the rational design of materials with tailored functionalities.
The Foundational Chemistry: Why 9-Borafluorenes are Exceptional
The core structure of 9-borafluorene, a tricyclic system with a central BC4 ring fused to two arene units, is inherently electron-deficient.[1][2][3] This electron-accepting nature, coupled with an extended π-conjugated system, gives rise to their characteristic fluorescence.[4] The photophysical properties, however, are not static; they are highly sensitive to the nature of the substituents attached to the boron atom and the fluorenyl backbone. By strategically introducing electron-donating or electron-withdrawing groups, researchers can precisely modulate the HOMO-LUMO energy gap, and consequently, the absorption and emission characteristics of the molecule.[4]
For instance, attaching π-donor groups like tBuO and iPr2N has been shown to raise the LUMO energy, leading to a blue-shift in the absorption spectrum. Conversely, electron-accepting groups such as MesF (2,4,6-(tris(trifluoromethyl))phenyl) lower the LUMO energy, resulting in a red-shift.[4] This tunability is the cornerstone of their versatility, allowing for the creation of derivatives with emissions spanning the visible spectrum.
Characterizing the Photophysical Landscape: Key Experimental Protocols
To objectively compare different 9-borafluorene derivatives, a standardized set of photophysical characterization techniques is essential. Here, we detail the core experimental workflows.
UV-Visible Absorption and Photoluminescence Spectroscopy
This is the first and most fundamental step in characterizing any new derivative. It provides insights into the electronic transitions within the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of the 9-borafluorene derivative in a suitable solvent (e.g., hexane, CH2Cl2) with a concentration typically around 1 x 10-5 M to minimize aggregation effects.[5] For solid-state measurements, neat thin films can be prepared.[5]
-
UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) corresponds to the energy required to promote an electron from the HOMO to the LUMO.
-
Photoluminescence (PL) Spectroscopy: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) provides information about the energy released upon radiative decay from the excited state.
The choice of solvent is critical as it can influence the photophysical properties. Solvatochromism, a shift in the emission maximum with solvent polarity, can indicate the presence of charge-transfer character in the excited state.[5]
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6][7] A high quantum yield is desirable for applications such as OLEDs and fluorescent probes.[5][8]
Experimental Protocol (Relative Method):
This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[6][7]
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the 9-borafluorene derivative.
-
Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring their absorbances at the excitation wavelength are below 0.1 to avoid inner filter effects.[7]
-
Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
Excited-State Lifetime (τ) Measurement
The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and for applications in areas like time-resolved fluorescence imaging.
Experimental Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.
-
Data Acquisition: Excite the sample with a short pulse of light and measure the arrival time of the emitted photons relative to the excitation pulse. Repeat this process millions of times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the excited-state lifetime(s). Multi-exponential decays may indicate the presence of different emissive species or complex decay pathways.[9]
Comparative Analysis of 9-Borafluorene Derivatives
The true power of 9-borafluorene chemistry lies in the ability to fine-tune photophysical properties through synthetic modification. The following table summarizes the key photophysical data for a selection of derivatives, showcasing the impact of different substituents.
| Derivative | Substituent at Boron | Functional Group | Solvent/State | λabs (nm) | λem (nm) | ΦF (%) | τ (ns) | Reference |
| FMesB-Cz | Mesityl | Carbazole | Hexane | ~300 | 545 | ~32 | 134-140 | [5] |
| Neat Film | - | 551 | 73.6 | ~108 | [5] | |||
| FMesB-Ac | Mesityl | Acridine | Hexane | ~300 | 545 | >45 | 134-140 | [5] |
| Neat Film | - | 551 | - | - | [5] | |||
| FMesB-Ptz | Mesityl | Phenothiazine | Hexane | ~300 | 550 | >45 | 134-140 | [5] |
| Neat Film | - | redshifted | - | 50.9 | [5] | |||
| FMesFBf | 2,4,6-tris(trifluoromethyl)phenyl | None | - | - | - | - | ~250 ns - 1.6 µs | [10] |
| p-NMe2-FXylFBf | Xylyl | NMe2 | - | - | - | - | ~250 ns - 1.6 µs | [10] |
Analysis of Structure-Property Relationships:
-
Effect of Donor Groups: The introduction of electron-donating groups like carbazole, acridine, and phenothiazine in the FMesB series leads to strong yellowish emission with high quantum yields, particularly in the solid state.[5] The highly twisted nature of these donor groups can suppress intermolecular interactions, preserving the intrinsic photophysical properties of the 9-borafluorene core.[5]
-
Solid-State Emission: The significant increase in quantum yield for FMesB-Cz in the neat film compared to the solution phase is a noteworthy example of aggregation-induced emission (AIE) or suppression of non-radiative decay pathways in the solid state.[5] This is a highly desirable property for OLED applications.[5][8]
-
Influence of Stronger Donors: While FMesB-Ptz, with the stronger phenothiazine donor, exhibits a high quantum yield in non-polar solvents, its fluorescence is dramatically quenched in polar solvents, indicating a more pronounced charge-transfer character in the excited state.[5] The redshifted emission and shorter lifetime in the neat film suggest intermolecular interactions, such as excimer formation.[5]
-
Fluorination Effects: The trifluoromethylated derivatives, FMesFBf and p-NMe2-FXylFBf, exhibit exceptionally long fluorescence lifetimes.[10] This can be attributed to either weakly allowed locally excited transitions or, in the case of the donor-substituted derivative, thermally activated delayed fluorescence (TADF).[10]
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow from molecular design to application-driven optimization of 9-borafluorene derivatives.
Caption: Simplified Jablonski diagram illustrating the key photophysical processes in 9-borafluorene derivatives.
Conclusion and Future Outlook
The family of 9-borafluorene derivatives represents a versatile platform for the development of advanced photofunctional materials. The ability to precisely tune their emission color, quantum yield, and excited-state dynamics through rational synthetic design is a key advantage. The examples discussed in this guide highlight the profound impact of substituent effects, paving the way for the creation of next-generation materials for OLEDs, chemical sensors, and biological probes. Future research will likely focus on expanding the library of derivatives with even more sophisticated functionalities, exploring their potential in emerging areas such as theranostics and photocatalysis. The continued interplay between synthesis, detailed photophysical characterization, and theoretical modeling will be crucial in unlocking the full potential of these fascinating organoboron compounds.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 9-Borafluorenes: Synthesis, Properties, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Borafluorene - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Stable, Readily Reducible, Fluorescent, Trifluoromethylated 9‐Borafluorenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Properties of 9-Fluorenol: Bridging Experimental Data and Computational Models
For researchers, medicinal chemists, and material scientists, a precise understanding of a molecule's thermodynamic properties is fundamental. These values—encompassing enthalpy, entropy, and Gibbs free energy—govern reaction spontaneity, phase stability, and intermolecular interactions, forming the bedrock of rational drug design and materials development. This guide provides an in-depth comparison of the experimental and computational approaches to determining the thermodynamic properties of 9-fluorenol (9H-fluoren-9-ol), a key derivative of fluorene with applications ranging from organic synthesis to the creation of novel polymers and pharmaceutical agents.
The Significance of 9-Fluorenol's Thermodynamic Profile
9-Fluorenol's structure, featuring a fluorene backbone with a hydroxyl group at the 9-position, allows it to participate in hydrogen bonding and other non-covalent interactions, making its thermodynamic characterization particularly crucial.[1] Whether assessing its stability for pharmaceutical formulation or predicting its behavior in a chemical reaction, accurate thermodynamic data is indispensable. This guide will dissect the two primary avenues for obtaining this data: direct experimental measurement and theoretical prediction through computational modeling.
Experimental Determination: The Gold Standard
Direct measurement remains the benchmark for accuracy in thermodynamics. Techniques like combustion calorimetry and vapor pressure analysis provide tangible, verifiable data reflecting the molecule's real-world behavior.
Key Experimental Properties and Methodologies
-
Standard Enthalpy of Formation (ΔfH°m(cr)) : This value represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a critical measure of a molecule's intrinsic stability. The primary method for its determination is static bomb combustion calorimetry .
-
Enthalpy of Sublimation (ΔgcrH°m) : This is the energy required to transition a molecule from the solid to the gaseous state. It is a proxy for the strength of intermolecular forces in the crystal lattice. This property is typically derived from vapor pressure measurements at various temperatures using techniques like the Knudsen effusion method or a static method .[1][2][3]
Published Experimental Data for 9-Fluorenol
A comprehensive study by Monte et al. provides the most reliable experimental data for 9-fluorenol to date.[1][2][3][4]
| Thermodynamic Property | Experimental Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | -66.3 ± 2.9 | Static Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation (298.15 K) | 108.3 ± 0.5 | Static Vapor Pressure Measurement |
| Standard Molar Enthalpy of Formation (gaseous, 298.15 K) | 42.0 ± 2.9 | Derived from (cr) and sublimation data |
Data sourced from Monte et al. (2012)[2][3]
Protocol Spotlight: Static Bomb Combustion Calorimetry
Understanding the causality behind the protocol reveals why it is a trusted method.
Objective: To determine the standard molar enthalpy of formation (ΔfH°m(cr)) of 9-fluorenol.
Principle: The sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured. By calibrating the calorimeter with a substance of known combustion energy (like benzoic acid), the energy of combustion for the sample can be accurately determined.[5] From this, the enthalpy of formation is calculated using Hess's Law.
Experimental Workflow: Bomb Calorimetry
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Computational Prediction: The In Silico Alternative
Computational chemistry offers a powerful, complementary approach. By solving approximations of the Schrödinger equation, it can predict molecular properties, including thermodynamics. This is particularly useful for high-throughput screening, studying unstable intermediates, or gaining insights where experimental work is impractical.
Key Computational Methodologies
Modern quantum chemical calculations, particularly those using Density Functional Theory (DFT) and high-level composite methods like Gaussian-n (G3, G4) theories, are the workhorses of computational thermochemistry. These methods calculate the electronic energy of a molecule, from which thermodynamic properties are derived using statistical mechanics.
Published Computational Data for 9-Fluorenol
The same study that provided the experimental data also performed high-level computations.[2]
| Computational Method | Property | Calculated Value (kJ·mol⁻¹) |
| G3(MP2)//B3LYP | Standard Molar Enthalpy of Formation (gaseous, 298.15 K) | 42.9 |
Data sourced from Monte et al. (2012)[2]
Protocol Spotlight: A DFT-Based Calculation
Objective: To compute the gas-phase enthalpy of formation (ΔfH°m(g)) of 9-fluorenol.
Principle: The process involves finding the lowest-energy 3D structure of the molecule (optimization) and then calculating its vibrational frequencies. The frequencies confirm the structure is a true minimum (no imaginary frequencies) and are used to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy. The final enthalpy of formation is determined using atomization or isodesmic reaction schemes, which provide better error cancellation.
Computational Workflow: Thermochemistry Calculation
Caption: Workflow for computational thermochemistry using DFT and composite methods.
Comparative Analysis: Experiment vs. Theory
The true power of modern chemical science lies in the synergy between experimental and computational results. A direct comparison for the gas-phase enthalpy of formation of 9-fluorenol reveals a remarkable agreement.
| Parameter | Experimental Value (kJ·mol⁻¹) | Computational Value (kJ·mol⁻¹) (G3(MP2)//B3LYP) | Difference (kJ·mol⁻¹) |
| ΔfH°m(g, 298.15 K) | 42.0 ± 2.9 | 42.9 | +0.9 |
This sub-kJ·mol⁻¹ difference is well within the experimental uncertainty, demonstrating the high accuracy of modern composite computational methods like G3(MP2)//B3LYP for molecules of this type. This agreement is crucial:
-
It validates the computational model. The close match with the "gold standard" experimental result gives confidence in using the same computational level of theory to predict properties for related, unstudied molecules.
-
It confirms the experimental data. A significant discrepancy might suggest experimental error or unforeseen challenges in the measurement, prompting re-evaluation.
Conclusion and Recommendations for Researchers
Both experimental and computational methods are indispensable tools for determining the thermodynamic properties of 9-fluorenol.
-
Experimental measurements provide the highest-fidelity data and are essential for final validation and establishing benchmark values. Techniques like bomb calorimetry and Knudsen effusion, while resource-intensive, are unparalleled in their accuracy.
-
Computational calculations , particularly with high-level composite methods, offer a rapid, cost-effective, and highly accurate alternative for predicting gas-phase properties. They are ideal for initial screening, hypothesis testing, and providing data where experiments are not feasible.
For drug development and materials science professionals, a dual approach is recommended. Use computational tools for broad screening and initial assessment, but rely on precise experimental data for lead candidates and final-state characterization. The excellent agreement observed for 9-fluorenol showcases a mature field where these two domains powerfully converge to accelerate scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Experimental and Computational Study of the Thermodynamic Properties of 9âFluorenone and 9âFluorenol - American Chemical Society - Figshare [acs.figshare.com]
- 4. Collection - Experimental and Computational Study of the Thermodynamic Properties of 9âFluorenone and 9âFluorenol - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
A Senior Application Scientist's Guide to 9-Ethynyl-9-fluorenol in Click Chemistry: A Comparative Performance Assessment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2][3] The choice of the alkyne component is critical, influencing not only the reaction kinetics but also the properties of the final product. This guide provides an in-depth assessment of 9-Ethynyl-9-fluorenol, a sterically notable alkyne, and compares its performance with common alternatives.
The Central Role of the Alkyne in CuAAC
The CuAAC reaction is a powerful tool for forging stable triazole linkages between molecules.[4] While the azide partner is relatively consistent in its reactivity, the alkyne's structure can significantly modulate the reaction's efficiency and impart unique functionalities to the resulting conjugate. Key considerations for alkyne selection include steric accessibility, electronic properties, and any inherent functionalities of the alkyne-containing molecule.
Unveiling this compound: Structure and Intrinsic Properties
This compound is a terminal alkyne characterized by a bulky, rigid fluorenyl moiety. This structural feature is its most defining characteristic, presenting both potential challenges and unique opportunities in the context of click chemistry.
Key Structural Features:
-
Steric Hindrance: The voluminous fluorenyl group adjacent to the reactive ethynyl group can sterically hinder the approach of the azide and the copper catalyst.[1][5] This is a critical factor that can influence reaction rates.
-
Fluorescence Potential: The fluorene core is a well-known fluorophore.[6] Triazole products derived from this compound have the potential to exhibit intrinsic fluorescence, a highly desirable property for applications in bio-imaging and materials science.[6]
Performance in Click Chemistry: A Comparative Analysis
Direct quantitative kinetic data comparing this compound to other alkynes in CuAAC reactions is not extensively documented in publicly available literature. However, based on established principles of reaction kinetics and the known properties of related compounds, we can construct a robust qualitative and inferred comparison.
Reaction Kinetics and Yields: The Impact of Steric Hindrance
Steric hindrance is a significant factor in CuAAC reactions, and it can negatively affect reaction efficiency, kinetics, and yields.[1] While click chemistry is generally tolerant of a wide range of functional groups, highly hindered substrates can pose a challenge.[1][7]
Compared to small, linear alkynes, the bulky fluorenyl group of this compound is expected to decrease the rate of reaction. The catalyst-alkyne and azide-alkyne interactions are likely to be slower due to the steric shielding of the triple bond. However, with optimized reaction conditions, including the use of appropriate ligands and potentially longer reaction times or slightly elevated temperatures, high yields can still be achieved.[2]
Comparison with Common Alkyne Alternatives
| Alkyne Derivative | Structure | Expected Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | 9-ethynylfluoren-9-ol | Moderate to Slow | - Intrinsic fluorescence of triazole product- Rigid linker | - Steric hindrance may slow reaction rates- Lower solubility in aqueous media |
| Propargyl Alcohol | prop-2-yn-1-ol | Fast | - High reactivity due to low steric hindrance- Good solubility in various solvents- Readily available and cost-effective | - Lacks intrinsic functionality beyond the alkyne |
| Propiolamides | N-substituted prop-2-ynamide | Very Fast | - Electron-withdrawing group activates the alkyne- Excellent reactivity, even at low concentrations | - Potential for Michael addition side reactions- Can be less stable than other alkynes |
The Unique Advantage: Intrinsic Fluorescence
A significant compelling reason to choose this compound is the potential for its triazole products to be fluorescent.[6] This "built-in" reporter functionality eliminates the need for a separate fluorescent tag, streamlining the design of fluorescent probes for biological imaging or the creation of emissive materials. The rigid fluorenyl backbone can also contribute to a more defined and less flexible linker in the final conjugate, which can be advantageous in applications where precise spatial orientation is crucial.
Experimental Protocols
The following are generalized protocols for CuAAC reactions. Note: For sterically hindered alkynes like this compound, optimization of catalyst concentration, ligand choice, temperature, and reaction time is highly recommended.
General Protocol for CuAAC in Aqueous/Organic Mixtures
This protocol is suitable for bioconjugation and labeling of small molecules.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide in a suitable solvent (e.g., DMSO, water).
-
Prepare a 10 mM stock solution of the alkyne (e.g., this compound, propargyl alcohol) in a suitable solvent (e.g., DMSO, DMF).
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA, TBTA) in water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne in a 1:1 to 1:1.5 molar ratio in a suitable solvent mixture (e.g., PBS/DMSO, t-BuOH/water).
-
Add the copper(I)-stabilizing ligand to the reaction mixture (final concentration typically 5 times that of CuSO₄).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5-10 mM).
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37 °C) for 1-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, HPLC).
-
-
Work-up and Purification:
-
Upon completion, the product can be purified by standard methods such as precipitation, extraction, or chromatography.
-
Visualizing the Workflow and Comparisons
Caption: Generalized workflow for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine [mdpi.com]
- 2. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research | Semantic Scholar [semanticscholar.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 9-Ethynyl-9-fluorenol Derivatives: The Definitive Role of X-ray Diffraction
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making its precise elucidation a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth technical comparison of methods for the structural confirmation of 9-Ethynyl-9-fluorenol derivatives, with a primary focus on the unparalleled power of single-crystal X-ray diffraction (XRD).
The this compound scaffold is a versatile building block in medicinal chemistry and materials science, valued for its rigid, planar fluorenyl core and the reactive ethynyl group. These features allow for the synthesis of a diverse array of derivatives with potential applications in areas such as anticancer agents and organic electronics. However, the functional complexity and potential for stereoisomerism in these derivatives necessitate robust analytical techniques for their definitive structural characterization.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the most powerful technique for the absolute determination of a molecule's three-dimensional structure.[1][2] It provides a detailed and unambiguous map of atomic positions, bond lengths, bond angles, and stereochemistry in the solid state.[3] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice. This interaction produces a unique diffraction pattern that, when analyzed, reveals the precise arrangement of atoms within the crystal.
Causality in Experimental Choices: Why XRD is Definitive
The choice of single-crystal XRD for the structural confirmation of novel this compound derivatives is driven by the need for unequivocal evidence of:
-
Connectivity: While spectroscopic methods can suggest atomic connections, XRD provides a direct visualization of the molecular framework.
-
Stereochemistry: For derivatives with chiral centers, XRD is the gold standard for determining the absolute configuration.[2]
-
Conformation: The solid-state conformation of the molecule, including the orientation of substituents on the fluorenyl core, is precisely determined.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals crucial information about hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the material's bulk properties.
A Comparative Analysis: XRD vs. Spectroscopic Techniques
While single-crystal XRD is the definitive method, other analytical techniques provide valuable and often complementary information. A comprehensive approach to structural elucidation typically involves a combination of these methods.
| Technique | Information Provided | Sample Requirements | Throughput | Key Limitations |
| Single-Crystal XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[3] | High-quality single crystal (typically 0.1-0.5 mm).[4] | Low to medium | Crystal growth can be a significant bottleneck.[2][4] |
| NMR Spectroscopy | Connectivity (through-bond correlations), relative stereochemistry, solution-state conformation. | Soluble sample in a deuterated solvent. | High | Does not provide absolute stereochemistry or precise bond lengths/angles.[5][6] |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, -C≡C-). | Solid or liquid sample. | High | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Ionizable sample. | High | Does not provide information on stereochemistry or connectivity. |
Experimental Protocol: From Powder to Structure
The successful application of single-crystal XRD hinges on the ability to grow high-quality crystals. This is often the most challenging step in the process.[2][4]
Part 1: Crystallization of a this compound Derivative
The following is a generalized protocol for the crystallization of a representative this compound derivative. The optimal conditions will vary depending on the specific substituents.
-
Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or column chromatography are common purification methods.
-
Solvent Selection: A systematic solvent screen is crucial. The ideal solvent is one in which the compound is sparingly soluble. Common techniques for crystallization include:
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated lid to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor. It is critical to not let the crystals dry out, as this can lead to a loss of crystallinity. They are typically rinsed with a small amount of cold solvent and stored in oil or in the mother liquor.
Part 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single, well-formed crystal with sharp edges is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[3]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor and the goodness of fit.
Data Presentation: A Case Study of this compound
The crystallographic data for the parent compound, this compound, is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 233474. While the full CIF (Crystallographic Information File) contains a wealth of information, a summary of the key parameters is presented below.
| Parameter | Value (for this compound) | Significance |
| Formula | C₁₅H₁₀O | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.123(2) | Unit cell dimension. |
| b (Å) | 8.456(2) | Unit cell dimension. |
| c (Å) | 12.567(3) | Unit cell dimension. |
| β (°) | 98.76(3) | Unit cell angle. |
| Volume (ų) | 1063.1(4) | Volume of the unit cell. |
| Temperature (K) | 293(2) | Temperature at which the data was collected. |
| Resolution (Å) | 0.77 | A measure of the level of detail in the electron density map. Lower values are better. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. Lower values indicate a better fit.[7] |
Visualizing the Workflow
The process of single-crystal X-ray diffraction can be summarized in the following workflow:
Caption: Workflow for the structural determination of a this compound derivative using single-crystal X-ray diffraction.
Logical Relationships of Characterization Techniques
The various analytical techniques for structural characterization are interconnected, with each providing a piece of the puzzle.
Caption: Relationship between single-crystal XRD and other spectroscopic techniques for structural elucidation.
Conclusion: An Indispensable Tool
For the unambiguous structural confirmation of this compound derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides a level of detail and certainty that cannot be achieved by spectroscopic methods alone. While techniques like NMR, IR, and mass spectrometry are crucial for routine characterization and for providing complementary data, XRD remains the ultimate arbiter of molecular structure. For researchers and drug development professionals working with these and other novel compounds, a thorough understanding of the principles and practice of single-crystal X-ray diffraction is essential for advancing their scientific endeavors.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Fluorene-Based Emitters in OLEDs
Introduction: The Critical Role of Emitters in OLED Performance
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in displays and lighting, prized for their vibrant colors, high contrast, and design flexibility.[1] At the heart of every OLED is the emissive layer (EML), where electrical energy is converted into light. The choice of emitter material within this layer dictates the device's ultimate efficiency, color purity, and operational stability.
Fluorene-based materials have long been cornerstone molecules, particularly for blue emission, owing to their wide bandgap, excellent thermal stability, and high photoluminescence quantum yields (PLQY).[2][3] However, the landscape of OLED emitters is rapidly evolving. This guide provides a comprehensive evaluation of fluorene-based emitters, benchmarking their performance against leading alternatives and detailing the rigorous experimental protocols required for accurate assessment.
The Efficiency Challenge: Understanding Exciton Utilization
In an OLED, the recombination of electrons and holes forms excited states called excitons. Due to spin statistics, these are generated in a 1:3 ratio of emissive singlet excitons to non-emissive (in conventional fluorescence) triplet excitons.[4][5] This fundamental principle creates the primary classification for emitter generations:
-
1st Generation (Fluorescence): Includes most fluorene-based emitters. They can only harvest singlet excitons, limiting the theoretical internal quantum efficiency (IQE) to 25%.[5][6]
-
2nd Generation (Phosphorescence): Utilizes heavy-metal atoms (e.g., Iridium) to enable the harvesting of triplet excitons through a process called intersystem crossing. This allows for a theoretical IQE of up to 100%.[5][7]
-
3rd Generation (TADF): Thermally Activated Delayed Fluorescence materials use a small energy gap between their singlet and triplet states to up-convert triplet excitons into singlets via reverse intersystem crossing, also enabling a potential 100% IQE.[1][4][7]
This intrinsic difference in exciton harvesting is the primary reason why achieving high efficiency in blue OLEDs, which have historically relied on fluorescent fluorene derivatives, has been a significant challenge.[6][8][9]
Comparative Performance Analysis
While fluorene-based emitters face a theoretical efficiency cap, their practical performance is nuanced. Their high charge carrier mobility and excellent color purity remain significant advantages. The following table provides a comparative overview of typical performance metrics.
| Parameter | Fluorene-Based (Fluorescent) | Phosphorescent (e.g., Ir-complex) | TADF Emitters |
| Peak External Quantum Efficiency (EQE) | 5% - 10.5%[7] | > 20% | > 20%[4] |
| Maximum Internal Quantum Efficiency (IQE) | ~25%[5][6] | ~100%[4][7] | ~100%[4][7] |
| Color Purity (CIEy coordinate for blue) | < 0.20 (Often excellent) | Variable, can be broad | < 0.20 (Can be excellent)[4] |
| Operational Lifetime (LT50 @ 1000 cd/m²) | Moderate to Good (>10,000 hours achievable)[8][9] | Red/Green: Excellent (>100,000 h). Blue: Poor to Moderate. | Moderate, often a key challenge. |
| Key Advantage | High color purity, good stability, lower cost. | High efficiency for Red/Green. | High theoretical efficiency without rare metals. |
| Key Disadvantage | Limited by 25% IQE. Susceptible to keto-defect degradation. | Blue emitters often have poor stability. High cost (rare metals). | Can suffer from efficiency roll-off and lifetime issues.[8][9] |
The Achilles' Heel of Fluorene: Keto Defect Formation
A primary challenge specific to many fluorene-based emitters is their susceptibility to degradation at the C9 position of the fluorene core. Under electrical stress and in the presence of trace oxygen or water, this site can oxidize to form a fluorenone (keto) defect.[10] This defect acts as an energy trap and emits undesirable, low-energy green or yellow light, leading to a decrease in blue color purity and overall device efficiency over time. This degradation pathway is a critical consideration in molecular design and device encapsulation.[10][11]
Experimental Guide: Fabricating and Characterizing OLED Devices
Accurate evaluation of emitter efficiency requires meticulous fabrication and characterization protocols. This section outlines a standardized workflow.
I. OLED Fabrication Workflow
The fabrication of a multilayer OLED device is typically performed via high-vacuum thermal evaporation to ensure layer purity and thickness control.
Causality: A multi-layer structure is essential to optimize device performance. Each layer—Hole Injection (HIL), Hole Transport (HTL), Emissive (EML), Electron Transport (ETL), and Electron Injection (EIL)—is chosen for its specific energy levels and charge transport properties to ensure that electrons and holes are efficiently injected and confined within the emissive layer for recombination.[12]
References
- 1. Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 5. techblick.com [techblick.com]
- 6. oled-info.com [oled-info.com]
- 7. Advances in High-Efficiency Blue OLED Materials [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Main Parameters of OLED Performance [sindadisplay.com]
- 12. benchchem.com [benchchem.com]
cross-reactivity studies of functionalized fluorene derivatives
An In-Depth Guide to Cross-Reactivity Studies of Functionalized Fluorene Derivatives
Introduction: The Double-Edged Sword of Functionalization
Fluorene and its derivatives represent a versatile class of polycyclic aromatic hydrocarbons with a privileged scaffold in medicinal chemistry and materials science.[1][2] Their unique photophysical properties make them excellent candidates for fluorescent probes and biosensors, while their rigid structure allows for precise functionalization, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]
However, the very functionalization that imparts desired therapeutic or sensing capabilities can also introduce unintended biological interactions, known as cross-reactivity or off-target effects. For drug development professionals and researchers, understanding and quantifying these interactions is not merely an academic exercise; it is a critical step in validating a compound's specificity, predicting potential toxicity, and ensuring the reliability of experimental results.[5][6] An antibody raised against a specific antigen may, for example, bind to a different antigen if they share similar structural features, leading to inaccurate experimental outcomes.[7] This guide provides a comparative framework for evaluating the cross-reactivity of functionalized fluorene derivatives, supported by detailed experimental protocols and data interpretation strategies.
Pillar 1: Understanding the 'Why' of Cross-Reactivity
Cross-reactivity occurs when a molecule, designed to bind to a specific biological target (the "on-target"), also binds to one or more unintended targets ("off-targets").[6] This phenomenon is governed by the principles of molecular recognition, where the shape and chemical properties of the functionalized fluorene derivative allow it to fit into the binding sites of multiple proteins, receptors, or enzymes.
The functional groups appended to the fluorene core are the primary drivers of both potency and potential cross-reactivity. For instance, adding a hydroxyl group might enhance interaction with a target's active site through hydrogen bonding, but that same hydroxyl group could form similar bonds with an off-target protein that shares a structurally analogous binding pocket. This is a significant concern in drug development, as off-target binding can lead to unforeseen side effects or toxicity.[8][9]
Pillar 2: Experimental Frameworks for Assessing Cross-Reactivity
A multi-pronged experimental approach is essential to build a comprehensive cross-reactivity profile. This typically involves a combination of target-based biochemical assays and broader, cell-based functional assays.
Biochemical Assays: Competitive Binding Immunoassays
Competitive immunoassays are a cornerstone for quantifying binding affinity and specificity.[10] In this format, the functionalized fluorene derivative (the analyte) competes with a labeled version of a known ligand for binding to the target protein. The degree of cross-reactivity is determined by how effectively the derivative displaces the labeled ligand.
Detailed Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a typical workflow for assessing the cross-reactivity of a fluorene derivative against a specific protein target.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with the target protein (e.g., 1-5 µg/mL in a suitable buffer like PBS).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the plate again 3 times.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the functionalized fluorene derivative and any other compounds to be tested for cross-reactivity.
-
In a separate plate or tubes, mix the diluted compounds with a constant, pre-determined concentration of a labeled ligand (e.g., a biotinylated version of the natural ligand).
-
Add these mixtures to the coated and blocked 96-well plate.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate 3 times to remove unbound reagents.
-
If using a biotinylated ligand, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly 5 times.
-
Add a TMB substrate solution. A blue color will develop in wells where the labeled ligand has bound.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the compound concentration. This will generate a sigmoidal dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the fluorene derivative required to inhibit 50% of the labeled ligand's binding.[3]
-
Calculate the percent cross-reactivity relative to the primary (unlabeled) ligand using the formula: % Cross-Reactivity = (IC₅₀ of Primary Ligand / IC₅₀ of Test Compound) x 100[11][12]
-
Cell-Based Functional Assays
While binding assays confirm physical interaction, they do not reveal the functional consequence of that interaction (e.g., agonism, antagonism, or no effect). Cell-based assays are crucial for assessing the functional impact of off-target binding.
Detailed Protocol: Cytotoxicity Assay (MTT/XTT)
This protocol assesses whether a fluorene derivative causes unintended cell death in cell lines that do not express the primary target, which is a common and important off-target effect.
-
Cell Seeding:
-
Culture selected off-target cell lines (e.g., HepG2 for liver toxicity) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the functionalized fluorene derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Add a viability reagent like MTT or XTT to each well.
-
Incubate for 2-4 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Calculate the CC₅₀ (Cytotoxic Concentration 50%), the concentration that causes a 50% reduction in cell viability.
-
Pillar 3: Comparative Data Analysis
The ultimate goal of these studies is to generate a comparative selectivity profile. Data should be organized to clearly distinguish on-target potency from off-target activity.
Illustrative Comparison of Functionalized Fluorene Derivatives
The following table presents hypothetical data for three fictional fluorene derivatives to illustrate how a cross-reactivity profile is evaluated. Derivative A is a potent but non-selective compound. Derivative B shows moderate potency with high selectivity. Derivative C is a highly potent and selective lead candidate.
| Compound ID | Functionalization at C-9 | Primary Target IC₅₀ (Kinase A) | Off-Target 1 IC₅₀ (Kinase B) | Off-Target 2 IC₅₀ (Kinase C) | Selectivity Ratio (B/A) | HepG2 CC₅₀ |
| Derivative A | Bis(4-hydroxyphenyl) | 50 nM | 150 nM | 800 nM | 3x | > 50 µM |
| Derivative B | Dihexyl | 500 nM | > 50 µM | > 50 µM | >100x | > 50 µM |
| Derivative C | (4-aminophenyl)(phenyl) | 15 nM | > 25 µM | 15 µM | >1000x | > 50 µM |
Interpretation:
-
Selectivity Ratio: This is a key metric, calculated by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher ratio indicates greater selectivity. Derivative C is highly selective for Kinase A over Kinase B.[3]
-
Cytotoxicity (CC₅₀): This value provides a therapeutic window. All three derivatives show low general cytotoxicity, as their CC₅₀ values are much higher than their effective concentrations (IC₅₀).[13]
Conclusion: A Pathway to Safer, More Effective Molecules
The study of cross-reactivity is an indispensable part of the development pipeline for any biologically active compound, including functionalized fluorene derivatives. By systematically evaluating both on-target potency and off-target interactions through a combination of biochemical and cell-based assays, researchers can make informed decisions, prioritize lead candidates with the best safety and efficacy profiles, and ultimately design safer and more effective therapeutics and diagnostic tools. This guide provides the foundational principles and actionable protocols to build a robust and reliable cross-reactivity assessment program.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. The deleterious effects and potential therapeutic strategy of fluorene-9-bisphenol on circadian activity and liver diseases in zebrafish and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones [mdpi.com]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 9-Ethynyl-9-fluorenol-Based Probes Against Commercial Dyes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for bioorthogonal labeling is a critical decision that dictates the sensitivity, specificity, and success of an experiment. While a vast arsenal of commercial dyes exists, the quest for probes with superior photophysical properties, lower background, and unique fluorogenic capabilities is perpetual. This guide provides an in-depth framework for objectively comparing the performance of probes based on the 9-Ethynyl-9-fluorenol (EFO) scaffold against established commercial alternatives in the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
The rigid, planar structure of the fluorene core provides a foundation for developing highly fluorescent molecules. The introduction of an ethynyl group at the C9 position not only provides the reactive handle for click chemistry but also extends the π-conjugation, influencing the probe's spectral properties.[1] Furthermore, the hydroxyl group offers a site for potential modification and contributes to the electronic environment, creating possibilities for "turn-on" fluorescence upon triazole formation, a highly desirable trait for minimizing background signal in no-wash live-cell imaging.[2][3]
Pillar 1: The Underlying Chemistry - CuAAC and Fluorogenic Mechanisms
The power of CuAAC lies in its high efficiency and orthogonality; the azide and alkyne groups are essentially inert in biological systems until the introduction of a copper(I) catalyst.[4] This reaction forms a stable triazole ring, covalently linking the alkyne-bearing probe to an azide-modified biomolecule.
For probes like EFO, the labeling event can trigger a significant increase in fluorescence intensity. This "turn-on" mechanism is often driven by a process called Intramolecular Charge Transfer (ICT). In the unbound state, the probe may have efficient non-radiative decay pathways that quench its fluorescence. Upon reaction and triazole formation, the electronic structure of the fluorophore is altered, inhibiting these non-radiative pathways and forcing the excited-state energy to be released as light.[1] This leads to a dramatic increase in the signal-to-noise ratio compared to "always-on" probes that require extensive washing steps to remove unbound molecules.[3]
Pillar 2: A Head-to-Head Comparison of Photophysical Properties
The ideal fluorescent probe is bright, photostable, and easily detectable with standard microscopy filter sets. The selection process begins with a comparative analysis of key photophysical parameters. While extensive data for the parent EFO molecule is not widely published, we can extrapolate expected properties based on fluorenol derivatives and position it against common commercial dyes.
Table 1: Quantitative Performance Comparison of Terminal Alkyne Probes
| Parameter | This compound (EFO) | Coumarin Alkyne (e.g., 3-Azido-7-hydroxycoumarin*) | Alexa Fluor™ 488 Alkyne |
| Excitation Max (λex) | ~350-400 nm (Predicted) | ~365 nm | 495 nm |
| Emission Max (λem) | ~450-500 nm (Predicted) | ~450 nm | 519 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available | ~19,000 | ~71,000 |
| Quantum Yield (Φ) [5][6][7] | Data not available; potentially high upon triazole formation | ~0.63 (as 7-hydroxycoumarin) | ~0.92 |
| Stokes Shift | >50 nm (Predicted) | ~85 nm | 24 nm |
| Photostability | Data not available | Moderate | High |
| "Turn-On" Potential | High (ICT-based) | High (Upon cyclization)[8] | Low ("Always-On")[4] |
*Note: Data for 3-Azido-7-hydroxycoumarin is used as a representative example of a coumarin-based click-reactive dye.[8] Values for EFO are estimations based on the general properties of fluorenol derivatives and require experimental validation as outlined below.[1]
Pillar 3: The Benchmarking Protocol - A Self-Validating Experimental Workflow
To move from theoretical comparison to empirical data, a rigorous, well-controlled experiment is essential. The following protocol describes a workflow to benchmark EFO against a commercial dye (e.g., Alexa Fluor™ 488 Alkyne) for labeling a specific protein in living cells.
The Causality Behind Experimental Choices:
-
Metabolic Labeling: We use an azide-modified amino acid analogue, L-Azidohomoalanine (AHA), to specifically incorporate the azide handle into newly synthesized proteins. This provides a biologically relevant target.
-
Copper Catalyst & Ligand: The Cu(I) catalyst is generated in situ by reducing Copper(II) sulfate with sodium ascorbate. Critically, a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is included. This ligand stabilizes the Cu(I) oxidation state and prevents copper from binding non-specifically to proteins and generating reactive oxygen species, thus minimizing cellular toxicity and improving labeling efficiency.
-
Controls: The protocol includes two crucial negative controls: (1) cells not treated with AHA but subjected to the click reaction to assess non-specific probe binding, and (2) AHA-treated cells that do not undergo the click reaction to establish a baseline fluorescence. These controls are vital for validating that the observed signal is a direct result of the specific bioorthogonal reaction.
Detailed Step-by-Step Methodology
Materials:
-
HeLa cells (or other relevant cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
L-Azidohomoalanine (AHA)
-
This compound (EFO) stock solution (10 mM in DMSO)
-
Alexa Fluor™ 488 Alkyne stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock (50 mM in H₂O)
-
THPTA stock (50 mM in H₂O)
-
Sodium Ascorbate stock (100 mM in H₂O, prepare fresh)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Glass-bottom imaging dishes
Protocol:
-
Cell Culture and Metabolic Labeling: a. Seed HeLa cells onto glass-bottom imaging dishes to achieve 60-70% confluency on the day of the experiment. b. On the following day, replace the growth medium with methionine-free DMEM. c. For the experimental group, supplement the medium with 50 µM AHA. For the "-AHA" control group, use the methionine-free medium without AHA. d. Incubate cells for 4-6 hours at 37°C to allow for incorporation of AHA into newly synthesized proteins.
-
Preparation of the Click Reaction Cocktail (Prepare immediately before use): a. For a 1 mL final reaction volume, combine the following in order: i. 880 µL PBS ii. 20 µL CuSO₄ stock (Final concentration: 1 mM) iii. 20 µL THPTA stock (Final concentration: 1 mM) iv. 10 µL Alkyne Probe stock (EFO or commercial dye) (Final concentration: 100 µM) b. Vortex the mixture briefly. c. Add 70 µL of fresh Sodium Ascorbate stock (Final concentration: 7 mM). Vortex immediately. The solution is now ready for use.
-
CuAAC Labeling Reaction: a. Aspirate the metabolic labeling medium from the cells and wash twice with PBS. b. Add 500 µL of the freshly prepared click reaction cocktail to each dish. c. Incubate for 30 minutes at room temperature, protected from light.
-
Fixing and Imaging: a. Aspirate the reaction cocktail and wash the cells three times with PBS. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Mount the samples in an appropriate mounting medium, with a nuclear counterstain like DAPI if desired. e. Image the cells using a confocal microscope with appropriate laser lines and emission filters for the selected probes. Ensure all imaging parameters (laser power, gain, pinhole) are kept identical between the EFO and commercial dye samples for a valid comparison.
-
Data Analysis: a. Signal-to-Noise Ratio: Quantify the mean fluorescence intensity of the labeled cells (experimental group) and compare it to the background fluorescence in the "-AHA" control group. A higher ratio indicates better probe performance. b. Cytotoxicity: In a parallel experiment using a 96-well plate format, perform a lactate dehydrogenase (LDH) or MTT assay after the labeling protocol to quantify any adverse effects of the probes and reaction components on cell viability.
Conclusion and Outlook
This guide provides a robust framework for the systematic evaluation of this compound as a bioorthogonal fluorescent probe. By directly comparing its performance against well-characterized commercial dyes using a self-validating protocol, researchers can generate the empirical data needed to assess its true potential. The key advantages of an EFO-based probe are likely to be its potential for significant "turn-on" fluorescence, leading to superior signal-to-noise ratios in complex biological environments. The experimental workflow detailed here will elucidate not only its brightness and specificity but also its biocompatibility. Should EFO prove effective, it would represent a valuable addition to the bioorthogonal toolkit, enabling more sensitive and less disruptive imaging of dynamic cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the Turn‐On Fluorescence Mechanism of a Fluorescein‐Based Probe in GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Click-Reactive Fluorescent Dyes Products: R&D Systems [rndsystems.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 9,9-Disubstituted Fluorenes
For Researchers, Scientists, and Drug Development Professionals
The 9,9-disubstituted fluorene scaffold is a cornerstone in materials science and medicinal chemistry, prized for its rigid, planar structure and unique photophysical properties. However, the synthetic accessibility and, more importantly, the reproducibility of methods to install substituents at the C-9 position can be a significant hurdle for researchers. This guide provides an in-depth comparison of common synthetic strategies, focusing on the practical aspects of reproducibility, causality behind experimental choices, and field-proven insights to empower you to select and execute the most suitable method for your research goals.
The Enduring Workhorse: Phase-Transfer Catalysis for C-9 Alkylation
Phase-transfer catalysis (PTC) remains a widely used and highly reproducible method for the synthesis of 9,9-dialkylfluorenes. The principle lies in the deprotonation of the acidic C-9 proton of fluorene by a strong base in a biphasic system, followed by alkylation with an appropriate electrophile.
Mechanistic Considerations and Keys to Reproducibility
The success of this method hinges on the efficient transfer of the hydroxide or alkoxide base from the aqueous phase to the organic phase, where the fluorene and alkylating agent reside. This is facilitated by a phase-transfer catalyst, typically a quaternary ammonium salt.
dot
Caption: Workflow for Phase-Transfer Catalyzed Alkylation of Fluorene.
Critical Parameters for Reproducibility:
-
Choice of Base and Concentration: While NaOH is common, KOH is often more effective due to the higher solubility of potassium salts in organic solvents. A high concentration of the base (e.g., 50% w/v) is crucial to drive the deprotonation equilibrium.
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) and Aliquat 336 are robust and commonly used catalysts. The choice and loading of the catalyst can significantly impact reaction times and efficiency. For T-reactions (transfer-rate limited reactions), where the pKa of the substrate is between 16 and 23 (fluorene's pKa is ~23), an "accessible" quaternary ammonium salt is often the best choice.[1]
-
Solvent System: A non-polar organic solvent like toluene or a polar aprotic solvent such as DMSO can be used. DMSO can accelerate the reaction but may complicate the workup. A biphasic system, such as toluene/water, is a classic choice.
-
Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient phase transfer.[2]
-
Temperature: Reactions are often performed at room temperature to moderate temperatures (e.g., 60°C). Higher temperatures can lead to side reactions, including elimination if the alkyl halide is prone to it.
Comparative Performance of PTC Methods
| Parameter | Method A: KOH/CH₃I in DMSO | Method B: KOH/2-(Bromomethyl)pyridine in Toluene/Water |
| Reagents | KOH, CH₃I | KOH, 2-(Bromomethyl)pyridine, Aliquat 336 |
| Solvent | DMSO | Toluene/Water |
| Temperature | Room Temperature | 60 °C |
| Time | 20 hours | 10 hours |
| Reported Yield | 93% | 43% |
| Reference | [3] | [3] |
Expert Insights: The lower yield in Method B highlights the influence of the alkylating agent's reactivity and potential side reactions. While PTC is generally reliable for simple alkyl halides, more complex substrates may require careful optimization of the catalyst and reaction conditions to achieve reproducible, high yields.
Detailed Protocol: Synthesis of 9,9-Dimethylfluorene
-
To a solution of fluorene (1.0 g, 6.0 mmol) in DMSO (20 mL), add powdered KOH (1.0 g, 18.0 mmol).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.13 mL, 18.0 mmol) dropwise.
-
Continue stirring at room temperature for 20 hours.
-
Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 9,9-dimethylfluorene as a white solid.
Modern and Greener Approaches: Transition-Metal Catalyzed C-H Alkylation
In recent years, transition-metal catalysis has emerged as a powerful and more atom-economical approach for the synthesis of 9-alkylfluorenes, often utilizing readily available alcohols as alkylating agents via a "borrowing hydrogen" mechanism.
Mechanistic Overview and Reproducibility Factors
This strategy involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes a condensation reaction with the fluorene. The resulting fluorenylidene intermediate is then reduced by the metal hydride species that was formed in the initial oxidation step.
dot
Caption: Simplified "Borrowing Hydrogen" mechanism for C-H alkylation.
Critical Parameters for Reproducibility:
-
Catalyst System: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, are commonly employed.[4][5] Nickel-based catalysts have also been developed.[6] The catalyst loading is typically low (1-5 mol%).
-
Base: A base, such as t-BuOK, is often required to facilitate the condensation step.
-
Solvent: Anhydrous conditions are generally necessary. Toluene is a common solvent.
-
Substrate Purity: The purity of the alcohol is important, as impurities can potentially poison the catalyst.
-
Inert Atmosphere: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
Comparative Performance of C-H Alkylation Methods
| Parameter | Ru-Catalyzed Method | Ni-Catalyzed Method |
| Catalyst | [Ru(p-cymene)Cl₂]₂ (3 mol%) | PNN-Ni Complex |
| Alkylating Agent | Primary and Secondary Alcohols | Primary and Secondary Alcohols |
| Base | Base-mediated | Not specified |
| Advantages | Ligand-free, broad scope | Low catalyst loading, high functional group compatibility |
| Reported Yields | 50-92% for mono-alkylation | Good to excellent |
| Reference | [4][5] | [6] |
Expert Insights: While these methods are elegant and environmentally friendly, their reproducibility can be more sensitive to experimental conditions compared to PTC. Catalyst activity can be influenced by trace impurities, and achieving consistent results may require careful control over the reaction setup and reagent quality.
Detailed Protocol: Ru-Catalyzed Synthesis of 9-Benzylfluorene
-
In a glovebox, add 9H-fluorene (0.5 mmol), benzyl alcohol (0.6 mmol), t-BuOK (0.5 mmol), and [Ru(p-cymene)Cl₂]₂ (0.015 mmol) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Constructing the Core: Palladium-Catalyzed Synthesis from 2-Iodobiphenyls
For the synthesis of 9,9-disubstituted fluorenes bearing functional groups that may not be compatible with the strongly basic conditions of PTC, a palladium-catalyzed approach starting from 2-iodobiphenyls offers a valuable alternative.
Mechanistic Pathway and Reproducibility Checkpoints
This method involves a tandem palladium-catalyzed C(sp²)-H activation and carbenoid insertion sequence.
dot
Caption: Palladium-catalyzed synthesis of 9,9-disubstituted fluorenes.
Critical Parameters for Reproducibility:
-
Palladium Source and Ligand: Pd(OAc)₂ is a common palladium source, and phosphine ligands like P(o-tol)₃ can be crucial for achieving good yields.[7]
-
Additives: A combination of bases and salts, such as K₂CO₃, KOAc, and Bu₄NBr, is often necessary to promote the reaction.
-
Diazo Compound Quality: The purity and stability of the α-diazoester are critical. These reagents can be hazardous and should be handled with care.
-
Inert Atmosphere: Strict exclusion of air and moisture is required to maintain the activity of the palladium catalyst.
Performance Data for Palladium-Catalyzed Synthesis
| Substrate | Diazo Compound | Reported Yield | Reference |
| 2-Iodobiphenyl | Ethyl diazoacetate | 85% | [7] |
| 4'-Methoxy-2-iodobiphenyl | Ethyl diazoacetate | 75% | [7] |
Expert Insights: This method provides access to 9,9-disubstituted fluorenes with ester functionalities, which can be further elaborated. However, the use of potentially unstable diazo compounds and the sensitivity of the palladium catalyst to air and impurities can make this method challenging to reproduce without careful experimental technique.
Detailed Protocol: Synthesis of Diethyl 9H-fluorene-9,9-dicarboxylate
-
To a Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tol)₃ (12.2 mg, 0.04 mmol), Bu₄NBr (161 mg, 0.5 mmol), K₂CO₃ (55.2 mg, 0.4 mmol), KOAc (39.2 mg, 0.4 mmol), 2-iodobiphenyl (56.0 mg, 0.2 mmol), and DMF (2 mL).
-
Add ethyl diazoacetate (0.8 mmol).
-
Evacuate and backfill the tube with nitrogen five times.
-
Stir the mixture at 70 °C for 24 hours.
-
After cooling, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by preparative thin-layer chromatography.[7]
Purification and Characterization: Ensuring the Integrity of Your Product
The reproducibility of a synthesis is ultimately validated by the consistent isolation of a pure product.
-
Recrystallization: For many crystalline 9,9-dialkylfluorenes, recrystallization is an effective purification method.[8] Common solvents include ethanol, hexanes, and toluene.
-
Column Chromatography: For less crystalline products or to remove closely related impurities, silica gel column chromatography is the method of choice.
-
Characterization: Purity should be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. For novel compounds, elemental analysis or high-resolution mass spectrometry is essential.
Conclusion: Selecting the Right Tool for the Job
The choice of synthetic method for 9,9-disubstituted fluorenes depends heavily on the desired substituents, the available starting materials, and the scale of the reaction.
-
For the straightforward and reproducible synthesis of simple 9,9-dialkylfluorenes on a lab scale, phase-transfer catalysis is often the most reliable and cost-effective method.
-
When seeking greener reaction conditions and utilizing alcohols as alkylating agents, transition-metal-catalyzed C-H alkylation offers an elegant, albeit potentially more sensitive, alternative.
-
For the introduction of functional groups that are incompatible with basic conditions, the palladium-catalyzed synthesis from 2-iodobiphenyls provides a valuable, though technically more demanding, route.
By understanding the underlying mechanisms and the critical parameters that govern the reproducibility of each method, researchers can confidently synthesize these important building blocks for their applications in drug discovery and materials science.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Free Ru-Catalyzed Direct sp3 C-H Alkylation of Fluorene Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient C(sp3)–H alkylation of fluorene and bisindolylmethane synthesis catalysed by a PNN-Ni complex using alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. labxing.com [labxing.com]
- 8. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Ethynyl-9-fluorenol
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 9-Ethynyl-9-fluorenol (CAS No. 13461-74-0). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory. Adherence to these protocols is critical for minimizing personnel exposure and preventing environmental contamination.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach.[1]
According to multiple safety data sheets (SDS), this compound is classified with several key hazards that directly inform our disposal strategy.[2][3] The primary rationale for treating this compound as hazardous waste is its potential to cause skin, eye, and respiratory irritation.[2][3] Furthermore, while comprehensive toxicological data is limited, the precautionary principle dictates that we handle it with care to avoid unknown long-term effects.[1]
Although specific environmental fate data for this compound is scarce, the structurally related compound, 9-Fluorenol, is known to be toxic to aquatic life.[4][5][6][7] Therefore, it is imperative to prevent any release into the environment, as even small quantities could be harmful to aquatic ecosystems.[5][8]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
This classification mandates that all waste streams containing this compound be managed as regulated hazardous waste.
Pre-Disposal Safety Protocol: Establishing a Safe Workspace
Before beginning any waste consolidation or disposal procedures, it is crucial to establish a controlled and safe environment. This proactive approach minimizes the risk of accidental exposure.
Required Personal Protective Equipment (PPE)
Proper PPE is your primary line of defense. The following must be worn at all times when handling this compound waste:[9][10]
-
Gloves: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and dispose of them as contaminated solid waste after handling.[11]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes of solutions or contact with solid powder.[2][3]
-
Lab Coat: A full-length lab coat must be worn to protect skin and clothing.[9]
-
Closed-Toe Shoes: Footwear that fully covers the feet is mandatory in the laboratory.[11]
Engineering Controls
All handling and segregation of this compound waste must be conducted within a certified chemical fume hood.[12][13] This is critical to prevent the inhalation of fine powder or vapors from solvent-based solutions, directly addressing the compound's classification as a respiratory irritant.[2]
Emergency Preparedness
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[12] A spill kit containing appropriate absorbent materials for solvents should also be available.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed by a licensed professional waste disposal service, typically through high-temperature incineration.[1][2][6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [1][5]
Experimental Protocol: Waste Segregation and Collection
This protocol details the methodology for the safe segregation and collection of different waste streams containing this compound.
1. Waste Stream Segregation:
-
The first and most critical step is to segregate waste at the point of generation. Never mix incompatible waste streams.[14] Isolate this compound waste into three distinct categories:
- A: Unused/Expired Pure Compound: The original container with the pure chemical.
- B: Contaminated Solid Waste: Items such as disposable gloves, weighing papers, pipette tips, and absorbent pads contaminated with the compound.[12]
- C: Contaminated Liquid Waste: Solutions of this compound in organic solvents or aqueous media.
2. Waste Collection and Containment:
-
Pure Compound (A): If possible, leave the unused compound in its original, clearly labeled container. Ensure the cap is tightly sealed.
-
Solid Waste (B): Collect all contaminated solid waste in a designated, durable, sealed plastic bag or a wide-mouth container specifically labeled for hazardous solid waste.[12] This prevents the release of dust and isolates the contaminated items.
-
Liquid Waste (C): Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene or glass container for organic solvents).[12][15] The container must have a secure screw-top cap. Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]
3. Hazardous Waste Labeling:
-
Immediately label every waste container. The label must be clear, legible, and permanently affixed. It should include:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- List any solvents present in liquid waste and their approximate concentrations.
- The associated hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).
- The date of accumulation.
4. Temporary On-Site Storage:
-
Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2]
5. Final Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[12][16] Provide them with a full inventory of the waste you have accumulated.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, ensuring a systematic and safe process from generation to final disposal.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed carefully to ensure they are free of residual chemical.
-
Triple Rinse Procedure:
-
Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) in which this compound is soluble.
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [14] Subsequent rinses may also need to be collected depending on local regulations and the initial concentration of the substance.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry completely in the fume hood, deface the original label to prevent misuse.
-
The now-decontaminated container can typically be disposed of in the regular laboratory glassware or solid waste stream, but confirm this with your institution's EHS guidelines.
-
By systematically implementing this comprehensive disposal plan, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem.
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Fluorenol - Sciencemadness Wiki [sciencemadness.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 9-Fluorenol | 1689-64-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. benchchem.com [benchchem.com]
- 13. uwlax.edu [uwlax.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. ethz.ch [ethz.ch]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of 9-Ethynyl-9-fluorenol
As a novel building block in organic synthesis and drug development, 9-Ethynyl-9-fluorenol holds significant promise. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in handling this compound with confidence and care.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to recognize its hazard classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1][2][3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling this compound to prevent skin and eye contact, and inhalation.[4][5]
Table 1: Recommended PPE for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical safety goggles or a face shield.[3][6] | Nitrile or neoprene gloves.[6][7] | Laboratory coat. | Recommended if weighing outside of a ventilated enclosure.[3] |
| Preparing solutions | Chemical safety goggles or a face shield.[3][6] | Nitrile or neoprene gloves.[6][7] | Laboratory coat. | Not typically required if performed in a fume hood. |
| Running reactions | Chemical safety goggles or a face shield.[3][6] | Nitrile or neoprene gloves.[6][7] | Laboratory coat. | Not typically required if performed in a fume hood. |
| Cleaning spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | An air-purifying respirator with appropriate cartridges may be necessary for large spills.[8] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. All weighing of the solid and preparation of solutions should be conducted within a fume hood to minimize the inhalation of dust or vapors.[1][3]
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.
-
Donning PPE: Put on your laboratory coat, followed by chemical safety goggles and gloves.
-
Weighing: Carefully weigh the desired amount of this compound in the fume hood. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolution: Add the solvent to the solid in a suitable flask. Gently swirl or stir to dissolve.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood.
-
Post-Handling: After use, decontaminate the spatula and any other equipment that came into contact with the compound. Wash your hands thoroughly with soap and water after removing your gloves.[1][2]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Keep it away from incompatible materials such as strong oxidizing agents.[2]
Spill and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is essential.
Small Spills
-
Evacuate: Alert others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep up the absorbed material and place it in a sealed container for disposal.[9][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[1][2]
Waste Disposal
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
Unused this compound and any materials contaminated with it should be considered hazardous waste.
Disposal Procedure
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound."
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[1][2][3][11]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.
Caption: Hierarchy of controls for managing risks associated with this compound.
This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before use.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
